molecular formula C34H36N6O6 B10831343 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

Cat. No.: B10831343
M. Wt: 624.7 g/mol
InChI Key: YTRIMRXIMVGPAL-PQWHOBLTSA-N
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Description

5'-O-DMT-N2-DMF-dG is a useful research compound. Its molecular formula is C34H36N6O6 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20-/t27-,28+,29+/m0/s1

InChI Key

YTRIMRXIMVGPAL-PQWHOBLTSA-N

Isomeric SMILES

CN(C)/C=N\C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Architecture of a Protected Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the function of the dimethoxytrityl (DMT) group in 5'-O-DMT-N2-DMF-dG, tailored for researchers and drug development professionals.

The molecule this compound is a chemically modified deoxyguanosine phosphoramidite, a fundamental building block in the automated solid-phase synthesis of oligonucleotides. Each component of its name designates a specific chemical modification essential for the controlled, stepwise assembly of a DNA strand.

  • dG (deoxyguanosine): This is the core nucleoside, consisting of a guanine base attached to a deoxyribose sugar.

  • 5'-O-DMT (5'-O-dimethoxytrityl): The primary subject of this guide, the DMT group is a bulky protecting group attached to the 5'-hydroxyl (-OH) group of the deoxyribose sugar.

  • N2-DMF (N2-dimethylformamidinyl): The N2 position of the guanine base is protected by a dimethylformamidine group to prevent unwanted side reactions during synthesis.

This guide focuses specifically on the critical role of the 5'-O-DMT group in the context of phosphoramidite chemistry.

The Role of the DMT Group: A Reversible Steric Shield

The primary function of the 4,4'-dimethoxytrityl (DMT) group is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of the deoxyribose sugar. This role is central to the success of solid-phase oligonucleotide synthesis for two main reasons:

  • Enforcing Regiospecificity: During oligonucleotide synthesis, new phosphoramidite monomers are added to the growing DNA chain. The formation of the correct phosphodiester bond must occur exclusively at the 5'-hydroxyl position of the chain. The bulky DMT group on the incoming monomer prevents self-polymerization or branching by blocking its 5' end. It ensures that the only available reactive site for coupling is the 3'-phosphoramidite group.

  • Enabling Stepwise Synthesis: The synthesis of an oligonucleotide is a cyclic process. The DMT group protects the 5'-hydroxyl of the nucleotide that has just been added to the growing chain. This protection is maintained during the capping and oxidation steps of the cycle. The DMT group is then quantitatively removed in a dedicated step, called detritylation, to expose the 5'-hydroxyl for the next round of coupling.

The lipophilic nature of the DMT group also aids in the purification of the final oligonucleotide product. The desired full-length product will have a DMT group on its final nucleotide (DMT-on), making it significantly more non-polar than any truncated failure sequences (DMT-off). This difference in polarity is exploited in reverse-phase HPLC purification.

The Detritylation Step: Unmasking the Chain for Elongation

The removal of the DMT group is a chemically controlled process achieved by treatment with a mild acid, typically a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

The mechanism proceeds via the formation of a highly stable carbocation (the dimethoxytrityl cation), which is intensely orange-colored. This colorimetric property is a key feature of the process, as the amount of released cation can be quantified by UV-Vis spectrophotometry at approximately 495 nm. This allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis. A high and consistent yield of the trityl cation indicates successful and efficient synthesis.

Quantitative Data

The efficiency of the detritylation step is critical for the overall yield of the oligonucleotide. In modern, optimized synthesis protocols, the removal of the DMT group is highly efficient.

ParameterTypical ValueSignificance
Detritylation Time 60-120 secondsA rapid yet complete reaction is necessary to prevent damage to the growing oligonucleotide chain.
Stepwise Yield >99%The efficiency of this step, measured by trityl cation release, directly impacts the final product yield.
Acid Reagent 3% TCA in DCMProvides rapid and clean removal of the DMT group without causing significant depurination.
Experimental Protocol: Standard Detritylation Cycle

Below is a representative protocol for the detritylation step as it occurs on an automated solid-phase DNA synthesizer.

Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of a solid-support-bound oligonucleotide.

Materials:

  • Controlled Pore Glass (CPG) solid support with the growing oligonucleotide chain (5'-DMT protected).

  • Detritylation Solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Washing Solution: Acetonitrile (ACN), HPLC grade.

  • Inert Gas: Argon or Nitrogen.

Procedure:

  • System Purge: The synthesis column containing the CPG support is purged with inert gas to remove any residual moisture or solvents from the previous cycle.

  • Acid Delivery: The detritylation solution (3% TCA in DCM) is passed through the synthesis column for a programmed period, typically 60-90 seconds. The effluent, containing the orange DMT cation, is collected for spectrophotometric analysis.

  • Hold/Reaction: The flow may be stopped for a brief period to ensure complete reaction.

  • Column Wash: The column is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMT cation. This step is crucial to prevent degradation of the next incoming phosphoramidite monomer, which is base-sensitive.

  • System Purge: The column is again purged with inert gas to ensure the system is anhydrous before proceeding to the next coupling step.

  • Monitoring (Optional but Recommended): The absorbance of the collected effluent is measured at ~495 nm. The intensity of the color is directly proportional to the amount of DMT cation released and is used to calculate the stepwise coupling efficiency.

Visualizing the Workflow

The following diagrams illustrate the central role of the DMT group in the cyclical process of oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle Start Start: Nucleoside on Solid Support (CPG) Detritylation 1. Detritylation (Acid Treatment, e.g., 3% TCA) Removes 5'-DMT Group Start->Detritylation Exposes 5'-OH Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling (Add 5'-DMT-N-X-dY-Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Chain is now n+1 long Capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphite triester to phosphate triester Wash3->Oxidation Wash4 Wash Oxidation->Wash4 NextCycle Ready for Next Cycle Wash4->NextCycle NextCycle->Detritylation Begin next monomer addition

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

DMT_Role_Logic cluster_Monomer Incoming Monomer cluster_Chain Growing Chain on Support Monomer 5'-O-DMT-dG-Phosphoramidite DMT_Monomer DMT Group (Protects 5'-OH) Monomer->DMT_Monomer Phosphoramidite 3'-Phosphoramidite (Reactive Group) Monomer->Phosphoramidite Coupling Coupling Reaction Monomer->Coupling Phosphoramidite attacks 5'-OH Chain Free 5'-OH Group (Post-Detritylation) Chain->Coupling Result Elongated Chain (Now with terminal 5'-DMT) Coupling->Result Detritylation Next Cycle: Detritylation Result->Detritylation

Caption: Logical flow showing how the DMT group directs the coupling reaction.

The N2-Dimethylformamidine (DMF) Protecting Group on Guanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, the protection of the exocyclic amino groups of nucleobases is paramount to prevent unwanted side reactions during the automated solid-phase synthesis cycle. For guanosine, the N2-exocyclic amine is nucleophilic and requires a robust protecting group. While several protecting groups have been employed, the N2-dimethylformamidine (DMF) group has emerged as a valuable tool, offering distinct advantages in specific applications, particularly in the synthesis of sensitive and modified oligonucleotides. This technical guide provides an in-depth analysis of the function, application, and chemical properties of the N2-DMF protecting group on guanosine, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Core Function of the N2-DMF Protecting Group

The primary function of the N2-DMF protecting group on guanosine is to mask the reactivity of the exocyclic amino group during oligonucleotide synthesis. This prevents side reactions during the phosphoramidite coupling step. Beyond this fundamental role, the selection of the DMF group offers several key advantages:

  • Mild Deprotection Conditions: The DMF group is significantly more labile than traditional protecting groups like isobutyryl (iBu), allowing for faster and milder deprotection conditions. This is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications or dyes that would be degraded under harsh deprotection protocols.

  • Improved Solubility: N2-unprotected 5'-O-DMT-2'-deoxyguanosine phosphoramidite exhibits poor solubility in acetonitrile, the standard solvent for oligonucleotide synthesis. The introduction of the N2-DMF group enhances the solubility of the guanosine phosphoramidite, ensuring efficient delivery and coupling during synthesis.[1]

  • Reduced Depurination: The electron-donating nature of the dimethylformamidine group offers a degree of protection against depurination, which can occur at guanosine residues under the acidic conditions of the detritylation step in oligonucleotide synthesis.

Quantitative Data: A Comparative Analysis

The choice of a protecting group is often guided by its performance in terms of deprotection kinetics. The N2-DMF group offers a significant advantage in this regard, enabling more rapid and efficient deprotection protocols compared to the conventional isobutyryl (iBu) group.

Table 1: Deprotection Times with Ammonium Hydroxide
Protecting GroupTemperatureTime for Complete Deprotection
dmf-dG Room Temp.16 hours
55°C4 hours
65°C2 hours
iBu-dG Room Temp.36 hours
55°C16 hours
65°C8 hours

Data sourced from Glen Research technical documentation.[2]

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)
Protecting GroupTemperatureTime for Complete Deprotection
dmf-dG Room Temp.120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes
iBu-dG Room Temp.120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes

Data sourced from Glen Research technical documentation.[2][3]

As the data illustrates, the use of N2-DMF-dG allows for a dramatic reduction in deprotection times, particularly with ammonium hydroxide. This accelerated deprotection is a key advantage in high-throughput oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N2-Dimethylformamidine-5'-O-DMT-2'-deoxyguanosine-3'-CE Phosphoramidite

This protocol outlines the general steps for the preparation of the N2-DMF protected guanosine phosphoramidite, a key reagent for oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-2'-deoxyguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • Protection of the N2-amino group:

    • Dissolve 5'-O-DMT-2'-deoxyguanosine in a mixture of methanol and pyridine.

    • Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Evaporate the solvents under reduced pressure.

    • Purify the resulting N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by silica gel chromatography.

  • Phosphitylation of the 3'-hydroxyl group:

    • Dry the N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by co-evaporation with anhydrous acetonitrile.

    • Dissolve the dried product in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture under an inert atmosphere (e.g., argon).

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Quench the reaction with a suitable reagent (e.g., methanol).

    • Purify the crude product by silica gel chromatography to yield the final N2-DMF-5'-O-DMT-2'-deoxyguanosine-3'-CE phosphoramidite.

Protocol 2: Deprotection of Oligonucleotides Containing N2-DMF-Guanosine

This protocol provides a standard procedure for the cleavage and deprotection of oligonucleotides synthesized using N2-DMF-dG phosphoramidite.

Materials:

  • CPG-bound synthesized oligonucleotide

  • Concentrated ammonium hydroxide (28-30%) or AMA reagent (Ammonium hydroxide/40% Methylamine 1:1)

  • Sterile, nuclease-free water

Procedure using Ammonium Hydroxide:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add fresh concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at the desired temperature and time as indicated in Table 1 (e.g., 2 hours at 65°C for rapid deprotection).

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the CPG with sterile, nuclease-free water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the purified oligonucleotide in an appropriate buffer or water for downstream applications.

Procedure using AMA Reagent:

  • Transfer the CPG support to a screw-cap vial.

  • Add the AMA reagent to the vial.

  • Seal the vial and incubate according to the conditions in Table 2 (e.g., 5 minutes at 65°C for ultra-fast deprotection).[2][3]

  • Follow steps 4-8 from the ammonium hydroxide protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Start with CPG-bound Nucleoside deblock 1. Deblocking (Removal of 5'-DMT) start->deblock coupling 2. Coupling (Addition of N2-DMF-dG Phosphoramidite) deblock->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation elongation Elongated Oligonucleotide Chain oxidation->elongation Repeat n-1 times elongation->deblock cleavage Cleavage & Deprotection elongation->cleavage final_oligo Purified Oligonucleotide cleavage->final_oligo

Caption: Workflow of solid-phase oligonucleotide synthesis using N2-DMF-dG phosphoramidite.

Deprotection_Workflow cluster_deprotection Cleavage and Deprotection Protocol start CPG-bound Oligonucleotide (with N2-DMF-dG) add_reagent Add Deprotection Reagent (Ammonium Hydroxide or AMA) start->add_reagent incubation Incubate at specified Temperature and Time add_reagent->incubation cleavage_deprotection Simultaneous Cleavage from CPG and Removal of Protecting Groups (N2-DMF, cyanoethyl) incubation->cleavage_deprotection separation Separate Supernatant (containing oligonucleotide) from CPG cleavage_deprotection->separation drying Dry Oligonucleotide separation->drying final_product Purified, Deprotected Oligonucleotide drying->final_product

Caption: Step-by-step workflow for the deprotection of oligonucleotides containing N2-DMF-guanosine.

Chemical_Reactions cluster_protection N2-DMF Protection Reaction cluster_deprotection_reaction N2-DMF Deprotection Reaction G_NH2 Guanosine-N2-H2 G_DMF Guanosine-N2-DMF G_NH2->G_DMF MeOH, Pyridine DMF_DMA + N,N-Dimethylformamide dimethyl acetal G_DMF_deprotection Guanosine-N2-DMF G_NH2_deprotection Guanosine-N2-H2 G_DMF_deprotection->G_NH2_deprotection Heat NH4OH + NH4OH or AMA

Caption: Chemical reactions for the protection and deprotection of the N2-amino group of guanosine.

Conclusion

The N2-dimethylformamidine protecting group for guanosine offers a compelling alternative to traditional protecting groups, particularly when mild and rapid deprotection is a critical requirement. Its favorable deprotection kinetics, compatibility with standard phosphoramidite chemistry, and contribution to the solubility of the guanosine monomer make it an invaluable tool for the synthesis of a wide range of oligonucleotides, including those with sensitive modifications. This guide provides the necessary quantitative data, detailed protocols, and visual workflows to empower researchers to effectively integrate the N2-DMF protecting group into their oligonucleotide synthesis strategies, ultimately facilitating the production of high-quality nucleic acid sequences for research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidin)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. The document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.

Chemical Structure and Properties

This compound is a chemically modified derivative of the naturally occurring 2'-deoxyguanosine. The modifications serve to protect reactive functional groups during the stepwise process of oligonucleotide synthesis. The key structural features include:

  • A 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl function of the deoxyribose sugar. This bulky, acid-labile protecting group is crucial for the purification of the final oligonucleotide and for preventing unwanted side reactions during chain elongation.

  • A dimethylformamidine (DMF) group protecting the exocyclic N2-amino group of the guanine base. This protection prevents the amino group from participating in undesired reactions during the phosphoramamite coupling step.

The presence of these protecting groups renders the molecule suitable for use in automated solid-phase oligonucleotide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding phosphoramidite derivative, which is the reactive species used in oligonucleotide synthesis.

Property5'-O-DMT-N2-DMF-2'-deoxyguanosine5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite
Synonyms 5'-O-Dmt-N2-(Dimethylamino)methylidene-2'-deoxyguanosineDMF-dG CEP; Dmf-dG-CE Phosphoramidite
CAS Number 40094-22-2330628-04-1[]
Molecular Formula C34H36N6O6C43H53N8O7P[]
Molecular Weight 624.7 g/mol 824.9 g/mol []
Appearance White to off-white powder[]White to off-white powder[]
Melting Point Not explicitly reportedNot explicitly reported
Solubility Soluble in organic solvents like pyridine and dichloromethane. General deoxynucleosides are soluble in water-organic solvent mixtures.[2][3]Soluble in anhydrous acetonitrile, dichloromethane, and other organic solvents used in oligonucleotide synthesis.
Storage Conditions 2-8°C for short term; -20°C to -80°C for long term, sealed from moisture and light.[4]-20°C, under inert atmosphere (e.g., Argon or Nitrogen).[]
Purity (Typical) ≥98.5% (HPLC)≥98% (HPLC)[]

Experimental Protocols

The primary application of this compound is as a phosphoramidite monomer in solid-phase oligonucleotide synthesis. A detailed protocol for the synthesis of this compound is provided below, followed by its application in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2'-deoxyguanosine. The following is a representative protocol based on established methods for nucleoside protection.[5][6][7]

Materials:

  • 2'-deoxyguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyridine (anhydrous)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N2-Protection:

    • Suspend 2'-deoxyguanosine in anhydrous methanol.

    • Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Evaporate the solvent under reduced pressure to obtain the crude N2-DMF-2'-deoxyguanosine.

  • 5'-O-DMT Protection:

    • Dissolve the crude N2-DMF-2'-deoxyguanosine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a small amount of methanol.

    • Evaporate the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine or pyridine to prevent detritylation.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white foam.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

This compound is first converted to its 3'-phosphoramidite derivative. This phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle consists of four main steps, repeated for the addition of each nucleotide.[8]

Workflow Diagram:

OligoSynthesis cluster_cycle Synthesis Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of phosphoramidite) detritylation->coupling Activates 5'-OH capping 3. Capping (Blocking of unreacted 5'-OH) coupling->capping Forms new phosphite triester oxidation 4. Oxidation (Stabilization of phosphate linkage) capping->oxidation Prevents n-1 sequences oxidation->detritylation Ready for next cycle cleavage Cleavage from Support & Deprotection oxidation->cleavage Chain elongation complete start Start: Solid support with first nucleoside start->detritylation purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis.

Detailed Steps:

  • Detritylation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass). The acid-labile DMT group on the 5'-hydroxyl is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-hydroxyl group for the next reaction.[8]

  • Coupling: The this compound phosphoramidite (or another protected nucleoside phosphoramidite) is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[8]

  • Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are blocked ("capped") by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the DMF group on guanine) are removed by treatment with a base, such as concentrated ammonium hydroxide. The final product is then purified, often by high-performance liquid chromatography (HPLC).

Biological Context and Applications

While this compound itself is a synthetic precursor and not biologically active in this protected form, the oligonucleotides synthesized using it have a vast range of applications in research and drug development. These applications include:

  • Primers for PCR and DNA sequencing.

  • Probes for gene detection and quantification.

  • Antisense oligonucleotides and siRNAs for gene silencing.

  • Aptamers for targeted therapy and diagnostics.

  • Components of synthetic genes and gene circuits.

The oligonucleotides synthesized using this building block are instrumental in studying and manipulating biological systems, with significant potential in the development of therapies for genetic disorders, viral infections, and cancer.[]

General Signaling Pathways of Guanosine Analogs

While specific signaling pathways directly modulated by this compound are not a primary area of investigation, it is important to understand the broader context of how synthetic guanosine analogs can interact with biological systems. Many guanosine analogs are recognized by cellular receptors and can trigger downstream signaling cascades. For instance, certain guanosine analogs are known to activate Toll-like receptor 7 (TLR7), a key component of the innate immune system.[9]

Representative Signaling Pathway:

TLR7_Pathway cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Guanosine_Analog Guanosine Analog Guanosine_Analog->TLR7 Binds and activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 Activation TRAF6->IRF7 NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRF7->Cytokines

Caption: General TLR7 signaling pathway activated by some guanosine analogs.

Activation of TLR7 by guanosine analogs leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and immune responses.[9] It is important to note that this is a general pathway for certain biologically active guanosine analogs and not a confirmed pathway for the protected synthetic precursor this compound.

Conclusion

This compound is an indispensable reagent in modern biotechnology and drug development. Its carefully designed chemical structure, featuring key protecting groups, enables the precise and efficient automated synthesis of custom DNA sequences. While the molecule itself is a synthetic intermediate, the oligonucleotides it helps create are at the forefront of genetic research, diagnostics, and the development of novel therapeutic strategies. A thorough understanding of its properties and the methodologies for its use is essential for professionals working in these advanced scientific fields.

References

A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical phosphoramidite building block used in automated solid-phase oligonucleotide synthesis. We will explore its chemical structure, the role of its protecting groups, its application in the synthesis cycle, and the associated experimental protocols.

Introduction to Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis, pioneered by Marvin Caruthers, is the gold standard for the chemical synthesis of DNA and RNA.[1][2] The process relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain anchored to an insoluble solid support.[2][3] This method is characterized by a four-step cycle that is repeated for each nucleotide addition, achieving high coupling efficiencies and enabling the automated synthesis of oligonucleotides up to 200 base pairs in length.[4]

The success of this chemistry hinges on the use of protecting groups to prevent unwanted side reactions.[2][4] The phosphoramidite this compound is the standard reagent for incorporating deoxyguanosine (dG) residues. It features three key protecting groups that control its reactivity: a 5'-O-dimethoxytrityl (DMT) group, an N2-dimethylformamidine (DMF) group, and a 3'-cyanoethyl phosphoramidite group.[5]

The Role of Key Protecting Groups

The specific protecting groups on the dG phosphoramidite are crucial for its stability, reactivity, and the overall success of the synthesis.

  • 5'-O-DMT (Dimethoxytrityl) Group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[4] Its removal at the beginning of each synthesis cycle (detritylation) exposes a reactive hydroxyl group, enabling the stepwise, 3'-to-5' elongation of the oligonucleotide chain.[3][6] The DMT group can also be left on the final product ("DMT-ON" synthesis) to serve as a hydrophobic handle for simplifying purification by reverse-phase HPLC.[7][8]

  • N2-DMF (Dimethylformamidine) Group: This group protects the exocyclic amino group on the guanine base.[2] The DMF group offers two significant advantages over older protecting groups like isobutyryl (iBu):

    • Depurination Resistance: As an electron-donating group, DMF effectively shields the guanosine from acid-catalyzed depurination, a potential side reaction during the repeated acidic detritylation steps.[9]

    • Fast Deprotection: The DMF group is significantly more labile under basic conditions, allowing for much faster removal during the final deprotection step.[6][10] This is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications and for high-throughput applications.[11]

  • Cyanoethyl Group: This group protects the trivalent phosphorus of the phosphoramidite moiety. It is stable throughout the synthesis cycle but is readily removed under mild alkaline conditions during the final deprotection step.[4]

The Solid-Phase Synthesis Cycle

The addition of a single this compound monomer to the growing oligonucleotide chain involves a four-step cycle. This process is automated on DNA synthesizers, with typical coupling efficiencies exceeding 98-99%.[7][12] Even a minor drop in efficiency can drastically reduce the yield of the full-length product, especially for longer sequences.[9][12]

Oligonucleotide_Synthesis_Cycle Figure 1: The Phosphoramidite Solid-Phase Synthesis Cycle cluster_chain Growing Oligonucleotide on Solid Support cluster_steps Synthesis Steps & Reagents Chain_Start Start: 5'-DMT Protected Chain Detritylation Step 1: Detritylation Chain_Start->Detritylation 3% TCA or DCA in DCM Chain_Deblocked 5'-OH Free Chain Coupling Step 2: Coupling Chain_Deblocked->Coupling dG(DMF) Phosphoramidite + Tetrazole Activator Chain_Coupled Chain + dG (Phosphite Triester) Capping Step 3: Capping Chain_Coupled->Capping Acetic Anhydride + N-Methylimidazole Chain_Capped Capped Chain (n and n-1) Oxidation Step 4: Oxidation Chain_Capped->Oxidation Iodine Solution (I2 in THF/H2O/Pyridine) Chain_Oxidized Chain + dG (Phosphate Triester) Chain_Oxidized->Detritylation Begin Next Cycle Detritylation->Chain_Deblocked Coupling->Chain_Coupled Capping->Chain_Capped Oxidation->Chain_Oxidized

Figure 1: The Phosphoramidite Solid-Phase Synthesis Cycle
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6][7] This exposes the 5'-hydroxyl group, making it available for the next reaction.

  • Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and delivered to the synthesis column.[1][] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming an unstable trivalent phosphite triester linkage.[3]

  • Capping: To prevent the accumulation of shorter, failure sequences (n-1 mers), any unreacted 5'-hydroxyl groups are permanently blocked. This is accomplished by acetylation using a mixture of acetic anhydride and N-methylimidazole (or DMAP).[4][9] Effective capping is critical for achieving high-purity final products.[9]

  • Oxidation: The unstable phosphite triester bond is converted to a stable pentavalent phosphate triester, which mirrors the natural DNA backbone. This is achieved using a mild oxidizing agent, most commonly a solution of iodine in a mixture of THF, water, and pyridine.[3][7]

After this four-step process, the cycle is repeated, starting with the detritylation of the newly added dG nucleotide, until the desired sequence is fully assembled.

Quantitative Data Summary

The performance of this compound in the synthesis cycle is characterized by high efficiency and rapid deprotection.

ParameterTypical Value / ConditionReference
Coupling Efficiency >98-99% per step[7][12]
Standard Coupling Time ~30 seconds[7]
Deprotection Method 1 Concentrated Ammonium Hydroxide (NH₄OH)[2][10]
Condition A1 hour at 65°C[2][10]
Condition B2 hours at 55°C[10]
Deprotection Method 2 AMA (1:1 mixture of aq. NH₄OH and aq. Methylamine)[7][14]
Condition10 minutes at 65°C[7][14]
Deprotection Method 3 Tert-Butylamine/Water (1:3 v/v)[14]
Condition6 hours at 60°C[14]

Experimental Protocols

This protocol outlines the steps performed by an automated DNA synthesizer for one cycle of this compound addition. Reagent volumes and delivery times are instrument-dependent.

  • Pre-Coupling Wash: Flush the synthesis column with anhydrous acetonitrile (ACN) to ensure anhydrous conditions.

  • Detritylation: Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the column and allow it to react for approximately 50-60 seconds to remove the 5'-DMT group.

  • Wash: Thoroughly wash the column with ACN to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver a 0.1 M solution of this compound phosphoramidite in ACN and a 0.5 M solution of an activator (e.g., tetrazole) in ACN to the column.

    • Allow the coupling reaction to proceed for approximately 30 seconds.[7]

  • Wash: Flush the column with ACN to remove excess phosphoramidite and activator.

  • Capping:

    • Deliver Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole in ACN) to the column.

    • Allow the reaction to proceed for approximately 30 seconds to cap any unreacted 5'-hydroxyls.

  • Wash: Wash the column with ACN.

  • Oxidation:

    • Deliver a solution of 0.015-0.02 M iodine in THF/water/pyridine to the column.

    • Allow the oxidation to proceed for approximately 30 seconds.

  • Wash: Perform a final, extensive wash with ACN to prepare the column for the next synthesis cycle.

This protocol is suitable for oligonucleotides synthesized using DMF-dG and Acetyl-dC (Ac-dC) phosphoramidites.

  • Cleavage from Support: Place the synthesis column containing the solid support in a pressure-tight vial. Add 1-2 mL of AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine). Seal the vial tightly.

  • Deprotection: Heat the vial at 65°C for 10-15 minutes.[7][14] This single step simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the DMF base protecting groups.

  • Recovery: Allow the vial to cool to room temperature. Carefully open the vial in a fume hood. Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a vacuum concentrator.

  • Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and downstream applications.

Advantages of the DMF Protecting Group

The choice of the N2-protecting group for guanosine is a critical decision in oligonucleotide synthesis, directly impacting both the integrity of the chain during synthesis and the speed of post-synthetic processing. The dimethylformamidine (DMF) group offers clear advantages over the more traditional isobutyryl (iBu) group, primarily related to deprotection speed.

Deprotection_Advantage Figure 2: Deprotection Pathway Advantage of DMF vs. iBu cluster_dmf DMF-dG Pathway cluster_ibu iBu-dG Pathway Start Synthesized Oligonucleotide (On support, fully protected) DMF_Deprotect Cleavage & Deprotection (e.g., AMA, 65°C) Start->DMF_Deprotect Uses dG(DMF) amidite iBu_Deprotect Cleavage & Deprotection (e.g., NH₄OH, 55°C) Start->iBu_Deprotect Uses dG(iBu) amidite DMF_Time Time: 10-15 min DMF_Deprotect->DMF_Time End Purified, Active Oligonucleotide DMF_Time->End Fast, Mild Conditions Ideal for sensitive oligos & high throughput iBu_Time Time: 8-16 hours iBu_Deprotect->iBu_Time iBu_Time->End Slow, Harsher Conditions Not suitable for many modified oligos

Figure 2: Deprotection Pathway Advantage of DMF vs. iBu

As illustrated, the use of this compound enables a dramatically accelerated deprotection workflow. This "fast deprotection" chemistry is essential for preserving the integrity of sensitive dyes, quenchers, and other modifications commonly incorporated into modern oligonucleotides. It also significantly increases the efficiency and throughput of oligonucleotide production in research and drug development settings.[10]

References

An In-Depth Technical Guide to Phosphoramidite Chemistry Using dG Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of phosphoramidite chemistry, with a specific focus on the use of deoxyguanosine (dG) amidites in solid-phase oligonucleotide synthesis. It details the synthesis cycle, the critical role of protecting groups, potential side reactions, and experimental protocols relevant to researchers and professionals in drug development.

The Core Mechanism: A Four-Step Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that builds a DNA or RNA molecule in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] Each cycle, which adds a single nucleotide, consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][3]

Step 1: Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[1] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[1] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[3]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative thereof.[1][3] This activation converts the relatively stable phosphoramidite into a highly reactive intermediate.[3] The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom of the incoming phosphoramidite, forming a phosphite triester linkage.[1] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[2]

Step 3: Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced.[2] Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[4] This ensures that only the full-length oligonucleotides are produced.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[3] Therefore, it is oxidized to a more stable pentavalent phosphate triester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Critical Role of Protecting Groups in dG Amidite Chemistry

To ensure the specificity of the coupling reaction and prevent unwanted side reactions, various protecting groups are employed to temporarily block reactive functional groups on the phosphoramidite monomer. For dG phosphoramidites, the key protecting groups are:

  • 5'-Hydroxyl Group: Protected by the acid-labile dimethoxytrityl (DMT) group.[5]

  • Phosphorus Moiety: Protected by a β-cyanoethyl group, which is removed at the end of the synthesis under basic conditions.[5]

  • Exocyclic Amine (N2) of Guanine: This is the most critical protecting group for dG and several options are available, each with its own set of advantages and disadvantages. The two most common are isobutyryl (ibu) and dimethylformamidine (dmf).[5][6]

Protecting GroupChemical StructureAdvantagesDisadvantages
Isobutyryl (ibu) (CH3)2CHCO-- Standard and widely used.[7] - Stable under synthesis conditions.- Requires prolonged deprotection times with concentrated ammonia at elevated temperatures (e.g., 55°C for 8-16 hours).[8]
Dimethylformamidine (dmf) (CH3)2N-CH=- Allows for significantly faster deprotection (UltraFAST deprotection), typically with a mixture of ammonium hydroxide and methylamine (AMA) in about 1-2 hours at 55°C or even minutes at 65°C.[3][9] - The lability of the dmf group is beneficial for the synthesis of oligonucleotides containing sensitive modifications.[6]- Can be less stable than ibu during synthesis, potentially leading to low levels of side reactions if synthesis cycles are prolonged.

Potential Side Reactions Involving dG Amidites

Several side reactions can occur during oligonucleotide synthesis, particularly involving dG residues:

  • Depurination: The glycosidic bond between the guanine base and the deoxyribose sugar is susceptible to cleavage under acidic conditions. This is particularly a concern during the deblocking step. Prolonged exposure to acid can lead to the formation of an abasic site in the oligonucleotide chain. While this does not terminate chain elongation, the abasic site is cleaved during the final basic deprotection, resulting in a truncated product.[10]

  • Degradation of dG Phosphoramidites: dG phosphoramidites are known to be more susceptible to degradation in solution compared to other nucleoside phosphoramidites, especially in the presence of trace amounts of water.[1] This degradation can be autocatalytic and is influenced by the nature of the exocyclic amine protecting group.[1]

  • Formation of N3-Cyanoethyl Adducts: Acrylonitrile, a byproduct of the deprotection of the β-cyanoethyl phosphate protecting group, can react with the N3 position of thymine and the N7 position of guanine under basic conditions, leading to the formation of adducts.[10]

Quantitative Data on Coupling and Deprotection

While direct comparative studies on the coupling efficiency of different dG amidites are not extensively published, the phosphoramidite method is renowned for its high efficiency.

ParameterValueReference
Average Coupling Efficiency >98-99.5%[2]
Deprotection Time (ibu-dG) 8-16 hours at 55°C (Ammonium Hydroxide)[8]
Deprotection Time (dmf-dG) 1-2 hours at 55°C (Ammonium Hydroxide)[6]
UltraFAST Deprotection Time (dmf-dG) 5-10 minutes at 65°C (AMA)[3][9]

It is important to note that the overall yield of the final oligonucleotide is highly dependent on the coupling efficiency, especially for longer sequences. For example, for a 50-mer oligonucleotide, a drop in average coupling efficiency from 99.5% to 98.5% can reduce the theoretical yield from approximately 78% to 52%.[11]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for automated solid-phase oligonucleotide synthesis on a standard synthesizer.

  • Resin Preparation: A solid support (CPG) functionalized with the 3'-terminal nucleoside of the desired sequence is packed into a synthesis column.

  • Reagent Preparation: Prepare fresh solutions of the following reagents in anhydrous acetonitrile:

    • Phosphoramidite monomers (dA, dC, dG, T) at a concentration of 0.1 M.

    • Activator solution (e.g., 0.45 M Tetrazole).

    • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

    • Oxidizing solution (Iodine in THF/Pyridine/Water).

    • Deblocking solution (3% TCA or DCA in dichloromethane).

  • Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition:

    • Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

    • Coupling: The phosphoramidite and activator solutions are delivered to the column and allowed to react for a specified time (typically 30-60 seconds for standard amidites).[3] The column is then washed with acetonitrile.

    • Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

    • Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.[3]

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Deprotection Protocols

The choice of deprotection protocol depends on the protecting groups used during synthesis.

Protocol for Oligonucleotides with ibu-dG:

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and heat at 55°C for 8-16 hours.[8]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Evaporate the ammonia to obtain the deprotected oligonucleotide.

Protocol for Oligonucleotides with dmf-dG (UltraFAST):

  • Transfer the solid support to a screw-cap vial.

  • Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[3]

  • Seal the vial tightly and heat at 65°C for 5-10 minutes.[9]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Evaporate the solution to obtain the deprotected oligonucleotide.

Visualizations

Phosphoramidite Synthesis Cycle

Phosphoramidite_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End End Oxidation->End Completed Oligonucleotide Start Start Start->Deblocking

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

dG Phosphoramidite Structure

Caption: Key components of a deoxyguanosine phosphoramidite monomer.

Depurination Side Reaction

Depurination Oligonucleotide_with_dG Oligonucleotide with dG Acid_Exposure Acid Exposure (Deblocking) Oligonucleotide_with_dG->Acid_Exposure Abasic_Site Abasic Site Acid_Exposure->Abasic_Site Depurination Base_Deprotection Base Deprotection (Ammonia) Abasic_Site->Base_Deprotection Truncated_Oligonucleotide Truncated Oligonucleotide Base_Deprotection->Truncated_Oligonucleotide Chain Cleavage

Caption: The mechanism of oligonucleotide truncation due to depurination.

References

A Deep Dive into Protecting Groups for DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The process, however, is a complex dance of chemical reactions requiring the precise and temporary masking of reactive functional groups. This is the critical role of protecting groups. This guide provides an in-depth look at the core principles of protecting groups in DNA synthesis, their management throughout the synthesis cycle, and the strategies for their removal.

The Imperative for Protection in Oligonucleotide Synthesis

The synthesis of a DNA oligonucleotide involves the sequential addition of nucleotide monomers to a growing chain, typically anchored to a solid support.[1] Each nucleotide monomer possesses several reactive sites: the 5'-hydroxyl group, the 3'-hydroxyl group, the phosphodiester linkage, and the exocyclic amino groups on the nucleobases adenine (A), guanine (G), and cytosine (C).[2] To ensure the formation of the correct phosphodiester bond between the 5'-hydroxyl of the growing chain and the 3'-phosphoramidite of the incoming monomer, all other reactive sites must be rendered inert.[2] This is achieved by "protecting" them with specific chemical moieties that can be selectively removed at later stages.

Key Players: The Protecting Groups

The choice of protecting groups is dictated by the chemistry of the synthesis cycle, primarily the widely adopted phosphoramidite method.[1] These groups must be stable to the conditions of each step in the cycle but readily removable at the appropriate time.

The 5'-Hydroxyl Protecting Group: Dimethoxytrityl (DMT)

The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a 4,4'-dimethoxytrityl (DMT) group.[1] This bulky, acid-labile group serves two primary functions:

  • It prevents self-polymerization of the monomer.[3]

  • The orange-colored DMT cation released upon its removal with an acid (like trichloroacetic acid) allows for the real-time monitoring of coupling efficiency.[4]

The Phosphate Protecting Group: 2-Cyanoethyl

During the coupling step, an unstable phosphite triester linkage is formed. This is subsequently oxidized to a more stable phosphotriester. The non-bridging oxygen of the phosphate is protected by a 2-cyanoethyl group. This group is stable throughout the synthesis cycles but is readily removed by β-elimination under basic conditions during the final deprotection step.[1]

The Nucleobase Protecting Groups

The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and must be protected to prevent side reactions during synthesis.[4] Thymine and uracil do not have exocyclic amino groups and thus do not require this protection.[1] The choice of base-protecting groups is critical, especially when synthesizing modified oligonucleotides that may be sensitive to harsh deprotection conditions.

NucleobaseStandard Protecting GroupMild Protecting GroupUltra-Mild Protecting Group
Adenine (dA) Benzoyl (Bz)Benzoyl (Bz)Phenoxyacetyl (Pac)
Cytosine (dC) Benzoyl (Bz)Acetyl (Ac)Acetyl (Ac)
Guanine (dG) Isobutyryl (iBu)Dimethylformamidine (dmf) or Acetyl (Ac)iso-Propylphenoxyacetyl (iPr-Pac)

Table 1: Common Exocyclic Amino Protecting Groups for DNA Synthesis.

The Solid-Phase Synthesis Cycle

The automated synthesis of DNA oligonucleotides occurs in a four-step cycle for each nucleotide addition. The process is performed on a solid support, typically controlled pore glass (CPG).

DNA_Synthesis_Cycle start Start: Solid Support with Initial Nucleoside (5'-DMT on) detritylation Step 1: Detritylation (Acid Treatment) start->detritylation Remove DMT coupling Step 2: Coupling (Add Phosphoramidite & Activator) detritylation->coupling Expose 5'-OH capping Step 3: Capping (Acetic Anhydride) coupling->capping Cap Unreacted 5'-OH oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation Stabilize Linkage cycle_end Chain Elongated by one Nucleotide (5'-DMT on) oxidation->cycle_end final Repeat Cycle or Proceed to Final Deprotection cycle_end->final final->detritylation Next Nucleotide Deprotection_Strategy start Is the Oligo modified with sensitive labels (dyes, etc.)? ultra_mild_check Were UltraMILD phosphoramidites used? start->ultra_mild_check Yes fast_deprotection Use UltraFAST Deprotection: AMA (65°C, 10 min) Requires Ac-dC start->fast_deprotection No ultra_mild_deprotection Use UltraMILD Deprotection: K2CO3 in Methanol (RT, 4h) ultra_mild_check->ultra_mild_deprotection Yes error Incompatible! Sensitive label requires UltraMILD monomers. ultra_mild_check->error No standard_deprotection Use Standard Deprotection: Conc. Ammonium Hydroxide (55°C, 5-8h) fast_deprotection->standard_deprotection If Ac-dC not used

References

Stability and Storage of 5'-O-DMT-N2-DMF-dG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 5'-O-DMT-N2-DMF-dG (5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine). Understanding the chemical stability of this critical raw material is paramount for its successful application in oligonucleotide synthesis and other research endeavors. This document outlines the key factors influencing its degradation, recommended storage protocols, and methodologies for stability assessment.

Overview of Chemical Stability

This compound is a protected deoxyguanosine nucleoside. Its stability is primarily influenced by the lability of its three key protective groups: the 5'-O-Dimethoxytrityl (DMT) group, the N2-dimethylformamidine (DMF) group, and the N-glycosidic bond. The presence of moisture, exposure to acidic or basic conditions, light, and elevated temperatures can all contribute to the degradation of the molecule.

The N2-DMF protecting group is known to be more labile than the more traditional isobutyryl (iBu) group, which facilitates rapid deprotection during oligonucleotide synthesis. However, this increased lability may also translate to a greater susceptibility to degradation during storage if not handled properly.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended conditions for the solid compound and its solutions.

FormTemperatureDurationAdditional Precautions
Solid -20°CLong-termSealed container, protect from moisture and light.
4°CShort-termSealed container, protect from moisture and light.
Stock Solution -20°CUp to 1 monthIn anhydrous solvent, sealed, protect from light.
-80°CUp to 6 monthsIn anhydrous solvent, sealed, protect from light.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protective groups and the N-glycosidic bond. Understanding these pathways is essential for developing stability-indicating analytical methods.

A This compound B Acidic Hydrolysis A->B H+ E Basic Hydrolysis A->E OH- G Oxidation A->G I Photodegradation A->I UV/Vis light K Thermal Degradation A->K Heat C Deprotection of 5'-DMT group B->C D Hydrolysis of N-glycosidic bond (Depurination) B->D F Hydrolysis of N2-DMF group E->F H Oxidation of Guanine Base (e.g., 8-oxo-dG formation) G->H J Complex degradation products I->J L Accelerated degradation of all labile bonds K->L

Figure 1. Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity and degradation of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
Mobile Phase B Acetonitrile
Gradient A suitable gradient from low to high percentage of Mobile Phase B to resolve the parent compound from its degradation products.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Forced Degradation Protocol

The following is a general protocol for a forced degradation study. Samples should be analyzed by the stability-indicating HPLC method at appropriate time points.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of This compound in appropriate solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, various times) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT, various times) prep->base oxidation Oxidation (e.g., 3% H2O2, RT, various times) prep->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 60°C) prep->thermal photo Photodegradation (ICH compliant light exposure) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating RP-HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc ms Identify degradation products by LC-MS hplc->ms

Figure 2. Workflow for Forced Degradation Study.

4.2.1. Acidic Hydrolysis

  • Prepare a solution of this compound in acetonitrile.

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate at room temperature, taking aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

4.2.2. Basic Hydrolysis

  • Prepare a solution of this compound in acetonitrile.

  • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate at room temperature, taking aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light, and collect samples at various time points.

4.2.4. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C). Sample at various time points.

  • Solution State: Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60°C). Sample at various time points.

4.2.5. Photostability

  • Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same conditions.

Summary of Recommendations

  • Storage: The solid form of this compound should be stored at -20°C for long-term stability, protected from light and moisture. Solutions should be prepared fresh in anhydrous solvents and can be stored at -20°C for up to one month or -80°C for up to six months.

  • Handling: Avoid exposure to acidic or basic conditions, and minimize exposure to light and elevated temperatures.

  • Stability Testing: Regular purity checks using a validated stability-indicating HPLC method are recommended. Forced degradation studies should be performed to understand potential degradation pathways and to ensure the analytical method's suitability.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize DNA with high fidelity is paramount. At the heart of this capability lies the phosphoramidite building block, a specially modified nucleoside that enables the efficient and controlled construction of oligonucleotides. This technical guide provides an in-depth exploration of phosphoramidite chemistry, detailing the underlying principles, experimental protocols, and critical parameters that govern the successful synthesis of custom DNA sequences.

The Anatomy of a Phosphoramidite Building Block

Phosphoramidite chemistry, the gold standard for DNA synthesis for over three decades, utilizes nucleoside phosphoramidites as the fundamental monomers.[1][2] These are not the naturally occurring nucleotides found in biological systems but are chemically modified to control their reactivity during the synthesis process.[1] A standard 2'-deoxyribonucleoside phosphoramidite is characterized by several key chemical modifications, each serving a distinct and critical purpose.

A crucial feature of these building blocks is the presence of protecting groups on the nucleoside to prevent unwanted side reactions during synthesis.[1][2][3] The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be removed to allow for chain elongation.[4][5] The exocyclic amino groups of adenine, cytosine, and guanine are protected with acyl groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent reactions at these sites.[5] Thymine, lacking an exocyclic amino group, does not require this protection.[4] The phosphoramidite moiety itself, a trivalent phosphorus atom, is attached to the 3'-hydroxyl group of the deoxyribose sugar and includes a protecting group, typically a β-cyanoethyl group, and a diisopropylamino (iPr2N) group that acts as a leaving group during the coupling reaction.[1][6]

Caption: General structure of a 2'-deoxynucleoside phosphoramidite building block.

The Solid-Phase DNA Synthesis Cycle

The synthesis of DNA using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene.[3][7][8] This solid-phase approach allows for the easy removal of excess reagents and byproducts by simple washing after each step, eliminating the need for purification of intermediate products.[3][8] The synthesis proceeds in the 3' to 5' direction and consists of four main steps that are repeated for the addition of each nucleotide.[3][9]

DNA_Synthesis_Cycle

Caption: The four-step solid-phase DNA synthesis cycle.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[9][10] This is typically achieved by treatment with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[3]

Step 2: Coupling

In the coupling step, the next phosphoramidite building block, dissolved in an anhydrous solvent like acetonitrile, is introduced along with an activator.[2] The activator, a weak acid such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (DCI), protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making the phosphorus atom highly electrophilic.[][12][13] The exposed 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite triester linkage.[2] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7][8]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[2][3] This is achieved by treating the solid support with a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole.[2] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[9][10] Therefore, it is oxidized to a more stable pentavalent phosphotriester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9][10] This completes one cycle of nucleotide addition. The entire four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data on Synthesis Performance

The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical for obtaining a high yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer sequences.[4]

Coupling Efficiency and Theoretical Yield

The overall theoretical yield of a full-length oligonucleotide can be calculated based on the average coupling efficiency per cycle. The formula for this calculation is:

Theoretical Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings)

The following table illustrates the impact of coupling efficiency on the theoretical yield of oligonucleotides of different lengths.

Oligonucleotide Length (bases)Number of CouplingsTheoretical Yield at 98.5% Coupling EfficiencyTheoretical Yield at 99.5% Coupling Efficiency
2019~76.7%~91.0%
5049~52.0%~78.2%
10099~27.0%~60.9%
150149~14.1%~47.5%

Data compiled from various sources indicating typical coupling efficiencies.[1][4]

Factors Influencing Coupling Efficiency

Several factors can influence the coupling efficiency of phosphoramidite chemistry. Understanding and controlling these variables is crucial for maximizing the yield of high-quality oligonucleotides.

Coupling_Efficiency_Factors cluster_reagents Reagent Quality cluster_conditions Synthesis Conditions Coupling_Efficiency Coupling Efficiency Phosphoramidite_Purity Phosphoramidite Purity Phosphoramidite_Purity->Coupling_Efficiency Activator_Choice Activator Choice & Concentration Activator_Choice->Coupling_Efficiency Solvent_Anhydrousness Solvent Anhydrousness Solvent_Anhydrousness->Coupling_Efficiency Coupling_Time Coupling Time Coupling_Time->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Solid_Support Solid Support Type Solid_Support->Coupling_Efficiency

Caption: Key factors influencing phosphoramidite coupling efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis, deprotection, and purification of DNA oligonucleotides using phosphoramidite chemistry.

Automated Solid-Phase DNA Synthesis

This protocol outlines the general steps for automated solid-phase DNA synthesis on a 1 µmol scale. Reagent volumes and delivery times may need to be optimized based on the specific synthesizer and the scale of the synthesis.

StepReagent/SolventTypical Volume/ConcentrationTypical DurationPurpose
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane2 mL60-90 secondsRemoval of the 5'-DMT group.
WashAnhydrous Acetonitrile3 x 2 mL30 seconds eachRemoval of TCA and liberated DMT cation.
Coupling Phosphoramidite (0.1 M in Acetonitrile) + Activator (e.g., 0.45 M DCI in Acetonitrile)100 µL each (pre-mixed)30-180 secondsFormation of the phosphite triester linkage.
WashAnhydrous Acetonitrile2 x 2 mL30 seconds eachRemoval of excess phosphoramidite and activator.
Capping Capping Reagent A (Acetic Anhydride/Lutidine/THF) + Capping Reagent B (N-Methylimidazole/THF)100 µL each30-60 secondsAcetylation of unreacted 5'-hydroxyl groups.
WashAnhydrous Acetonitrile2 x 2 mL30 seconds eachRemoval of capping reagents.
Oxidation 0.02 M Iodine in THF/Pyridine/Water1 mL30-60 secondsOxidation of the phosphite triester to a phosphotriester.
WashAnhydrous Acetonitrile3 x 2 mL30 seconds eachRemoval of oxidation reagents and preparation for the next cycle.
Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Cleavage from Solid Support:

    • Transfer the solid support to a sealed vial.

    • Add 1 mL of concentrated ammonium hydroxide (28-30%).

    • Incubate at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.

  • Deprotection of Nucleobases and Phosphate Groups:

    • Heat the sealed vial containing the oligonucleotide in ammonium hydroxide at 55°C for 8-12 hours. This removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.

    • For sensitive modified oligonucleotides, milder deprotection conditions, such as using a mixture of aqueous ammonia and methylamine (AMA) at room temperature for 2 hours, may be required.[14]

  • Work-up:

    • After cooling, centrifuge the vial to pellet the solid support.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the ammonia solution to dryness using a vacuum concentrator.

    • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

Oligonucleotide Purification by HPLC

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.[6][15] Reversed-phase HPLC is often used, which separates the full-length oligonucleotide (containing the hydrophobic 5'-DMT group, if "DMT-on" synthesis is performed) from shorter, "failure" sequences that lack the DMT group.

ParameterSpecification
Column C18 reversed-phase column
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 260 nm

Protocol:

  • Resuspend the crude, deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient program to elute the oligonucleotides. The full-length, DMT-on oligonucleotide will be the most retained peak.

  • Collect the peak corresponding to the full-length product.

  • If DMT-on purification was used, the DMT group must be removed by treating the purified oligonucleotide with 80% acetic acid for 15-30 minutes, followed by neutralization.

  • Desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column.

  • Quantify the final product by measuring its absorbance at 260 nm.

Conclusion

Phosphoramidite building blocks are indispensable tools in modern biotechnology and drug development, enabling the routine synthesis of high-quality DNA oligonucleotides. A thorough understanding of their chemical structure, the intricacies of the solid-phase synthesis cycle, and the factors influencing reaction efficiencies is essential for researchers and scientists in this field. By adhering to optimized experimental protocols for synthesis, deprotection, and purification, it is possible to consistently produce custom DNA sequences with the high fidelity required for demanding applications, from genetic research to the development of novel therapeutics.

References

Purity Requirements for 5'-O-DMT-N2-DMF-dG in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity requirements for 5'-O-DMT-N2-DMF-dG, a critical phosphoramidite building block used in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality DNA and RNA molecules, as impurities can significantly impact the yield, purity, and biological function of the final product.

Introduction to this compound

This compound, or N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite, is a protected deoxyguanosine monomer used in automated solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects it during the coupling reaction, while the dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base. The cyanoethyl phosphoramidite moiety at the 3'-hydroxyl position enables the coupling to the growing oligonucleotide chain.

The purity of this phosphoramidite is a critical quality attribute, as even trace amounts of impurities can be incorporated into the synthetic oligonucleotide, leading to a heterogeneous final product with potentially altered properties.[1][2]

Purity Specifications and Acceptance Criteria

The generally accepted purity for this compound for research and therapeutic applications is ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[] However, for more stringent applications, such as the synthesis of therapeutic oligonucleotides, a purity of ≥99.0% or even ≥99.5% is often required.[4][5]

Beyond the overall purity, it is crucial to control the levels of specific impurities, which are often categorized as "critical" or "non-critical".[6][7][][9] Critical impurities are those that can be incorporated into the oligonucleotide chain and are difficult to remove during purification, potentially impacting the final product's identity, purity, and function.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod
Purity ≥99.0%RP-HPLC
Identity Conforms to structure¹H NMR, ³¹P NMR, MS
Appearance White to off-white powderVisual Inspection
Moisture Content ≤0.2%Karl Fischer Titration
Residual Solvent ≤1.5%Gas Chromatography (GC)

Table 2: Typical Impurity Profile and Acceptance Criteria for this compound

Impurity TypeSpecific Impurity (Example)Acceptance Limit
Critical Impurities Any single critical impurity≤ 0.15%
Total critical impurities≤ 0.3%
Total Impurities All process-related and degradation impurities≤ 1.0%
P(V) Species Oxidized phosphoramiditeTypically included in total impurities
Diastereomeric Purity Ratio of (Rp) and (Sp) isomersNot typically specified, but monitored

Source: Syd Labs Inc. Certificate of Analysis for DMT-dG(dmf)-CE-Phosphoramidite[5]

Impact of Impurities on Oligonucleotide Synthesis and Function

Impurities in this compound can have several detrimental effects on the synthesis and performance of oligonucleotides:

  • Reduced Coupling Efficiency: The presence of non-reactive impurities can lower the effective concentration of the phosphoramidite, leading to lower coupling efficiencies and an increased proportion of failure sequences (n-1 mers).

  • Chain Termination: Reactive impurities can cap the growing oligonucleotide chain, preventing further elongation.

  • Formation of Side Products: Certain impurities can lead to the formation of undesired side products, such as oligonucleotides with modified backbones or bases.

  • Depurination: The N-glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions used for DMT removal. The use of the DMF protecting group on guanine helps to stabilize this bond compared to acyl protecting groups.[10][11] However, prolonged exposure to acid can still lead to depurination, resulting in chain cleavage and the formation of truncated sequences.[12][13][14]

  • Diastereomeric Effects: Phosphoramidites are chiral at the phosphorus center, existing as a mixture of two diastereomers (Rp and Sp). While the diastereomeric ratio of the starting phosphoramidite may not directly translate to the final phosphorothioate oligonucleotide, the process is stereoreproducible under controlled conditions.[2][15][16] The stereochemistry of the phosphorothioate linkages can influence the oligonucleotide's properties, including its binding affinity to the target sequence, nuclease resistance, and biological activity.[17]

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of phosphoramidites.

Methodology:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high concentration of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

The phosphoramidite typically elutes as a pair of closely migrating peaks, representing the two diastereomers. Purity is calculated by dividing the area of the two main peaks by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying and characterizing impurities.

Methodology:

  • LC System: A UHPLC system is often used for high-resolution separation.

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve impurities from the main peak.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent compound and any impurities.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

LC-MS/MS can be further employed to obtain fragmentation patterns of impurities, aiding in their structural elucidation.[18][19][20]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a valuable technique for assessing the identity and purity of phosphoramidites, specifically for detecting phosphorus-containing impurities.

Methodology:

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (CDCl₃).

  • Spectrometer: A high-field NMR spectrometer.

  • Reference: 85% H₃PO₄ as an external standard.

The ³¹P NMR spectrum of a pure phosphoramidite shows two distinct signals for the two diastereomers in the region of 140-155 ppm. Oxidized P(V) species will appear in a different region of the spectrum (around 0-20 ppm). The absence of signals in other regions indicates high purity with respect to phosphorus-containing byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the quality control of this compound.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Deoxyguanosine Deoxyguanosine 5'-O-DMT-dG 5'-O-DMT-dG Deoxyguanosine->5'-O-DMT-dG DMT protection Starting_Material_Impurities Starting Material Impurities 5'-O-DMT-N2-DMF-dG_protected 5'-O-DMT-N2-DMF-dG_protected 5'-O-DMT-dG->5'-O-DMT-N2-DMF-dG_protected N2-DMF protection Incomplete_Protection Incomplete Protection (e.g., without DMT or DMF) 5'-O-DMT-dG->Incomplete_Protection Final_Product Final_Product 5'-O-DMT-N2-DMF-dG_protected->Final_Product Phosphitylation Side_Reactions Side Reactions (e.g., P(V) formation) Final_Product->Side_Reactions

Caption: Synthesis pathway of this compound and sources of potential impurities.

Purity_Analysis_Workflow Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR 31P NMR Analysis Sample->NMR Purity_Assessment Purity ≥ 99.0%? HPLC->Purity_Assessment Impurity_ID Impurity Identification & Quantification LCMS->Impurity_ID Diastereomer_Ratio Diastereomer Ratio & P(V) Content NMR->Diastereomer_Ratio Pass Pass Purity_Assessment->Pass Yes Fail Fail Purity_Assessment->Fail No Impurity_ID->Purity_Assessment Diastereomer_Ratio->Purity_Assessment

Caption: Analytical workflow for the quality control of this compound.

Conclusion

The stringent purity requirements for this compound are essential for the reliable synthesis of high-quality oligonucleotides for research and therapeutic development. A comprehensive analytical approach, including RP-HPLC, LC-MS, and ³¹P NMR, is necessary to ensure that the phosphoramidite meets the required specifications and is free from critical impurities that could compromise the integrity and function of the final oligonucleotide product. Researchers and drug development professionals must carefully consider the purity of this and other raw materials to ensure the success of their downstream applications.

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block in the chemical synthesis of DNA. We will delve into its key features, supported by quantitative data, and provide detailed experimental protocols for its application in automated oligonucleotide synthesis.

Core Features and Chemical Properties

5'-O-DMT-N2-DMF-dG phosphoramidite is a modified 2'-deoxyguanosine nucleoside that plays a pivotal role in the automated solid-phase synthesis of oligonucleotides. Its structure is specifically designed with three key protecting groups to ensure controlled and efficient chain elongation: the 5'-O-dimethoxytrityl (DMT) group, the N2-dimethylformamidine (DMF) group, and the 3'-O-(N,N-diisopropylamino) cyanoethylphosphoramidite group.

The DMT group is an acid-labile protecting group for the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. The cyanoethyl group protects the phosphite triester linkage during synthesis and is removed at the end of the synthesis. The DMF group protects the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle.

A key advantage of the DMF protecting group over the more traditional isobutyryl (iBu) group is its lability under milder basic conditions, which allows for a significantly faster deprotection step at the end of the oligonucleotide synthesis.[1] This is particularly beneficial when synthesizing oligonucleotides containing sensitive modifications or labels that cannot withstand harsh deprotection conditions.[2] Furthermore, the electron-donating nature of the DMF group helps to stabilize the glycosidic bond, thereby reducing the risk of depurination during the acidic detritylation step.[3][4]

The following tables summarize the key quantitative data for this phosphoramidite.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
CAS Number 330628-04-1
Appearance White to off-white powder
Purity (by HPLC/NMR) ≥98.0% to ≥99.0%
Storage Conditions -10°C to -25°C under an inert atmosphere (e.g., Argon)
Solubility Soluble in anhydrous acetonitrile and dichloromethane

Table 2: Performance Characteristics in Oligonucleotide Synthesis

ParameterValue/Characteristic
Coupling Efficiency Typically >99% under optimized conditions
Deprotection (N2-DMF group) Significantly faster than N2-iBu group. Complete removal can be achieved in 1 hour at 65°C or 2 hours at 55°C with concentrated ammonium hydroxide.
Stability in Solution Deoxyguanosine phosphoramidites are generally the least stable of the four standard phosphoramidites in solution. Solutions in anhydrous acetonitrile should be used within a few days for optimal performance.
Depurination The DMF protecting group reduces the rate of depurination compared to acyl protecting groups like isobutyryl.

Experimental Protocols: Automated Oligonucleotide Synthesis

The following is a detailed protocol for a standard automated solid-phase oligonucleotide synthesis cycle using this compound phosphoramidite. The cycle is repeated for each nucleotide addition.

Reagents and Solutions:

  • Phosphoramidite Solution: 0.05-0.15 M solution of this compound phosphoramidite in anhydrous acetonitrile.

  • Activator Solution: 0.25-0.5 M solution of a suitable activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

  • Deblocking Solution (Detritylation): 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02-0.05 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle:

  • Detritylation (Deblocking):

    • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group.

    • Procedure: Flow the deblocking solution through the synthesis column for 60-120 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.

  • Coupling:

    • The phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column.

    • Procedure: Deliver the activated phosphoramidite solution to the column and allow the coupling reaction to proceed for 30-180 seconds. The reaction time can be extended for difficult couplings.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide.

    • Procedure: Simultaneously deliver Capping Solution A and Capping Solution B to the column and allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Procedure: Deliver the oxidizing solution to the column and allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-synthesis Cleavage and Deprotection:

  • Cleavage from Solid Support: The synthesized oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Deprotection:

    • The cyanoethyl protecting groups on the phosphate backbone are removed by the ammonium hydroxide during the cleavage step.

    • The N2-DMF protecting group on the guanine bases is removed by heating the ammonium hydroxide solution at 55°C for 2 hours or 65°C for 1 hour.

Mandatory Visualizations

Chemical Structure of this compound phosphoramidite

cluster_dmt 5'-O-DMT Group cluster_deoxyguanosine Deoxyguanosine Core cluster_dmf N2-DMF Group cluster_phosphoramidite 3'-Phosphoramidite Group DMT DMT Deoxyguanosine dG DMT->Deoxyguanosine protects 5'-OH DMF DMF Deoxyguanosine->DMF protects N2-amine Phosphoramidite Phosphoramidite Deoxyguanosine->Phosphoramidite reactive 3'-end

Caption: Chemical structure of the phosphoramidite.

Automated Oligonucleotide Synthesis Workflow

start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->detritylation Yes end_synthesis End of Synthesis repeat->end_synthesis No cleavage Cleavage from Solid Support end_synthesis->cleavage deprotection Deprotection (Remove base and phosphate protecting groups) cleavage->deprotection final_product Purified Oligonucleotide deprotection->final_product

Caption: Automated oligonucleotide synthesis cycle.

Logical Relationships in Application

cluster_reagent Core Reagent cluster_process Core Process cluster_product Intermediate Product cluster_applications Downstream Applications phosphoramidite This compound Phosphoramidite synthesis Automated Oligonucleotide Synthesis phosphoramidite->synthesis oligo Custom DNA Oligonucleotides synthesis->oligo diagnostics Molecular Diagnostics (Probes, Primers) oligo->diagnostics therapeutics Therapeutics (Antisense Oligos, siRNA) oligo->therapeutics research Basic Research (PCR, Sequencing, Gene Synthesis) oligo->research

Caption: Application workflow of the phosphoramidite.

References

Methodological & Application

Application Notes & Protocols: Standard Operating Procedure for dG Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This protocol outlines the standard operating procedure for the coupling of 2'-deoxyguanosine (dG) phosphoramidite, a critical step in the synthesis of DNA strands. The procedure involves a four-step cycle that is repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation. Due to the inherent reactivity of the guanine base, special considerations for protecting groups and coupling conditions are essential for achieving high-yield and high-purity oligonucleotides.

Protecting Groups for dG Phosphoramidite

To prevent unwanted side reactions during oligonucleotide synthesis, the exocyclic amino group of guanine must be protected.[1][2] The choice of protecting group affects the phosphoramidite's stability and the final deprotection conditions.[3][4] Common protecting groups for dG are listed in the table below.

Protecting GroupChemical NameAbbreviationDeprotection Conditions
IsobutyrylN2-isobutyryl-2'-deoxyguanosineiBu-dGConcentrated ammonium hydroxide, 55°C for 5 hours.[3][5]
DimethylformamidineN2-(N,N-dimethylformamidinyl)-2'-deoxyguanosinedmf-dGMilder conditions, e.g., concentrated ammonium hydroxide at 55°C for 1 hour.[3]
AcetylN2-acetyl-2'-deoxyguanosineAc-dGMild deprotection conditions.[1]
BenzoylN2-benzoyl-2'-deoxyguanosineBz-dGStandard deprotection with ammonium hydroxide.[1][2]
tert-ButylphenoxyacetylN2-(tert-butylphenoxyacetyl)-2'-deoxyguanosinetac-dG-

Note: The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group, and the phosphorus is protected by a β-cyanoethyl group.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the cyclical four-step process of phosphoramidite coupling for a single nucleotide addition.

dG_Coupling_Workflow cluster_cycle Single Nucleotide Addition Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Coupling->Capping Phosphite Triester Formation Oxidation Step 4: Oxidation Capping->Oxidation Capped Unreacted Chains Oxidation->Deblocking Stable Phosphate Triester End Elongated Oligonucleotide Ready for Next Cycle or Cleavage Oxidation->End Cycle Complete Start Start with Solid Support-Bound Nucleoside Start->Deblocking

Caption: Workflow of the four-step phosphoramidite coupling cycle.

Detailed Experimental Protocol

This protocol describes the chemical steps for a single coupling of a dG phosphoramidite monomer onto a solid support-bound oligonucleotide chain using an automated DNA synthesizer.

Reagents and Materials
ReagentFunctionTypical Concentration/Composition
dG PhosphoramiditeBuilding block0.05 - 0.1 M in anhydrous acetonitrile.[6]
ActivatorActivates the phosphoramidite0.25 - 0.5 M solution of 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[7][8]
Deblocking SolutionRemoves the 5'-DMT group3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[9]
Capping Solution AAcetylating agentAcetic anhydride in THF/Pyridine.[5][9]
Capping Solution BCatalyst for cappingN-Methylimidazole (NMI) in acetonitrile.[5][9]
Oxidizing SolutionOxidizes phosphite to phosphate0.02 - 0.1 M Iodine in THF/Pyridine/Water.[9]
SolventsWashing and reaction mediumAnhydrous acetonitrile, Dichloromethane.
Solid SupportCPG (Controlled Pore Glass) with the initial nucleoside attached.-
Standard Operating Procedure

The entire process is automated and occurs within the reaction column of a DNA synthesizer. The following steps detail a single synthesis cycle.

Step 1: Deblocking (Detritylation)

  • Objective: To remove the 5'-DMT protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • Procedure:

    • The solid support is washed with anhydrous acetonitrile to ensure a dry environment.

    • The deblocking solution (e.g., 3% TCA in DCM) is passed through the column.[9]

    • The reaction is rapid, typically completing in under a minute.

    • The orange-colored DMT cation released is washed away, and its absorbance at 495 nm can be measured to determine the coupling efficiency of the previous cycle.[3]

    • The support is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which could degrade the incoming phosphoramidite.

Step 2: Coupling

  • Objective: To form a new phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming dG phosphoramidite.

  • Procedure:

    • The dG phosphoramidite solution and the activator solution are simultaneously delivered to the reaction column.[3] A molar excess of both reagents is used to drive the reaction to completion.[9]

    • The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[3][5]

    • The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom of the activated phosphoramidite.[3]

    • Coupling Time: Standard coupling times are typically around 30 seconds for unmodified bases.[9] However, for sterically hindered phosphoramidites or to improve efficiency, this can be extended up to 5-10 minutes.[6][9]

Step 3: Capping

  • Objective: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[3][10]

  • Procedure:

    • Even with high coupling efficiencies (typically 98-99.5%), a small percentage of 5'-hydroxyl groups remain unreacted.[3][9]

    • A mixture of Capping Solution A (acetic anhydride) and Capping Solution B (N-methylimidazole) is delivered to the column.[9]

    • The unreacted 5'-hydroxyl groups are acetylated, rendering them inert to further coupling reactions.[5]

    • The support is then washed with acetonitrile.

Step 4: Oxidation

  • Objective: To convert the unstable phosphite triester linkage (P(III)) into a more stable phosphate triester (P(V)).[3]

  • Procedure:

    • The oxidizing solution (iodine in THF/pyridine/water) is passed through the column.[9]

    • The iodine oxidizes the phosphite triester to a phosphate triester.[5]

    • This step is crucial for the stability of the growing oligonucleotide chain under the acidic conditions of the subsequent deblocking step.[3]

    • The support is washed with acetonitrile to remove the oxidizing agent and prepare for the next cycle.

This four-step cycle is repeated until the oligonucleotide of the desired length is synthesized.

Post-Synthesis Cleavage and Deprotection

After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[9] The choice of deprotection conditions depends on the protecting groups used for the nucleobases.[3]

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Coupling Efficiency 98% - 99.5% per stepCan be affected by moisture, reagent quality, and sequence composition.[3][10][11] High efficiency is critical for the synthesis of long oligonucleotides.[11]
Phosphoramidite Concentration 0.05 - 0.1 MHigher concentrations are generally recommended.[6]
Activator Concentration 0.25 - 0.5 M-
Standard Coupling Time 30 secondsFor standard, unmodified phosphoramidites.[9]
Extended Coupling Time 5 - 15 minutesMay be necessary for modified or sterically hindered phosphoramidites.[6][9]
Deblocking Time < 1 minute-
Oxidation Time ~ 30 seconds-
Capping Time ~ 30 seconds-

References

Application Notes and Protocols: 5'-O-DMT-N2-DMF-dG in Gene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in automated solid-phase gene synthesis. This phosphoramidite is a critical building block for the synthesis of high-quality oligonucleotides for a wide range of applications, including gene construction, molecular diagnostics, and therapeutic drug development.

Introduction to this compound

This compound is a protected nucleoside phosphoramidite used in the chemical synthesis of DNA. It is specifically designed to address challenges associated with the guanosine base during automated synthesis, namely the potential for depurination and the slow removal of protecting groups. The molecule incorporates two key protecting groups:

  • 5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar.[1][2][3][4] Its acid-labile nature allows for its removal at the beginning of each synthesis cycle, enabling the stepwise addition of the next nucleotide.[1][2][3] The release of the DMT cation results in a characteristic orange color, which can be monitored spectrophotometrically to determine the coupling efficiency of each step in real-time.[4]

  • N2-Dimethylformamidine (DMF): This group protects the exocyclic amine of the guanine base.[5] Unlike traditional acyl protecting groups such as isobutyryl (ibu), the DMF group is electron-donating. This property stabilizes the glycosidic bond between the guanine base and the deoxyribose sugar, significantly reducing the risk of depurination during the acidic detritylation step.[5][6] Furthermore, the DMF group is more labile under basic conditions, allowing for faster deprotection of the final oligonucleotide.[7]

Advantages in Gene Synthesis

The use of this compound offers several key advantages in the synthesis of long and complex genes:

  • Reduced Depurination: The electron-donating nature of the DMF protecting group provides enhanced stability to the glycosidic bond of guanosine, a primary site of depurination during the acidic detritylation step.[5][6] This is particularly crucial when using stronger acids like Trichloroacetic acid (TCA) for detritylation. By minimizing depurination, the integrity of the synthesized oligonucleotide is preserved, leading to a higher yield of the full-length product.

  • Faster Deprotection: The DMF group is significantly more labile than the traditional isobutyryl (ibu) group under standard basic deprotection conditions.[7] This allows for shorter deprotection times, which is especially beneficial for the synthesis of oligonucleotides containing base-sensitive modifications or fluorescent dyes.[7] The use of AMA (a mixture of ammonium hydroxide and methylamine) allows for "UltraFAST" deprotection, often in as little as 5-10 minutes at 65°C when Ac-dC and DMF-dG are used.[1][8]

  • High Coupling Efficiency: While direct comparative studies are not widely published, the use of high-purity phosphoramidites like this compound is essential for achieving the high stepwise coupling efficiencies (typically >99%) required for the synthesis of long oligonucleotides.[5][9] Even a small decrease in coupling efficiency can drastically reduce the yield of the final full-length product.[5][9][10]

  • Improved Purity of Final Product: By reducing side reactions such as depurination, the use of DMF-dG leads to a cleaner crude product with fewer truncated sequences. This simplifies the downstream purification process, saving time and resources.

Quantitative Data Summary

While comprehensive head-to-head comparative data is limited in publicly available literature, the following tables summarize the performance characteristics based on established chemical principles and manufacturer information.

Table 1: Comparison of dG Protecting Groups
FeatureN2-Dimethylformamidine (DMF)N2-Isobutyryl (ibu)
Depurination Protection High (Electron-donating)[5][6]Moderate (Electron-withdrawing)[5][6]
Deprotection Rate Fast (approx. 4x faster than ibu)[7]Slow
Recommended Deprotection AMA (Ammonium Hydroxide/Methylamine), Ammonium Hydroxide[1][8][11]Ammonium Hydroxide (prolonged heating)[11]
Table 2: Influence of Deblocking Agent on Depurination
Deblocking AgentAcid Strength (pKa)Detritylation RateRisk of Depurination
Trichloroacetic Acid (TCA) ~0.7[10]Fast[10]Higher[10][12]
Dichloroacetic Acid (DCA) ~1.5[10]Slower[10]Significantly Lower[6][10][12]

Note: With the use of 3% DCA as the deblocking solution, no appreciable depurination has been observed in standard column synthesizers.[10]

Table 3: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
Oligonucleotide Length98.5% Coupling Efficiency99.4% Coupling Efficiency
20mer ~76%~89.2%[5]
40mer ~55%[5]~80%[5]
50mer ~52%[9]~74.5%[5]
100mer ~22%~55%

Experimental Protocols

The following protocols are representative for the use of this compound in automated solid-phase oligonucleotide synthesis on a standard synthesizer (e.g., ABI 394). Users should always refer to the specific recommendations of their instrument and reagent manufacturers.

Reagent Preparation
  • Phosphoramidites: Dissolve this compound and other phosphoramidites (dA-Bz, dC-Ac, T) in anhydrous acetonitrile to a final concentration of 0.02 M to 0.2 M, depending on the synthesizer and synthesis scale.

  • Activator: A 0.2 M to 0.7 M solution of an activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[2]

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in dichloromethane.

  • Capping Solution A: Acetic anhydride in THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Automated Synthesis Cycle

The following is a typical cycle for the addition of one nucleotide. The times can be adjusted based on the synthesizer, scale, and specific sequence.

StepReagent/SolventTypical TimePurpose
1. Detritylation 3% TCA or DCA in DCM60-120 secondsRemoval of the 5'-DMT group to expose the 5'-hydroxyl for coupling.
2. Wash Anhydrous Acetonitrile30-60 secondsRemoval of the deblocking solution and residual water.
3. Coupling Phosphoramidite + Activator25-180 secondsAddition of the next nucleotide to the growing oligonucleotide chain.
4. Wash Anhydrous Acetonitrile30-60 secondsRemoval of unreacted phosphoramidite and activator.
5. Capping Capping A + Capping B30-60 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
6. Wash Anhydrous Acetonitrile30-60 secondsRemoval of capping reagents.
7. Oxidation 0.02 M Iodine Solution30-60 secondsOxidation of the phosphite triester linkage to a more stable phosphate triester.
8. Wash Anhydrous Acetonitrile30-60 secondsRemoval of the oxidizing solution.
Cleavage and Deprotection Protocol (UltraFAST)

This protocol is recommended when Ac-dC and DMF-dG are used in the synthesis.

  • Cleavage from Support: After completion of the synthesis, the solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) for 5 minutes at room temperature to cleave the oligonucleotide from the support.[1]

  • Base Deprotection: The AMA solution containing the oligonucleotide is then heated in a sealed vial. Deprotection times and temperatures for the DMF-dG group are provided in the table below.[1]

TemperatureTime
Room Temperature120 minutes
37 °C30 minutes
55 °C10 minutes
65 °C5 minutes
  • Post-Deprotection: After deprotection, the solution is cooled, and the ammonia and methylamine are evaporated. The resulting oligonucleotide can then be desalted and purified by HPLC or other methods.

Visualizations

Chemical Structure of this compound

Caption: Structure and function of this compound.

Automated DNA Synthesis Cycle

DNA_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Next Base) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Base Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Failures Capped Oxidation->Detritylation Cycle Complete Gene_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & QC cluster_assembly Gene Assembly Sequence Design Sequence Design Automated Synthesis Automated Synthesis Sequence Design->Automated Synthesis Cleavage & Deprotection Cleavage & Deprotection Automated Synthesis->Cleavage & Deprotection Crude Oligo Crude Oligo Cleavage & Deprotection->Crude Oligo Purification (HPLC/PAGE) Purification (HPLC/PAGE) Crude Oligo->Purification (HPLC/PAGE) Quality Control (MS/CE) Quality Control (MS/CE) Purification (HPLC/PAGE)->Quality Control (MS/CE) Purified Oligos Purified Oligos Quality Control (MS/CE)->Purified Oligos Gene Assembly (PCR) Gene Assembly (PCR) Purified Oligos->Gene Assembly (PCR) Cloning & Sequencing Cloning & Sequencing Gene Assembly (PCR)->Cloning & Sequencing

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in DNA Probe and Primer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality oligonucleotides is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutics. The choice of phosphoramidite chemistry plays a pivotal role in the yield and purity of the final product. 5'-O-DMT-N2-DMF-dG is a deoxyguanosine phosphoramidite that offers significant advantages in solid-phase DNA synthesis, particularly for sequences prone to synthetic difficulties. The use of a dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine, in place of the traditional isobutyryl (iBu) group, facilitates a more rapid and efficient deprotection step. This is especially beneficial for the synthesis of G-rich sequences, which are notoriously challenging, and for high-throughput oligonucleotide production.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective utilization of this compound in the synthesis of DNA probes and primers.

Data Presentation

Table 1: Comparison of Deprotection Times for dG Protecting Groups

This table summarizes the time required for the complete removal of the N2-protecting group from guanine under various conditions. The use of the DMF group significantly reduces the deprotection time compared to the conventional iBu group.

Protecting GroupDeprotection ReagentTemperatureTime for Complete Deprotection
N2-DMF-dG Concentrated Ammonium Hydroxide55°C2 hours
Concentrated Ammonium Hydroxide65°C1 hour
AMA (Ammonium Hydroxide/Methylamine)65°C5-10 minutes (UltraFAST)
N2-iBu-dG Concentrated Ammonium Hydroxide55°C16 hours
Concentrated Ammonium Hydroxide65°C8 hours
AMA (Ammonium Hydroxide/Methylamine)65°C5-10 minutes (UltraFAST)

Data compiled from multiple sources indicating faster deprotection for DMF-dG.

Table 2: Typical Performance Characteristics of this compound

While direct comparative studies from a single source are limited, the consensus in the field indicates high coupling efficiency for this compound.

ParameterTypical ValueNotes
Coupling Efficiency >99% per stepHigh coupling efficiency is crucial for the synthesis of long oligonucleotides with high yield of the full-length product.[1][2][3]
Solution Stability Comparable to standard phosphoramiditesStable in anhydrous acetonitrile for the duration of synthesis on an automated synthesizer.[1]
Purity of Final Oligonucleotide HighThe efficient deprotection of the DMF group, especially in G-rich sequences, reduces the likelihood of side products and incomplete deprotection, leading to a purer final product.[1]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a DNA Probe

This protocol outlines the steps for the synthesis of a DNA oligonucleotide on a standard automated DNA synthesizer using this compound phosphoramidite.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve this compound and other standard phosphoramidites (dA(bz), dC(bz), T) in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

2. Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction. The following is a typical cycle for the addition of one nucleotide.

StepReagent/ActionTimePurpose
1. Detritylation (Deblocking) 3% TCA in DCM60-120 secRemoves the 5'-DMT protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl for the next coupling reaction.
2. Coupling Phosphoramidite + Activator30-180 secCouples the new phosphoramidite to the 5'-hydroxyl of the growing chain.
3. Capping Capping A + Capping B30 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation 0.02 M Iodine solution30 secOxidizes the phosphite triester linkage to a more stable phosphate triester.

3. Post-Synthesis Cleavage and Deprotection:

  • Standard Deprotection (Ammonium Hydroxide):

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide.

    • Incubate at 65°C for 1 hour.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide using a vacuum concentrator.

  • UltraFAST Deprotection (AMA):

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

    • Incubate at 65°C for 10 minutes.

    • Cool the vial and transfer the supernatant.

    • Dry the oligonucleotide.

Protocol 2: HPLC Purification of the Synthesized Oligonucleotide

1. Sample Preparation:

  • Resuspend the dried oligonucleotide in 100-500 µL of sterile, nuclease-free water.

2. HPLC Conditions (Reverse-Phase):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

3. Fraction Collection and Desalting:

  • Collect the peak corresponding to the full-length oligonucleotide.

  • Desalt the collected fraction using a desalting column or ethanol precipitation.

  • Dry the purified oligonucleotide and resuspend in a desired buffer.

Visualizations

Diagram 1: Automated Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next base

Caption: Workflow of the four-step automated solid-phase oligonucleotide synthesis cycle.

Diagram 2: Logic for Choosing DMF-dG Protecting Group

DMF_Choice Start Need to Synthesize Oligonucleotide Probe/Primer IsG_rich Is the sequence G-rich? Start->IsG_rich High_Throughput Is high-throughput synthesis required? IsG_rich->High_Throughput No Use_DMF_dG Use this compound IsG_rich->Use_DMF_dG Yes High_Throughput->Use_DMF_dG Yes Use_Standard_iBu Standard iBu-dG may be sufficient High_Throughput->Use_Standard_iBu No

Caption: Decision-making process for selecting the DMF-dG phosphoramidite.

Diagram 3: Workflow for qPCR-Based Pathogen Detection

qPCR_Workflow cluster_probe_synthesis Probe Preparation cluster_assay Diagnostic Assay Oligo_Synthesis 1. Oligonucleotide Synthesis (using this compound) Purification 2. HPLC Purification Oligo_Synthesis->Purification QC 3. Quality Control (Mass Spec) Purification->QC qPCR_Setup 5. qPCR Reaction Setup (Primers, Probe, Master Mix, Sample) QC->qPCR_Setup Sample_Prep 4. Sample Preparation (e.g., DNA Extraction from patient sample) Sample_Prep->qPCR_Setup qPCR_Run 6. Real-Time PCR Amplification and Detection qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Determine Pathogen Presence/Absence) qPCR_Run->Data_Analysis

Caption: Experimental workflow for pathogen detection using a qPCR probe.

Application Example: Synthesis of a G-Rich qPCR Probe

Target: A G-rich region of a hypothetical pathogen's genome. Probe Sequence: 5'- GGC GGG AGG AGG CGG G -3' (with appropriate fluorescent reporter and quencher).

Rationale for using this compound:

  • Prevents Incomplete Deprotection: G-rich sequences are prone to aggregation, which can hinder the access of the deprotection solution to the standard iBu protecting groups. The rapid deprotection of the DMF group under milder conditions minimizes this issue, ensuring complete deprotection and a higher purity final product.[1]

  • Higher Yield: Incomplete deprotection leads to a lower yield of the desired full-length probe. By facilitating complete deprotection, the use of DMF-dG contributes to a higher overall yield.

Synthesis and Application Workflow:

  • The G-rich probe is synthesized using the automated solid-phase protocol (Protocol 1), incorporating this compound for all guanosine additions.

  • A 5' fluorescent reporter (e.g., FAM) and a 3' quencher (e.g., BHQ-1) are incorporated during or after synthesis.

  • The probe is deprotected using the UltraFAST AMA protocol to ensure rapid and complete removal of all protecting groups.

  • The probe is purified via HPLC (Protocol 2) to isolate the full-length, correctly labeled product.

  • The purified probe is then used in a qPCR assay (as depicted in Diagram 3) to detect the presence of the pathogen's DNA in a clinical sample. The probe's binding to the target sequence during PCR leads to the generation of a fluorescent signal, allowing for real-time detection and quantification of the pathogen.[4][5][6]

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. A critical step in this process is the removal of protecting groups from the nucleobases after synthesis. The N2-dimethylformamidine (DMF) protecting group for deoxyguanosine (dG) is widely used due to its facile removal under milder conditions compared to traditional protecting groups like isobutyryl (iBu). This application note provides detailed protocols and comparative data for various methods of deprotecting oligonucleotides containing N2-DMF-dG, enabling researchers to select the optimal strategy based on the sensitivity of their oligonucleotide and desired turnaround time.

Deprotection Methods Overview

The removal of the DMF group from dG is significantly faster than that of the iBu group.[1] This allows for more rapid deprotection protocols, which is particularly advantageous for high-throughput synthesis.[2][3] Several reagents and conditions can be employed for the deprotection of N2-DMF-dG-containing oligonucleotides, each with its own advantages. The choice of method often depends on the presence of other sensitive modifications or dyes on the oligonucleotide.

Here, we detail standard, fast, and mild deprotection strategies.

Standard Deprotection with Ammonium Hydroxide

Ammonium hydroxide is a common reagent for the deprotection of oligonucleotides. For N2-DMF-dG, this process is considerably faster than for N2-iBu-dG.

UltraFAST Deprotection with AMA

A mixture of ammonium hydroxide and methylamine (AMA) allows for "UltraFAST" deprotection, significantly reducing the overall time required.[4][5][6] This method is highly efficient but requires the use of acetyl (Ac) protected dC to prevent base modification.[5][6]

Mild Deprotection Methods

For oligonucleotides containing sensitive labels, dyes, or other modifications that are unstable under strong alkaline conditions, milder deprotection strategies are necessary.[7][8] These methods typically involve reagents like potassium carbonate in methanol or t-butylamine/methanol/water.[4][8]

Quantitative Data Summary

The following tables summarize the conditions for various deprotection methods for oligonucleotides containing N2-DMF-dG.

Table 1: Deprotection with Ammonium Hydroxide (30%)

TemperatureDurationNotes
Room Temperature17 hoursSufficient to deprotect A, C, and dmf-dG.[4]
55 °C2 hoursSufficient to deprotect A, C, and dmf-dG.[2][4][9]
65 °C1 hourSufficient to deprotect A, C, and dmf-dG.[2][9]

Table 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)

TemperatureDurationNotes
65 °C5-10 minutesRequires acetyl (Ac) protected dC.[5][6][9]
55 °C10 minutesRequires acetyl (Ac) protected dC.[1][6]
37 °C30 minutesRequires acetyl (Ac) protected dC.[1][6]
Room Temperature120 minutesRequires acetyl (Ac) protected dC.[1][6]

Table 3: Mild Deprotection Methods

ReagentTemperatureDurationNotes
0.05M Potassium Carbonate in MethanolRoom Temperature4 hoursFor use with UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[4][5]
t-butylamine/methanol/water (1:1:2)55 °COvernightRecommended for oligonucleotides containing rhodamine dyes (e.g., TAMRA).[4][8]
Tert-Butylamine/water (1:3 v/v)60 °C6 hoursSufficient to deprotect A, C and dmf-dG.[5][6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the deprotection of oligonucleotides containing N2-DMF-dG.

Deprotection_Decision_Tree start Start: Oligonucleotide containing N2-DMF-dG synthesized sensitive_mods Does the oligonucleotide contain sensitive modifications (dyes, etc.)? start->sensitive_mods fast_deprotection Is rapid deprotection required? sensitive_mods->fast_deprotection No ultra_mild Use UltraMILD Protocol (e.g., K2CO3 in Methanol) sensitive_mods->ultra_mild Yes ama Use UltraFAST Protocol (AMA) fast_deprotection->ama Yes nh4oh Use Standard Protocol (Ammonium Hydroxide) fast_deprotection->nh4oh No end Deprotected Oligonucleotide ultra_mild->end t_butylamine Use t-butylamine/ methanol/water t_butylamine->end ama->end nh4oh->end

Caption: Decision tree for selecting a deprotection method.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis synthesis Solid-Phase Synthesis of Oligonucleotide cleavage Cleavage from Solid Support & Phosphate Deprotection synthesis->cleavage base_deprotection Base Deprotection (Removal of DMF group) cleavage->base_deprotection purification Purification (e.g., HPLC, PAGE) base_deprotection->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis

Caption: General experimental workflow for oligonucleotide deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

Materials:

  • Oligonucleotide synthesized on a solid support.

  • Concentrated Ammonium Hydroxide (28-30%).

  • Heating block or oven.

  • Screw-cap vials.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • Choose one of the following incubation conditions:

    • Room Temperature: Incubate for 17 hours.[4]

    • 55 °C: Incubate for 2 hours.[2][4][9]

    • 65 °C: Incubate for 1 hour.[2][9]

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.

Protocol 2: UltraFAST Deprotection with AMA

Materials:

  • Oligonucleotide synthesized on a solid support (synthesized with Ac-dC).

  • Ammonium Hydroxide (30%).

  • Methylamine (40% in water).

  • Heating block.

  • Screw-cap vials.

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine. Caution: This should be done in a fume hood as the reaction is exothermic.

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate at 65 °C for 5-10 minutes.[5][6][9]

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet for further processing.

Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol

Materials:

  • Oligonucleotide synthesized on a solid support with UltraMILD monomers.

  • 0.05 M Potassium Carbonate (K2CO3) in anhydrous Methanol.

  • Screw-cap vials.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of 0.05 M potassium carbonate in methanol.

  • Seal the vial and incubate at room temperature for 4 hours.[4][5]

  • Transfer the supernatant to a new tube.

  • Neutralize the solution by adding an appropriate amount of a weak acid (e.g., acetic acid).

  • Evaporate the solvent.

  • Resuspend the oligonucleotide for purification.

Conclusion

The use of N2-DMF-dG as a protecting group for guanosine offers significant advantages in oligonucleotide synthesis by enabling faster and more efficient deprotection. The choice of the deprotection method should be carefully considered based on the specific requirements of the oligonucleotide, such as the presence of sensitive modifications and the desired speed of the process. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully deprotect oligonucleotides containing N2-DMF-dG.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5'-O-DMT-N2-(dimethylformamidine)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite in automated solid-phase oligonucleotide synthesis. The focus is on coupling efficiency, recommended protocols, and the advantages conferred by the N2-DMF protecting group.

Introduction

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling applications from PCR primers and diagnostic probes to therapeutic antisense oligonucleotides and synthetic genes. The success of this synthesis is highly dependent on the stepwise coupling efficiency, which is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite monomer in each cycle. Even small deviations from near-quantitative coupling can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides.

The 2'-deoxyguanosine (dG) phosphoramidite is often a critical component in oligonucleotide synthesis. The choice of the protecting group for the exocyclic N2 amine of guanine influences not only the coupling efficiency but also the conditions required for post-synthesis deprotection. The dimethylformamidine (DMF) protecting group has emerged as a favorable alternative to the traditional isobutyryl (iBu) group, offering distinct advantages in the synthesis of high-purity oligonucleotides.

Data Presentation

The Critical Impact of Coupling Efficiency on Overall Yield

High stepwise coupling efficiency is paramount for the successful synthesis of long oligonucleotides. A seemingly small decrease in coupling efficiency has a cumulative and dramatic effect on the final yield of the full-length product. The following table illustrates the theoretical overall yield of oligonucleotides of varying lengths based on different stepwise coupling efficiencies.

Oligonucleotide Length (bases)98.0% Coupling Efficiency98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer68%75%82%91%
50-mer36%47%59%78%
100-mer13%22%35%61%
150-mer5%10%21%47%

This table demonstrates that maintaining a high coupling efficiency (ideally ≥99.5%) is crucial for obtaining a usable yield of longer oligonucleotides.

Comparison of dG Protecting Groups

The choice of the N2 protecting group for deoxyguanosine affects both the synthesis and deprotection steps. The DMF group offers significant advantages, particularly in the speed of deprotection.

Protecting GroupCommon AbbreviationKey AdvantagesRecommended Deprotection Conditions (Ammonium Hydroxide)
Dimethylformamidinedmf-dGRapid deprotection, reducing exposure to harsh basic conditions.[1] Suitable for oligonucleotides with sensitive modifications.[2] Reduces incomplete deprotection in G-rich sequences.[1]1 hour at 65°C or 2 hours at 55°C.[1]
IsobutyryliBu-dGStandard, widely used protecting group.Typically requires more extended deprotection times, such as 8-16 hours at 55°C.

Experimental Protocols

General Protocol for Automated Oligonucleotide Synthesis

This protocol outlines the key steps for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry on a generic automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model (e.g., Applied Biosystems 394, ÄKTA oligopilot, MerMade) and the specific sequence being synthesized.[3][4][5]

1. Reagent Preparation:

  • Phosphoramidites: Dissolve this compound and other phosphoramidites (dA, dC, dT) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M). It is critical to use anhydrous solvents to prevent hydrolysis of the phosphoramidites, which would reduce coupling efficiency.[6]

  • Activator: Prepare a solution of an activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile at the recommended concentration (e.g., 0.25 M).

  • Capping Solutions: Prepare Cap A (acetic anhydride in THF/pyridine or lutidine) and Cap B (N-methylimidazole in THF).

  • Oxidizer: Prepare a solution of iodine in THF/water/pyridine.

  • Deblocking Solution: Prepare a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. DCA is recommended for long oligonucleotides to minimize depurination.[6]

2. Synthesizer Setup:

  • Install the solid support column (e.g., CPG with the initial nucleoside) on the synthesizer.

  • Place the prepared reagent bottles on the synthesizer and prime all lines to ensure proper delivery.

3. Automated Synthesis Cycle:

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.

  • Step 1: Deblocking (Detritylation)

    • The acid-labile 5'-O-DMT group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The orange-colored trityl cation released can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[7]

  • Step 2: Coupling

    • The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

    • The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphoramidite, forming a phosphite triester linkage.

    • Coupling times are typically short (e.g., 2-5 minutes), but may need to be extended for sterically hindered or less reactive phosphoramidites.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the elongation of failure sequences (n-1 mers) in subsequent cycles.[8]

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

4. Post-Synthesis Cleavage and Deprotection:

  • Cleavage from Support: After the final cycle, the oligonucleotide is cleaved from the solid support by treatment with concentrated ammonium hydroxide.

  • Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the nucleobases (DMF from dG, Bz from dA and dC) and the cyanoethyl groups from the phosphate backbone. As noted in the table above, the use of dmf-dG significantly reduces the time required for this step compared to iBu-dG.[1]

  • The fully deprotected oligonucleotide is then typically desalted or purified by HPLC or PAGE.

Visualizations

Automated_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Amidite + Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Final_Cleavage Final Cleavage from Support Oxidation->Final_Cleavage After Last Cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Deblocking Deprotection Deprotection of Bases and Phosphates Final_Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Caption: Workflow of automated solid-phase oligonucleotide synthesis.

Coupling_Reaction cluster_reactants Reactants Amidite This compound Phosphoramidite Activated_Amidite Activated Phosphoramidite Amidite->Activated_Amidite Support Support-Bound Oligo (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester Linkage) Support->Coupled_Product Activator Activator (e.g., ETT, DCI) Activator->Activated_Amidite Activated_Amidite->Coupled_Product Coupling

Caption: The coupling reaction in phosphoramidite chemistry.

References

Application Notes and Protocols for the Synthesis of Long Oligonucleotides using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of long oligonucleotides (75+ bases) is essential for a wide range of applications, including gene synthesis, CRISPR guide RNAs, and the development of nucleic acid-based therapeutics such as antisense oligonucleotides and siRNAs. A critical factor in the successful synthesis of these long molecules is the choice of protecting groups for the nucleoside phosphoramidites. The use of 5'-O-dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) offers significant advantages in this context, particularly in improving deprotection efficiency and minimizing side reactions that can compromise the integrity of the final product.

The N2-dimethylformamidine (DMF) protecting group on the guanine base is significantly more labile than traditional protecting groups like isobutyryl (iBu). This property allows for faster and milder deprotection conditions, which is crucial for preserving the integrity of long oligonucleotides and any sensitive modifications they may contain. Furthermore, the electron-donating nature of the DMF group provides protection against depurination, a common side reaction during the acidic detritylation step of solid-phase synthesis.[1] This application note provides detailed protocols and data for the synthesis of long oligonucleotides using this compound.

Advantages of Using this compound for Long Oligonucleotide Synthesis

The selection of this compound as the guanosine phosphoramidite for the synthesis of long oligonucleotides is predicated on several key benefits that address common challenges in this process:

  • Rapid Deprotection: The DMF group is significantly more labile than the conventional isobutyryl (iBu) group, allowing for a substantial reduction in deprotection time.[2] This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

  • Reduced Depurination: The electron-donating properties of the DMF group protect the guanosine from depurination during the acidic detritylation steps of the synthesis cycle.[1] This is a critical factor in maintaining the integrity of the full-length oligonucleotide, as depurination leads to chain cleavage.

  • High Coupling Efficiency: this compound phosphoramidite demonstrates high coupling efficiency, comparable to other standard phosphoramidites, which is essential for achieving a high yield of the full-length product in the synthesis of long oligonucleotides.[2][3]

  • Compatibility with Various Deprotection Reagents: The lability of the DMF group allows for the use of a range of deprotection reagents, including ammonium hydroxide and ammonium hydroxide/methylamine (AMA), providing flexibility in the deprotection strategy to suit the specific requirements of the oligonucleotide.[4][5]

Data Presentation

Table 1: Comparison of Deprotection Times for dG Protecting Groups
Protecting GroupDeprotection ReagentTemperatureTime for Complete DeprotectionReference
N2-Dimethylformamidine (DMF) Concentrated Ammonium Hydroxide55°C2 hours[2]
N2-Dimethylformamidine (DMF) Concentrated Ammonium Hydroxide65°C1 hour[2]
N2-Dimethylformamidine (DMF) Ammonium Hydroxide/Methylamine (AMA)65°C10 minutes[4][6]
N2-Isobutyryl (iBu) Concentrated Ammonium Hydroxide55°C> 6 hours[3]
N2-Isobutyryl (iBu) 0.4 M NaOH in MeOH/waterRoom Temperature17 hours[7]
Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
Oligonucleotide Length98.5% Coupling Efficiency99.5% Coupling Efficiency
20mer75.0%90.9%
50mer55.0% (approx.)74.5%
100mer13.0%60.6%
150mer3.5%47.6%

Data adapted from sources discussing the impact of coupling efficiency on yield.[1][8][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Long Oligonucleotides (General Cycle)

This protocol outlines the standard phosphoramidite cycle for solid-phase oligonucleotide synthesis. The use of this compound is integrated into this workflow.

1. Detritylation (Deblocking):

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4] For long oligonucleotides, DCA is often preferred as it is a milder acid and can reduce depurination.[10]

  • Procedure: The solid support is treated with the detritylation reagent to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling step.

  • Time: 1-3 minutes.

  • Monitoring: The release of the orange-colored DMT cation can be monitored spectrophotometrically at 495 nm to assess coupling efficiency from the previous cycle.

2. Coupling:

  • Reagents:

    • Phosphoramidite solution (this compound or other bases) in anhydrous acetonitrile (0.065-0.1 M).[6]

    • Activator solution (e.g., 0.45 M 1H-Tetrazole, 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT), or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).[10]

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound oligonucleotide.[11]

  • Time: Standard base coupling is typically around 30-60 seconds.[4] For long oligonucleotides, extending the coupling time may be beneficial.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

    • Cap B: 16% N-Methylimidazole (NMI) in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in n-1 deletion mutations.

  • Time: 1-2 minutes.

4. Oxidation:

  • Reagent: 0.02-0.1 M Iodine in THF/water/pyridine.[4] A lower concentration of iodine (0.02 M) is recommended when using dG(dmf).[2]

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Time: 1-2 minutes.

Protocol 2: Cleavage and Deprotection

Method A: Fast Deprotection with AMA

This method is recommended when using the monomer set Ac-dC and dmf-dG.[4]

  • Reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (30% NH4OH) and 40% aqueous Methylamine (AMA).[5]

  • Procedure:

    • After synthesis, wash the support with acetonitrile and dry thoroughly with argon or helium.

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

    • Seal the vial tightly and heat at 65°C for 10-15 minutes.[4][6]

    • Cool the vial to room temperature.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Wash the support with water or a suitable buffer and combine with the supernatant.

    • Evaporate the solution to dryness.

Method B: Standard Deprotection with Ammonium Hydroxide

  • Reagent: Concentrated Ammonium Hydroxide (28-33% NH3 in water).[2]

  • Procedure:

    • Follow steps 1-2 from Method A.

    • Add concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.[2]

    • Follow steps 5-8 from Method A.

Protocol 3: Purification of Long Oligonucleotides (DMT-ON HPLC)

For long oligonucleotides, purification is often performed with the final 5'-DMT group left on (DMT-ON). This hydrophobic moiety greatly aids in the separation of the full-length product from shorter, uncapped failure sequences.[12]

  • Principle: The hydrophobic DMT group allows for strong retention of the full-length oligonucleotide on a reversed-phase HPLC column, while the more hydrophilic, uncapped failure sequences elute earlier.

  • Procedure:

    • After cleavage and deprotection (with the final DMT group intact), the crude oligonucleotide solution is injected onto a reversed-phase HPLC column (e.g., C18).

    • A gradient of increasing acetonitrile in a buffer (e.g., triethylammonium acetate) is used to elute the oligonucleotides.

    • The DMT-ON peak, corresponding to the full-length product, is collected.

    • The collected fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • The detritylated oligonucleotide is then desalted using a suitable method (e.g., gel filtration or ethanol precipitation).

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Support-Bound Nucleoside (DMT-ON) detritylation 1. Detritylation (Remove DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Repeat for Next Base oxidation->next_cycle next_cycle->detritylation Add another base cleavage Cleavage from Support & Deprotection next_cycle->cleavage Synthesis Complete purification Purification (e.g., DMT-ON HPLC) cleavage->purification final_product Final Long Oligonucleotide purification->final_product G cluster_roles Roles of Protecting Groups Phosphoramidite This compound 5'-DMT N2-DMF 3'-Phosphoramidite DMT_Role Protects 5'-OH Allows step-wise synthesis Aids in purification Phosphoramidite:f1->DMT_Role is for DMF_Role Protects N2 of Guanine Enables fast deprotection Reduces depurination Phosphoramidite:f2->DMF_Role is for CE_Role Protects Phosphate Removed during deprotection Phosphoramidite:f3->CE_Role contains cyanoethyl (CE) protecting group which

References

Application Notes and Protocols: The Use of 5'-O-DMT-N2-DMF-dG in siRNA and Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of high-quality oligonucleotides, such as Small Interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is fundamental to research, diagnostics, and therapeutic development. The solid-phase phosphoramidite method remains the gold standard for this process. The choice of protecting groups for the nucleoside phosphoramidites is critical for achieving high yield and purity. 5'-O-DMT-N2-DMF-dG is a key building block used in automated DNA synthesis.[1] The N2-dimethylformamidine (DMF) protecting group on the guanosine base offers significant advantages over traditional protecting groups like isobutyryl (ibu), particularly in the context of synthesizing sensitive or modified oligonucleotides.[2] Its primary benefit lies in the significantly faster deprotection kinetics, which reduces exposure to harsh basic conditions and minimizes the formation of side products, thereby enhancing the overall efficiency and purity of the final product.

Application Notes

Key Features and Advantages of N2-DMF-dG Phosphoramidite

The use of the DMF protecting group for deoxyguanosine provides several key advantages in the synthesis of therapeutic and research-grade oligonucleotides:

  • Rapid Deprotection: The DMF group is significantly more labile than the conventional isobutyryl (ibu) group. This allows for dramatically shorter deprotection times, often reducing the process from several hours to under one hour at elevated temperatures, or enabling milder conditions at room temperature.[2][3]

  • Reduced Side Reactions: Shorter exposure to strong bases like ammonium hydroxide or AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) minimizes the degradation of sensitive modifications on the oligonucleotide, which is crucial for many siRNA and ASO designs.

  • High Purity and Yield: The fast and clean removal of the DMF group reduces the chance of incomplete deprotection, especially in G-rich sequences, leading to a higher yield of the full-length, correct oligonucleotide.

  • Compatibility: DMT-dG(dmf) phosphoramidite is fully compatible with standard automated DNA synthesis cycles and can be directly substituted for dG(ibu) phosphoramidite without altering coupling protocols.

Applications

This compound is a critical monomer for the synthesis of:

  • Antisense Oligonucleotides (ASOs): These therapeutic molecules, often containing modifications like phosphorothioate backbones, require mild deprotection conditions to maintain their integrity.[4]

  • DNA Probes and Primers: Used for generating high-fidelity probes for microarrays, in-situ hybridization, and various diagnostic assays.[1]

  • G-Rich Sequences: The use of dG(dmf) is particularly advantageous for sequences with a high guanosine content, where the risk of incomplete deprotection with dG(ibu) is higher.

Data Presentation

Table 1: Physicochemical Properties of this compound-CE Phosphoramidite
PropertyValue
CAS Number 330628-04-1
Chemical Formula C43H53N8O7P
Molecular Weight 824.90 g/mol
Purity (Typical) ≥98% (HPLC)[6]
Appearance White to off-white powder
Solution Stability Stable in anhydrous acetonitrile
Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing N2-DMF-dG
ReagentTemperatureTimeNotes
Ammonium Hydroxide (Conc.) 55 °C2 hoursStandard condition for DNA oligos.
Ammonium Hydroxide (Conc.) 65 °C1 hourFaster deprotection at higher temperature.
AMA (Ammonium Hydroxide/Methylamine) 65 °C5 - 10 minutesUltra-fast deprotection. Requires Ac-dC to avoid cytosine modification.[3][7]
AMA (Ammonium Hydroxide/Methylamine) Room Temp.2 hoursMild condition suitable for sensitive modifications.[7]
Potassium Carbonate (0.05M in Methanol) Room Temp.4 - 17 hoursUltra-mild condition for highly sensitive labels and modifications.[3]

Experimental Protocols & Workflows

Workflow for Automated Oligonucleotide Synthesis

The synthesis of an oligonucleotide is a cyclic process where each cycle adds one nucleotide. The this compound phosphoramidite is introduced during the 'Coupling' step.

Oligonucleotide Synthesis Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation Step 1: Detritylation (Remove 5'-DMT group) Coupling Step 2: Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping Step 3: Capping (Block unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation Failure Sequence Capped Oxidation->Detritylation Ready for Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines the standard steps for incorporating this compound into a growing oligonucleotide chain using an automated DNA/RNA synthesizer.

  • Preparation : Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.065-0.1 M.[7] Install the vial on the synthesizer.

  • Initiation (Detritylation) : The synthesis begins with the removal of the 5'-DMT group from the solid support-bound nucleoside. This is achieved by treating the support with an acidic solution, typically 3% trichloroacetic acid (TCA) in dichloromethane. The resulting orange-colored DMT cation can be quantified to monitor coupling efficiency from the previous cycle.

  • Coupling : The prepared this compound solution is delivered to the synthesis column along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain. A coupling time of 25-60 seconds is typical.[7]

  • Capping : To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride and N-methylimidazole, which acetylates any free 5'-hydroxyl groups.[2]

  • Oxidation : The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is achieved using a solution of iodine in a water/pyridine/THF mixture. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended.

  • Iteration : The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Workflow for Post-Synthesis Processing

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed before purification.

Post-Synthesis Workflow Cleavage Step 1: Cleavage from Support (e.g., AMA or NH4OH) Deprotection Step 2: Base & Phosphate Deprotection (Remove DMF, Ac, Bz, CE groups) Cleavage->Deprotection Purification Step 3: Purification (e.g., HPLC, SPE) Deprotection->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Standard workflow for oligonucleotide cleavage, deprotection, and purification.

Protocol 2: Cleavage and Deprotection (UltraFast Method)

This protocol utilizes AMA for rapid cleavage and deprotection, which is enabled by the lability of the DMF group.

  • Cleavage from Support : Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).

  • Deprotection : Heat the sealed vial at 65 °C for 10 minutes.[3][7] This single step cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the base protecting groups (DMF, Bz, and Ac).

  • Evaporation : After cooling, carefully evaporate the AMA solution to dryness using a vacuum concentrator.

  • Reconstitution : Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for purification.

Protocol 3: Oligonucleotide Purification

Purification is essential to remove failure sequences and other impurities. Reverse-phase HPLC is a common method.

  • Setup : Use a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA) and an organic solvent (e.g., acetonitrile).

  • Sample Injection : Inject the reconstituted crude oligonucleotide onto the column.

  • Gradient Elution : Elute the oligonucleotide using a gradient of increasing acetonitrile concentration. If the final 5'-DMT group was left on during synthesis ("DMT-on"), the full-length product will be retained more strongly than the shorter, "DMT-off" failure sequences.[8]

  • Fraction Collection : Collect the fractions corresponding to the major product peak.

  • DMT Removal (if applicable) : If DMT-on purification was performed, the collected fractions are treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting : The final purified oligonucleotide is desalted using methods like ethanol precipitation or size-exclusion chromatography to remove buffer salts.[4]

Logical Advantages of DMF Protecting Group

The choice of the DMF protecting group directly impacts the efficiency and quality of synthesizing sensitive oligonucleotides.

DMF Advantage cluster_synthesis Oligonucleotide Synthesis Requirements cluster_groups Choice of dG Protecting Group Sensitive_Mods Sensitive Modifications (e.g., in siRNA, ASOs) DMF Advanced: N2-dimethylformamidine (dmf) - Fast deprotection - Mild conditions possible Sensitive_Mods->DMF High_Purity High Purity Required (Therapeutic Applications) High_Purity->DMF Ibu Standard: N2-isobutyryl (ibu) - Slow deprotection - Harsh conditions needed Outcome Outcome: Higher Yield & Purity of Modified Oligonucleotides Ibu->Outcome Risk of Degradation & Impurities DMF->Outcome Enables Milder, Faster Post-Synthesis Processing

Caption: Logical flow showing the benefits of DMF-dG for sensitive oligo synthesis.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and preparation of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite for its use in automated oligonucleotide synthesis. Adherence to these guidelines is crucial for achieving high coupling efficiencies and synthesizing high-quality oligonucleotides.

Introduction

This compound is a critical building block in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary protecting group that is removed at the beginning of each synthesis cycle. The dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base and is favored for its rapid deprotection characteristics compared to traditional protecting groups like isobutyryl (ibu), which allows for milder deprotection conditions and is particularly suitable for the synthesis of G-rich sequences.[1][2] Proper dissolution and handling of this phosphoramidite are paramount to prevent its degradation and ensure successful incorporation into the growing oligonucleotide chain.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound phosphoramidite solutions.

ParameterRecommended ValueNotes
Appearance White to off-white powder[1][2][3]
Storage Temperature (Solid) -20°C[1][2][4][5][6]
Solvent Anhydrous Acetonitrile (CH₃CN)[2][4][7][8][9]
Solvent Water Content < 30 ppm, preferably < 10 ppm[8]
Concentration for Synthesizer 0.067 M to 0.1 M[4][7][8][9]
Solution Storage Temperature Room temperature on synthesizer[5]
Solution Stability Use within 2-3 days[5][7][10][11]
Molecular Weight ~824.9 g/mol [1][12]

Experimental Protocols

This section details the step-by-step methodology for the dissolution and preparation of the this compound phosphoramidite solution for use in an automated DNA/RNA synthesizer.

Materials
  • This compound phosphoramidite powder

  • Anhydrous acetonitrile (synthesis grade, <30 ppm water)

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Appropriate glass vial for the DNA synthesizer

  • Septum and cap for the vial

  • Syringes and needles (oven-dried)

  • Spatula (oven-dried)

Protocol for Preparation of a 0.1 M Solution
  • Preparation of Anhydrous Acetonitrile:

    • Use a new, sealed bottle of anhydrous acetonitrile (synthesis grade).

    • To ensure minimal water content, add activated 3Å molecular sieves to the acetonitrile bottle and allow it to stand for at least 24 hours before use.[9]

  • Equilibration of Phosphoramidite:

    • Remove the vial containing the this compound phosphoramidite powder from the -20°C freezer.

    • Allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the powder upon opening.

  • Weighing the Phosphoramidite:

    • In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), quickly weigh the required amount of phosphoramidite powder into the synthesizer vial.

    • Calculation Example: For 10 mL of a 0.1 M solution, you will need: 0.1 mol/L * 0.010 L * 824.9 g/mol = 0.8249 g of phosphoramidite.

  • Dissolution:

    • Using an oven-dried syringe, add the calculated volume of anhydrous acetonitrile to the vial containing the phosphoramidite powder.

    • Immediately cap the vial with a septum and seal it.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[13]

  • Inert Gas Purge:

    • Puncture the septum with a needle connected to an inert gas source and another needle to act as a vent.

    • Gently bubble the inert gas through the solution for 1-2 minutes to remove any dissolved oxygen.

    • Remove the vent needle first, followed by the gas inlet needle to maintain a positive inert gas pressure inside the vial.

  • Installation on the Synthesizer:

    • The prepared phosphoramidite solution is now ready to be installed on the DNA synthesizer.

    • Ensure that the synthesizer lines are properly primed with the new solution.

  • Quality Control (Recommended):

    • Before use in a critical synthesis, it is advisable to perform a quality control check on the prepared solution.

    • This can involve a small-scale test synthesis or analysis by techniques such as HPLC to confirm the purity and concentration of the phosphoramidite.[1][14]

Visualizations

Experimental Workflow for Phosphoramidite Solution Preparation

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_synthesis Synthesis start Start: Obtain This compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Phosphoramidite equilibrate->weigh add_solvent Add Anhydrous Acetonitrile weigh->add_solvent dissolve Dissolve Completely add_solvent->dissolve purge Purge with Inert Gas dissolve->purge install Install on Synthesizer purge->install end Ready for Oligonucleotide Synthesis install->end

Caption: Workflow for the preparation of this compound phosphoramidite solution.

Logical Relationship in Oligonucleotide Synthesis Cycle

synthesis_cycle deblock 1. Deblocking (DMT Removal) coupling 2. Coupling (Add this compound) deblock->coupling Exposes 5'-OH capping 3. Capping (Block Unreacted Sites) coupling->capping Forms new phosphite triester oxidation 4. Oxidation (Stabilize Phosphate) capping->oxidation Prevents n-1 sequences oxidation->deblock Completes cycle, ready for next base

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

References

Application Notes and Protocols for HPLC Purification of Oligonucleotides Synthesized with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern biotechnology and drug development. The use of 5'-O-dimethoxytrityl (DMT) and N-dimethylformamidine (DMF) protecting groups for guanosine (dG) offers advantages in synthesis and deprotection efficiency. The lipophilic 5'-O-DMT group is particularly advantageous as it provides a handle for the highly efficient purification of the full-length oligonucleotide product from failure sequences using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This "trityl-on" purification strategy is a widely adopted method for obtaining high-purity oligonucleotides.

This document provides detailed application notes and protocols for the successful HPLC purification of oligonucleotides synthesized with 5'-O-DMT-N2-DMF-dG phosphoramidites. It covers the critical steps from post-synthesis cleavage and deprotection to the final detritylation of the purified product.

Principle of DMT-On IP-RP-HPLC Purification

The separation principle of DMT-on IP-RP-HPLC relies on the significant difference in hydrophobicity between the desired full-length oligonucleotide, which retains the bulky, hydrophobic DMT group, and the truncated failure sequences, which lack this group.[1] An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing the oligonucleotides to be retained on the nonpolar stationary phase of the reversed-phase column based on their hydrophobicity.[2][3]

The DMT-on full-length product exhibits strong retention and elutes later than the more polar, DMT-off failure sequences. By applying a gradient of an organic solvent, typically acetonitrile, the separation is achieved, allowing for the collection of the highly purified DMT-on oligonucleotide.[4]

Experimental Workflow

The overall workflow for the synthesis and purification of oligonucleotides using this compound is depicted below.

Oligonucleotide Synthesis and Purification Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_post_purification Post-Purification Processing Automated Synthesis Automated Synthesis Cleavage from Support Cleavage from Support Automated Synthesis->Cleavage from Support Crude Oligo on Support Base Deprotection Base Deprotection Cleavage from Support->Base Deprotection Cleaved Oligo HPLC Purification HPLC Purification Base Deprotection->HPLC Purification Crude DMT-on Oligo Fraction Collection Fraction Collection HPLC Purification->Fraction Collection Separated Peaks Detritylation Detritylation Fraction Collection->Detritylation Purified DMT-on Oligo Desalting Desalting Detritylation->Desalting DMT-off Oligo Final Product Final Product Desalting->Final Product Pure Oligo DMT-On Purification Logic Crude Oligo Crude Oligo HPLC Injection HPLC Injection Crude Oligo->HPLC Injection Elution Profile Elution Profile HPLC Injection->Elution Profile Early Peaks Early Peaks Elution Profile->Early Peaks DMT-off (Failure Sequences) Late Peak Late Peak Elution Profile->Late Peak DMT-on (Full-Length Product) Collect Fraction Collect Fraction Late Peak->Collect Fraction Purity Analysis Purity Analysis Collect Fraction->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product >95% Pure Repurify Repurify Purity Analysis->Repurify <95% Pure

References

Troubleshooting & Optimization

Technical Support Center: 5'-O-DMT-N2-DMF-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of 5'-O-DMT-N2-DMF-dG in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N2-DMF protecting group on dG?

A1: The N,N-dimethylformamidine (DMF) group is an exocyclic amine protecting group for the N2 position of guanine. Its primary function is to prevent unwanted side reactions at this position during the phosphoramidite-based oligonucleotide synthesis cycle. The DMF group is considered a "fast-deprotecting" group, meaning it can be removed under milder basic conditions compared to other protecting groups like isobutyryl (iBu). This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications.

Q2: What are the most common side reactions observed with dG during oligonucleotide synthesis?

A2: The most prevalent side reactions involving dG are depurination and the formation of GG dimers. Depurination is the cleavage of the N-glycosidic bond, leading to an abasic site and subsequent chain cleavage. GG dimer formation results in an n+1 impurity that can be difficult to separate from the desired full-length oligonucleotide.

Q3: How does the N2-DMF group help in preventing depurination?

A3: Acyl protecting groups are electron-withdrawing and can destabilize the glycosidic bond, making the purine more susceptible to cleavage under acidic conditions. In contrast, the DMF group is electron-donating, which helps to stabilize the glycosidic bond and thus reduces the rate of depurination during the acidic detritylation step.[1]

Troubleshooting Guide

Issue 1: Significant Depurination Observed

Symptoms:

  • Presence of shorter oligonucleotide fragments upon analysis by HPLC or gel electrophoresis.

  • Reduced yield of the full-length product.

  • Mass spectrometry data indicating fragments truncated at dG residues.

Root Causes:

  • Harsh Acidic Conditions: The repeated exposure to strong acids during the 5'-DMT removal (detritylation) step is the primary cause of depurination.[1] Trichloroacetic acid (TCA) is more aggressive than dichloroacetic acid (DCA).[2][3]

  • Extended Detritylation Times: Prolonged exposure to the deblocking acid increases the extent of depurination.

Solutions:

  • Optimize the Deblocking Agent: Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA). DCA is a weaker acid and significantly reduces the rate of depurination.

  • Minimize Detritylation Time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group. This should be empirically determined for your synthesizer and synthesis scale.

Quantitative Data on Depurination Rates:

Deblocking AgentConcentrationRelative Depurination RateReference
Trichloroacetic Acid (TCA)3%High[2][3]
Dichloroacetic Acid (DCA)15%Moderate[2][3]
Dichloroacetic Acid (DCA)3%Low[2][3]
Issue 2: Presence of n+1 Peaks (GG Dimer Formation)

Symptoms:

  • A significant peak with a mass corresponding to the desired product plus a guanosine monophosphate is observed in the mass spectrum.

  • This impurity co-elutes or is difficult to separate from the full-length product during HPLC purification.

Root Causes:

  • Premature Detritylation: The activator used in the coupling step can be acidic enough to cause premature removal of the 5'-DMT group from the incoming dG phosphoramidite. This free 5'-hydroxyl can then react with another activated dG phosphoramidite to form a GG dimer.

  • Activator Choice: Strongly acidic activators are more likely to cause this side reaction.[4]

Solutions:

  • Select a Less Acidic Activator: Replace strongly acidic activators like 1H-Tetrazole with less acidic alternatives such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Optimize Activator Concentration: Use the lowest concentration of activator that still provides efficient coupling.

Activator Acidity and Impact on GG Dimer Formation:

ActivatorpKaPotential for GG Dimer Formation
1H-Tetrazole~4.9Moderate
5-(Ethylthio)-1H-tetrazole (ETT)~4.3Higher
4,5-Dicyanoimidazole (DCI)~5.2Lower

Experimental Protocols

Protocol 1: Minimizing Depurination during Detritylation

Objective: To reduce the incidence of depurination by optimizing the detritylation step.

Methodology:

  • Reagent Preparation:

    • Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Ensure all reagents and solvents are of high purity and low water content.

  • Synthesis Cycle Modification:

    • Program the DNA synthesizer to use the 3% DCA solution for the detritylation step.

    • Set the detritylation time to the minimum required for complete deblocking. This is typically in the range of 60-120 seconds but should be optimized.

    • Monitor the color of the trityl cation released during detritylation. A consistent and strong orange color indicates efficient DMT removal.

  • Post-Synthesis Analysis:

    • Cleave the oligonucleotide from the solid support and deprotect it.

    • Analyze the crude product using HPLC and mass spectrometry.

    • Compare the purity profile and the intensity of depurinated fragments to a synthesis performed with a stronger acid (e.g., 3% TCA) to quantify the improvement.

Visualizations

Oligonucleotide_Synthesis_Cycle start Start with Solid Support (Attached 3'-most Nucleoside) deblock 1. Deblocking (Detritylation) Remove 5'-DMT group with acid start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling Add activated phosphoramidite wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping Block unreacted 5'-hydroxyls wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation Convert phosphite to phosphate wash3->oxidation wash4 Wash oxidation->wash4 end_cycle Cycle Complete Ready for next nucleoside wash4->end_cycle end_cycle->deblock Next Cycle

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Depurination_Mechanism protected_dG Protected dG on Oligo Chain protonated_dG Protonated Guanine (N7) protected_dG->protonated_dG Acidic Detritylation acid H+ abasic_site Abasic Site (Oligo Chain) protonated_dG->abasic_site Glycosidic Bond Cleavage guanine Released Guanine Base protonated_dG->guanine cleavage Chain Cleavage (during deprotection) abasic_site->cleavage

Caption: Mechanism of dG depurination during the acidic detritylation step.

Troubleshooting_Workflow start Problem Identified (e.g., low yield, impurities) check_synthesis_report Review Synthesis Report (Coupling efficiencies, trityl signal) start->check_synthesis_report analyze_crude Analyze Crude Product (HPLC, Mass Spectrometry) check_synthesis_report->analyze_crude depurination_q Depurination Observed? analyze_crude->depurination_q n_plus_1_q n+1 Impurity (GG Dimer)? depurination_q->n_plus_1_q No depurination_sol Solution: - Use 3% DCA for deblocking - Minimize detritylation time depurination_q->depurination_sol Yes other_issue Other Issues (e.g., n-1, modifications) n_plus_1_q->other_issue No n_plus_1_sol Solution: - Use less acidic activator (e.g., DCI) - Optimize activator concentration n_plus_1_q->n_plus_1_sol Yes re_synthesize Re-synthesize with Optimized Protocol depurination_sol->re_synthesize n_plus_1_sol->re_synthesize final_analysis Final Analysis re_synthesize->final_analysis

Caption: A logical workflow for troubleshooting common synthesis problems.

References

How to minimize depurination of dG during detritylation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals to minimize deoxyguanosine (dG) depurination during the detritylation step of solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dG depurination and why is it a concern during oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the glycosidic bond between the purine base (guanine or adenine) and the deoxyribose sugar is hydrolyzed, leading to the loss of the base and the formation of an apurinic (AP) site.[1][2] During the detritylation step of oligonucleotide synthesis, the acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group can inadvertently cause protonation of the N7 position of guanine, which destabilizes this bond.[3] This is particularly problematic because the resulting abasic site is unstable under the basic conditions of the final deprotection and cleavage step, leading to chain cleavage and the generation of truncated oligonucleotide fragments.[1] These impurities can be difficult to separate from the full-length product and can compromise the efficacy and safety of the final oligonucleotide product.

Q2: What are the primary factors that influence the rate of dG depurination?

A2: Several factors can exacerbate dG depurination during the detritylation step:

  • Acid Strength: Stronger acids, such as Trichloroacetic Acid (TCA), increase the rate of depurination compared to milder acids like Dichloroacetic Acid (DCA).[3][4]

  • Acid Concentration: Higher concentrations of the deblocking acid can lead to more significant depurination.[5]

  • Exposure Time: Prolonged exposure of the oligonucleotide to acidic conditions during detritylation increases the likelihood of depurination.[4][6]

  • Protecting Groups: The type of protecting group on the exocyclic amine of the purine base plays a crucial role. Electron-withdrawing acyl protecting groups can destabilize the glycosidic bond, making the base more susceptible to depurination. In contrast, electron-donating formamidine protecting groups, such as dimethylformamidine (dmf), stabilize the bond and offer better protection against acid-induced cleavage.[1][3]

  • Oligonucleotide Sequence and Position: While some studies suggest sequence composition has little influence under optimized conditions, dG residues can be more susceptible to depurination than dA residues under certain acidic conditions.[5][7]

Q3: How can I detect if depurination is occurring in my synthesis?

A3: Depurination can be identified by analyzing the crude oligonucleotide product, typically using chromatographic techniques. The presence of unexpected shorter sequences (truncations), particularly those that appear after the final basic cleavage step, is a strong indicator. Depurination can be more precisely quantified by hydrolyzing the apurinic sites and analyzing the resulting fragments using methods like ion-exchange chromatography (IEX-HPLC) or mass spectrometry (MS).[7]

Troubleshooting Guide

Problem: My final oligonucleotide product shows a high level of 3'-truncated sequences upon analysis by HPLC or PAGE.

This is a classic symptom of depurination followed by chain cleavage at the resulting abasic site.

Solution 1: Modify the Detritylation Protocol

The most direct way to address depurination is to adjust the detritylation step to be milder.

  • Switch to a Weaker Acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). DCA has a higher pKa (1.5) compared to TCA (~0.7), making it a milder deblocking agent that significantly reduces the rate of depurination.[3]

  • Reduce Acid Exposure Time: Minimize the contact time of the acid with the solid support. For many synthesizers, a deblocking step of less than one minute is sufficient to achieve complete detritylation while lowering the risk of depurination.[4]

  • Optimize Acid Concentration: While complete detritylation is necessary for high coupling efficiency, using the lowest effective acid concentration can help. For DCA, a concentration of 3% (v/v) in dichloromethane (DCM) is a common starting point.[3]

Solution 2: Use Depurination-Resistant Phosphoramidites
  • Employ Formamidine Protecting Groups: For dG, use a phosphoramidite with a dimethylformamidine (dmf) protecting group instead of the standard isobutyryl (ibu) group. The electron-donating nature of the dmf group stabilizes the glycosidic bond, making the guanine base less susceptible to acid-catalyzed cleavage.[1][3]

Solution 3: Consider Alternative Detritylation Reagents and Conditions
  • Buffered Systems: For sensitive oligonucleotides, mildly acidic buffer systems, such as 0.1 M sodium acetate (NaOAc) at pH 3.0-3.2, can be used for detritylation post-synthesis, allowing for controlled DMT removal with minimal depurination.[8]

  • Warming-up Strategy: A novel approach involves using a mildly acidic buffer (e.g., 50 mM triethylammonium acetate at pH 4.5-5.0) and gently warming the sample to 40 °C. This method can effectively remove the DMT group without causing significant depurination.[9]

Quantitative Data Summary

The choice of acid for detritylation has a significant impact on the rate of purine loss. The following table summarizes the relative stability of dG and dA residues under different acidic conditions.

Table 1: Comparison of Depurination Half-Times for dG vs. dA.

Acid Condition (in Methylene Chloride)Relative dG Depurination Half-Time
3% Dichloroacetic Acid (DCA)~12-fold longer than dA
Dichloroacetic Acid (DCA) Solutions5-6 fold longer than dA

Data sourced from kinetic studies on CPG-bound oligonucleotides.[5] This data clearly shows that dG is inherently more stable than dA with respect to depurination and that DCA is a significantly milder reagent than TCA.

Experimental Protocols

Protocol 1: Standard vs. Mild Detritylation Cycle

This protocol outlines a typical cycle on an automated DNA synthesizer, comparing standard and mild conditions.

StepStandard Protocol ParameterMild Protocol RecommendationPurpose
1. Detritylation 3% Trichloroacetic Acid (TCA) in DCM, 110 seconds3% Dichloroacetic Acid (DCA) in DCM, < 60 seconds Remove 5'-DMT group
2. Wash Acetonitrile (ACN)Acetonitrile (ACN)Remove acid and DMT cation
3. Coupling Phosphoramidite + Activator (e.g., ETT)Phosphoramidite + Activator (e.g., ETT)Add next base to the chain
4. Capping Acetic Anhydride + N-MethylimidazoleAcetic Anhydride + N-MethylimidazoleBlock unreacted 5'-OH groups
5. Oxidation Iodine/Water/PyridineIodine/Water/PyridineStabilize phosphite triester linkage
6. Wash Acetonitrile (ACN)Acetonitrile (ACN)Prepare for next cycle
Protocol 2: Analysis of Depurination by IEX-HPLC

This protocol describes a method to quantify the level of depurination in a synthesized oligonucleotide.

  • Synthesize and Purify: Synthesize the oligonucleotide using the desired detritylation conditions. If using a trityl-on purification method, perform the on-cartridge detritylation.

  • Elute and Aliquot: Elute the final product. Take a known aliquot (e.g., 200 µL) and dry it completely (e.g., using an N2 purge or vacuum centrifugation).

  • Induce Chain Cleavage: Reconstitute the dried pellet in a hydrolysis buffer (e.g., 200 µL of 50 mM HEPES, 2 mM Spermine, 1 mM EDTA, pH 8.1). This buffer promotes the cleavage of the phosphodiester backbone at any abasic sites.[7]

  • Incubate: Incubate the solution at 37 °C for 1 hour to ensure complete cleavage at all apurinic sites.[7]

  • Prepare for Analysis: Dilute the hydrolysis mixture with DI water (e.g., 1:10 dilution).

  • Analyze by IEX-HPLC: Inject a sample (e.g., 50 µL) onto an ion-exchange HPLC column. The resulting chromatogram will show the full-length product and any shorter fragments resulting from depurination and subsequent cleavage. The percentage of depurination can be calculated by comparing the peak areas of the truncated fragments to the total peak area.

Visualizations

Mechanism of dG Depurination

The following diagram illustrates the acid-catalyzed mechanism of dG depurination during the detritylation step.

Depurination_Mechanism cluster_0 Protected dG Nucleotide on Solid Support cluster_1 Acidic Detritylation Step cluster_2 Unstable Intermediate cluster_3 Hydrolysis cluster_4 Depurination Products dG_protected Protonation Protonation at N7 dG_protected->Protonation + H⁺ (from TCA/DCA) dG_protonated Protonation->dG_protonated Cleavage Glycosidic Bond Cleavage dG_protonated->Cleavage + H₂O Abasic_Site Abasic Site Results in chain cleavage upon final deprotection Cleavage->Abasic_Site Guanine Released Guanine Cleavage->Guanine

Caption: Mechanism of acid-catalyzed dG depurination.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and mitigate dG depurination issues.

Caption: Workflow for troubleshooting dG depurination.

References

Impact of water content in reagents on 5'-O-DMT-N2-DMF-dG stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5'-O-DMT-N2-DMF-dG phosphoramidite, particularly concerning the impact of water content in reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound phosphoramidite degrading?

A1: this compound, like all phosphoramidites, is highly sensitive to moisture. The primary cause of degradation is hydrolysis of the phosphoramidite group, which is the reactive moiety required for oligonucleotide synthesis.[1][2] 2'-deoxyguanosine (dG) phosphoramidites are known to be particularly unstable compared to dA, dC, and dT phosphoramidites.[2][3][4] This heightened instability is due to an autocatalytic hydrolysis reaction, where the dG phosphoramidite itself catalyzes its degradation in the presence of water.[2][3]

Q2: What are the visible signs of dG phosphoramidite degradation?

A2: While visual inspection is not a reliable method for assessing purity, severe degradation may sometimes result in the material appearing oily or discolored instead of a crisp white powder. The most definitive sign of degradation is poor performance during oligonucleotide synthesis, such as low coupling efficiencies. Low coupling efficiency is often observed through faint trityl releases (a pale orange color instead of a vibrant orange) during the detritylation step. Analytical techniques like HPLC or ³¹P NMR are required for accurate purity assessment.

Q3: How does the N2-DMF protecting group affect the stability of dG phosphoramidite?

A3: The N,N-dimethylformamidine (DMF) protecting group is considered a "fast-deprotecting" group, meaning it is more labile than the traditional isobutyryl (iBu) group.[5][6] Research indicates a direct correlation between the ease of removing the exocyclic amine protecting group and the propensity of the dG phosphoramidite to undergo autocatalytic degradation.[2][3] Therefore, while advantageous for deprotection, the DMF group may contribute to a slightly lower stability in solution compared to the more robust iBu-dG, especially in the presence of trace amounts of water.[3]

Q4: What is the primary degradation product of dG phosphoramidite hydrolysis?

A4: In the presence of water, the phosphoramidite moiety hydrolyzes, first forming a CE-H-phosphonate intermediate, and subsequently the corresponding H-phosphonate derivative of the deoxynucleoside.[3][4] This H-phosphonate is inactive in the standard coupling reaction, leading to failed additions and truncated oligonucleotide sequences.

Q5: Can degraded this compound be used in synthesis?

A5: It is strongly advised against using degraded phosphoramidites. The presence of hydrolysis products like H-phosphonates will lead to lower coupling efficiencies and the generation of deletion mutants (n-1 sequences), which can be difficult to purify from the full-length oligonucleotide product. Using high-purity phosphoramidites is critical for synthesizing high-quality oligonucleotides.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Coupling Efficiency for Guanine Residues 1. Water Contamination in Acetonitrile: The acetonitrile (ACN) used to dissolve the phosphoramidite has an unacceptably high water content (>30 ppm).Action: Use fresh, high-quality anhydrous acetonitrile (<30 ppm water). Consider adding activated molecular sieves (3 Å) to the solvent bottle on the synthesizer to scavenge residual moisture.[4][7]
2. Degraded Phosphoramidite: The solid this compound has been compromised by exposure to atmospheric moisture, or the dissolved solution has been on the synthesizer for an extended period.Action: Discard the dissolved phosphoramidite solution if it is more than a few days old. Use a fresh vial of solid phosphoramidite and prepare a fresh solution. Store solid phosphoramidites at -20°C under an inert atmosphere (Argon or Nitrogen).[6][8]
3. Inefficient Activator: The activator solution (e.g., Tetrazole, ETT, DCI) may be old or degraded.Action: Prepare a fresh solution of the activator according to the manufacturer's recommendations.
Increase in n-1 Deletion Sequences Post-G Addition 1. Significant Phosphoramidite Hydrolysis: A substantial portion of the dG phosphoramidite has hydrolyzed to its H-phosphonate form, which does not couple.Action: Immediately replace the dG phosphoramidite solution. Verify the anhydrous state of the acetonitrile and the entire fluidics system of the synthesizer.
2. Sub-optimal Coupling Time: The coupling time may be insufficient for the dG phosphoramidite, especially for sequences with steric hindrance.Action: While not directly a water-related issue, ensure the coupling time in your synthesis protocol is optimized (typically 30-60 seconds). Consult your synthesizer's manual for specific recommendations.
Precipitation in Phosphoramidite Vial 1. Moisture-Induced Degradation: Excessive water contamination can lead to the formation of less soluble degradation products.Action: Discard the vial. Before preparing a new solution, thoroughly dry the vial under vacuum and purge with inert gas. Ensure the acetonitrile used is anhydrous.

Quantitative Data on dG Phosphoramidite Stability

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following tables summarize data adapted from key studies, illustrating the inherent instability of dG phosphoramidites compared to other bases.

Table 1: Comparative Stability of Standard Deoxynucleoside Phosphoramidites in Acetonitrile

This table shows the percentage of purity lost after five weeks of storage in acetonitrile under an inert atmosphere at room temperature. The dG phosphoramidite used in this study was protected with an isobutyryl (iBu) group.

PhosphoramiditeProtecting GroupPurity Reduction after 5 Weeks (%)
DMT-dTNone2
DMT-dC(Bz)Benzoyl2
DMT-dA(Bz)Benzoyl6
DMT-dG(iBu) Isobutyryl 39

Data adapted from Krotz, A.H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[4][7]

Table 2: Impact of Exocyclic Amine Protecting Group on dG Phosphoramidite Degradation

This table presents the approximate percentage of dG phosphoramidite remaining over time when dissolved in propylene carbonate with an excess of added water to accelerate degradation. This demonstrates the influence of the N2 protecting group on stability.

Time (hours)% dG-iBu Remaining (approx.)% dG-dmf Remaining (approx.)
0100100
209590
408878
608065
807255
1006548

Data estimated from graphical representations in Hargreaves, J.S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 691-707.[3]

Experimental Protocols & Methodologies

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a phosphoramidite sample and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation:

    • Carefully prepare a ~0.1 mg/mL solution of the this compound phosphoramidite in anhydrous acetonitrile.

    • Perform the dilution in a dry, inert atmosphere (e.g., glove box) to minimize moisture-induced degradation during sample preparation.

    • Inject the sample onto the HPLC system immediately after preparation.

  • Analysis: The pure phosphoramidite typically appears as a pair of closely eluting peaks (diastereomers). Degradation products, such as the H-phosphonate, will appear as earlier, more polar peaks. Purity is calculated by integrating the peak areas.

Protocol 2: Determination of Water Content in Acetonitrile via Karl Fischer Titration

This protocol is essential for verifying the anhydrous quality of the solvent used for dissolving phosphoramidites.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer titrant (e.g., CombiTitrant) and solvent (e.g., anhydrous methanol). Use reagents suitable for organic solvents.

  • Procedure (Volumetric Method):

    • Add 20-30 mL of anhydrous methanol to the titration vessel.

    • Titrate the solvent with the Karl Fischer reagent to a stable, electrometric endpoint to neutralize any residual water.

    • Accurately inject a known volume (e.g., 1-5 mL) of the acetonitrile sample into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The volume of titrant consumed is used to calculate the water content, typically expressed in parts per million (ppm).

  • Acceptance Criteria: For oligonucleotide synthesis, the water content in acetonitrile should be below 30 ppm.

Visualizations

Below are diagrams illustrating key chemical pathways and workflows relevant to the stability of this compound.

Hydrolysis_Pathway cluster_autocatalysis Autocatalysis Amidite This compound Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate Derivative (P-III) Amidite->H_Phosphonate Hydrolysis H2O H₂O (Water) H2O->H_Phosphonate Synthesis_Failure Coupling Failure (n-1 sequence) H_Phosphonate->Synthesis_Failure Fails to couple dG_catalyst Another dG Phosphoramidite Molecule dG_catalyst->H_Phosphonate   Catalyzes   Hydrolysis

Caption: Hydrolysis pathway of dG phosphoramidite accelerated by water.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed at G Position Check_ACN Check Water Content of Acetonitrile (ACN) Start->Check_ACN ACN_OK ACN Water < 30 ppm? Check_ACN->ACN_OK Check_Amidite_Age Check Age of Dissolved Amidite ACN_OK->Check_Amidite_Age Yes Replace_ACN Replace ACN with New Anhydrous Stock. Add Molecular Sieves. ACN_OK->Replace_ACN No Amidite_Fresh < 48 hours on synthesizer? Check_Amidite_Age->Amidite_Fresh Replace_Amidite Discard Old Solution. Prepare Fresh Amidite from New Vial. Amidite_Fresh->Replace_Amidite No Other_Issue Investigate Other Causes (e.g., Activator, Synthesizer Fluidics) Amidite_Fresh->Other_Issue Yes Root_Cause Root Cause Likely Moisture Contamination. Monitor System. Replace_ACN->Root_Cause Replace_Amidite->Root_Cause

Caption: Troubleshooting workflow for low guanine coupling efficiency.

References

Technical Support Center: Optimizing Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield in long oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor affecting the yield of long oligonucleotides?

A1: The most critical factor is the stepwise coupling efficiency.[1][2][3][4] Even a small decrease in coupling efficiency has a dramatic negative impact on the final yield of the full-length oligonucleotide, as the effect is compounded with each synthesis cycle.[3][4][5] For example, for a 100-mer oligonucleotide, a drop in coupling efficiency from 99% to 98% can reduce the theoretical yield of the full-length product from approximately 36.6% down to about 13.3%.

Q2: How does moisture impact the synthesis of long oligonucleotides?

A2: Moisture significantly lowers coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3] It can also lead to the degradation of phosphoramidites during storage on the synthesizer.[3] Therefore, maintaining anhydrous (water-free) conditions throughout the synthesis process is crucial.[1][3] This includes using anhydrous acetonitrile (ACN) and ensuring all reagents and the synthesizer's gas lines are dry.[3]

Q3: Why is the capping step important for synthesizing long oligonucleotides?

A3: The capping step is essential for blocking any unreacted 5'-hydroxyl groups after the coupling reaction.[1][2] If these groups are not capped, they can react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions (n-1, n-2, etc.).[1][3] These deletion mutants are very difficult to separate from the full-length product, especially for long oligonucleotides, which complicates purification and reduces the final yield of the desired product.[3]

Q4: What is depurination and how can it be minimized during long oligonucleotide synthesis?

A4: Depurination is a side reaction where the bond between a purine base (adenine or guanine) and the deoxyribose sugar is broken, creating an abasic site.[3] This can occur during the deblocking (detritylation) step, which uses an acid to remove the 5'-DMT protecting group.[1][3] The standard acid, trichloroacetic acid (TCA), is strong enough to cause depurination, especially with prolonged exposure.[3] Upon final deprotection with a base, the oligonucleotide chain can cleave at these abasic sites, leading to truncated products and reduced yield.[3] To minimize depurination, a milder acid like dichloroacetic acid (DCA) can be used for deblocking, which is particularly beneficial for long oligonucleotides.[1][3]

Q5: Which purification method is best for long oligonucleotides?

A5: For long oligonucleotides (generally >40 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often recommended for achieving the highest purity by effectively separating the full-length product from shorter failure sequences (n-1 mers).[6] However, PAGE purification can result in lower mass yields.[6] High-performance liquid chromatography (HPLC) offers higher yields but may not separate n-1 mers as effectively as PAGE.[6] The choice of purification method often involves a trade-off between purity and yield, and the best method depends on the specific requirements of the downstream application.[7][8]

Troubleshooting Guide

Problem 1: Low yield of the final full-length oligonucleotide product.

Possible Cause Suggested Solution
Low Coupling Efficiency - Ensure all reagents, especially acetonitrile (ACN), are anhydrous.[1][3] - Use fresh, high-quality phosphoramidites and dissolve them under an anhydrous atmosphere.[3] - Optimize the coupling time and consider increasing the phosphoramidite concentration.[1] - Use a more effective activator like DCI or ETT.[1]
Inefficient Capping - For longer oligos, consider increasing the delivery volume and time for the capping reagents.[3] - Use a more efficient capping catalyst like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP).[1][3]
Depurination - Switch from trichloroacetic acid (TCA) to a milder deblocking agent like dichloroacetic acid (DCA).[1][3] - Reduce the acid contact time during the deblocking step.[1]
Inappropriate Solid Support - For very long oligonucleotides (>100 bases), use a solid support with a larger pore size, such as 2000 Å CPG, to reduce steric hindrance.[3] Polystyrene (PS) supports can also be a good alternative.[3]
Suboptimal Deprotection - Ensure the deprotection reagents (e.g., ammonium hydroxide) are fresh.[4][5] - For sensitive modifications, use milder deprotection conditions, such as UltraMILD monomers and potassium carbonate in methanol.[8][9]
Losses During Purification - For long oligos, PAGE purification is recommended for high purity, though yields may be lower.[6] If higher yield is critical and purity requirements are less stringent, consider HPLC.[6]

Problem 2: Presence of many shorter fragments (failure sequences) in the final product.

Possible Cause Suggested Solution
Poor Coupling Efficiency - Refer to the solutions for "Low Coupling Efficiency" in Problem 1.
Ineffective Capping - This is a primary cause of shorter fragments. Refer to the solutions for "Inefficient Capping" in Problem 1. A high capping efficiency is crucial to prevent the elongation of sequences that failed to couple.[3]
Chain Cleavage due to Depurination - Refer to the solutions for "Depurination" in Problem 1.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides

Oligonucleotide LengthCoupling Efficiency: 98%Coupling Efficiency: 99%Coupling Efficiency: 99.5%
20-mer 68%82.6%91.0%
50-mer 37%61.0%78.2%
70-mer 25%49.5%70.4%
100-mer 13%36.6%60.6%
150-mer 4.9%22.2%47.2%
200-mer 1.8%13.4%36.7%

Data is based on theoretical calculations (Yield = (Coupling Efficiency)^(Number of couplings)). Actual yields may vary.[4][5]

Experimental Protocols

Protocol 1: Anhydrous Acetonitrile (ACN) Preparation for Synthesis

  • Objective: To ensure the ACN used as a diluent and wash solvent is sufficiently dry to maximize coupling efficiency.

  • Materials:

    • Synthesis-grade acetonitrile (ACN)

    • Molecular sieves (3 Å), activated

    • Anhydrous-certified solvent bottle with a septum-sealed cap

  • Procedure:

    • Activate the molecular sieves by baking them in a laboratory oven at 250-300°C for at least 3 hours.

    • Allow the sieves to cool to room temperature in a desiccator.

    • Add the activated molecular sieves to the bottle of ACN (approximately 10-20% of the volume).

    • Allow the ACN to stand over the molecular sieves for at least 24 hours before use.

    • When installing on the synthesizer, use a fresh, septum-sealed bottle to minimize exposure to atmospheric moisture.[3]

Protocol 2: Mild Deprotection Using AMA (Ammonium Hydroxide/Methylamine)

  • Objective: To rapidly deprotect oligonucleotides, particularly those with sensitive modifications, while minimizing side reactions.

  • Materials:

    • AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

    • Synthesized oligonucleotide on solid support

    • Heating block or water bath

  • Procedure:

    • After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the support is fully submerged.

    • Securely cap the vial.

    • Heat the vial at 65°C for 10-15 minutes.

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide using a vacuum concentrator. Note: This procedure is compatible with oligonucleotides synthesized using dmf-dG, Ac-dC, and Bz-dA protecting groups.[10]

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphoramidite + Activator Oxidation 4. Oxidation Capping->Oxidation Acetic Anhydride + NMI End Elongated Chain with 5'-DMT Oxidation->End Iodine Start Start: 5'-DMT-Protected Nucleoside on Solid Support Start->Deblocking TCA or DCA End->Deblocking Repeat Cycle

Caption: The four-step phosphoramidite synthesis cycle.

Troubleshooting_Low_Yield LowYield Low Yield of Full-Length Oligo CouplingIssue Poor Coupling Efficiency LowYield->CouplingIssue CappingIssue Inefficient Capping LowYield->CappingIssue DepurinationIssue Depurination & Chain Cleavage LowYield->DepurinationIssue SupportIssue Inappropriate Solid Support LowYield->SupportIssue Moisture Moisture in Reagents CouplingIssue->Moisture Reagents Degraded Reagents CouplingIssue->Reagents Acid Harsh Deblocking (TCA) DepurinationIssue->Acid PoreSize Steric Hindrance (Small Pores) SupportIssue->PoreSize

Caption: Common causes of low yield in long oligo synthesis.

References

Identifying and resolving issues with phosphoramidite degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and resolve issues related to phosphoramidite degradation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: Phosphoramidites are highly sensitive reagents, and their degradation can be attributed to several factors:

  • Moisture: Phosphoramidites are extremely susceptible to hydrolysis. Exposure to even trace amounts of water in solvents, reagents, or from the atmosphere can lead to the formation of phosphonate and other byproducts that are inactive in the coupling reaction.[1][2]

  • Oxidation: The phosphorus (III) center in phosphoramidites can be oxidized to a phosphorus (V) species, rendering it incapable of coupling with the growing oligonucleotide chain. This can occur upon exposure to air.[3]

  • Elevated Temperature: Higher temperatures accelerate the rate of degradation. It is crucial to store phosphoramidites at low temperatures to maintain their stability.[4]

  • Acidic Conditions: Phosphoramidites are unstable in acidic environments. Trace acidic impurities in solvents or reagents can catalyze their degradation.[5]

  • Autocatalysis: Certain phosphoramidites, particularly deoxyguanosine (dG), can undergo autocatalytic degradation, where the degradation products themselves catalyze further degradation.[4][6]

Q2: How can I detect phosphoramidite degradation?

A2: Several analytical techniques can be employed to assess the quality and detect degradation of phosphoramidites:

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful method for directly observing the phosphorus-containing species. Active phosphoramidites (P(III)) typically show characteristic signals around 140-155 ppm.[7][8] Degradation products such as H-phosphonates and oxidized P(V) species will appear at distinct chemical shifts.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the purity of phosphoramidites. Degradation will result in the appearance of additional peaks in the chromatogram, corresponding to impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of specific degradation products.[3]

Q3: What is the expected stability of the four standard DNA phosphoramidites in solution?

A3: The stability of phosphoramidites in solution (e.g., in acetonitrile) varies depending on the nucleobase. The general order of stability is T > dC > dA > dG. Deoxyguanosine (dG) phosphoramidite is notably the least stable.[1][2][6]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Symptoms:

  • Low yield of the full-length oligonucleotide product.

  • Presence of a high proportion of n-1 and other truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Degraded Phosphoramidite - Use fresh, high-quality phosphoramidites. - Perform a quality check on the phosphoramidite solution using ³¹P NMR or HPLC before use. - If degradation is confirmed, discard the old solution and prepare a fresh one from solid phosphoramidite.
Moisture Contamination - Use anhydrous acetonitrile (<30 ppm water) for dissolving phosphoramidites and for all synthesizer reagents.[9] - Store anhydrous acetonitrile over molecular sieves. - Ensure all reagent bottles and synthesizer lines are dry and purged with an inert gas (e.g., argon). - Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.
Suboptimal Activator - Ensure the activator solution is fresh and anhydrous. - Consider using a stronger activator if coupling efficiency remains low, especially for sterically hindered phosphoramidites.
Incorrect Reagent Concentrations - Verify the concentration of the phosphoramidite and activator solutions.

Data Presentation

Table 1: Comparative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

This table summarizes the reduction in purity of the four standard deoxynucleoside phosphoramidites when stored in acetonitrile at room temperature under an inert atmosphere for five weeks.

PhosphoramiditePurity Reduction after 5 Weeks (%)
dG(ib) 39
dA(bz) 6
dC(bz) 2
T 2

Data sourced from Krotz, A. H., et al. (2004).[1][2][6]

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity

Objective: To determine the purity of a phosphoramidite sample and identify the presence of degradation products.

Materials:

  • Phosphoramidite sample

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the phosphoramidite sample into a clean, dry vial.

  • Add approximately 0.6 mL of anhydrous deuterated solvent to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse and a relaxation delay of 2-5 seconds.

  • Process the spectrum and integrate the signals. The active P(III) phosphoramidite typically appears as two diastereomeric peaks between 140 and 155 ppm.[7][8] Oxidized P(V) species appear in the region of -10 to 10 ppm, while H-phosphonates are observed around 0-10 ppm.[8]

  • Calculate the purity by determining the percentage of the integral of the active phosphoramidite peaks relative to the total integral of all phosphorus-containing species.

Protocol 2: HPLC Analysis of Phosphoramidite Purity

Objective: To assess the purity of a phosphoramidite sample by reversed-phase HPLC.

Materials:

  • Phosphoramidite sample

  • Anhydrous acetonitrile

  • HPLC-grade water

  • Triethylamine (TEA)

  • Acetic acid

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1 M triethylammonium acetate (TEAA) in water, pH 7.0.

    • Mobile Phase B: Anhydrous acetonitrile.

  • Sample Preparation:

    • Under an inert atmosphere, prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with a suitable mixture of Mobile Phase A and B.

    • Inject 5-10 µL of the sample solution.

    • Run a gradient elution, for example, from 50% to 100% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • The phosphoramidite should elute as a major peak (often a doublet for the diastereomers).

    • Degradation products and other impurities will appear as additional peaks.

    • Calculate the purity by dividing the peak area of the main phosphoramidite peak(s) by the total peak area of all components in the chromatogram.

Visualizations

Troubleshooting_Phosphoramidite_Degradation start Low Coupling Efficiency check_amidite Check Phosphoramidite Quality start->check_amidite check_reagents Check Reagents & Solvents start->check_reagents check_instrument Check Synthesizer Performance start->check_instrument degraded Degradation Confirmed check_amidite->degraded ³¹P NMR / HPLC not_degraded Amidite OK check_amidite->not_degraded ³¹P NMR / HPLC moisture Moisture Contamination? check_reagents->moisture leak_check Perform Leak Test & Purge Lines check_instrument->leak_check replace_amidite Prepare Fresh Amidite Solution degraded->replace_amidite not_degraded->check_reagents resolve Issue Resolved replace_amidite->resolve no_moisture Reagents OK moisture->no_moisture No use_anhydrous Use Anhydrous Solvents/Reagents moisture->use_anhydrous Yes no_moisture->check_instrument use_anhydrous->resolve leak_check->resolve

Caption: Troubleshooting workflow for low coupling efficiency.

Phosphoramidite_QC_Workflow start Receive/Prepare Phosphoramidite Lot visual_inspection Visual Inspection (Color, Consistency) start->visual_inspection nmr_analysis ³¹P NMR Analysis visual_inspection->nmr_analysis pass_nmr Purity > 98%? P(V) < 1%? nmr_analysis->pass_nmr hplc_analysis HPLC Purity Analysis pass_hplc Purity > 98%? hplc_analysis->pass_hplc pass_nmr->hplc_analysis Yes fail_nmr Fail pass_nmr->fail_nmr No quarantine Quarantine/Discard Lot fail_nmr->quarantine fail_hplc Fail pass_hplc->fail_hplc No release Release for Synthesis pass_hplc->release Yes fail_hplc->quarantine

Caption: Quality control workflow for phosphoramidites.

References

Managing base modifications during methylphosphonate oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and deprotection of methylphosphonate oligonucleotides.

Problem Potential Cause Recommended Solution
Low Yield of Full-Length Oligonucleotide Incomplete coupling during synthesis.Modify the DNA synthesis program to compensate for the unstable methylphosphonite intermediate. Use a low-water (0.25%) iodine oxidizer reagent, as the methylphosphonite (P-III) diester intermediates are highly sensitive to hydrolysis.[1]
Degradation of the methylphosphonate backbone during deprotection.Avoid standard deprotection with ammonium hydroxide, as the methylphosphonate backbone is base-sensitive.[2] Utilize a milder, two-step or one-pot deprotection method with ethylenediamine (EDA).[2][3][4]
Presence of Unexpected Side Products (Adducts) Transamination of N4-benzoyl cytidine (dC-bz) by ethylenediamine (EDA).Replace N4-benzoyl-dC (dC-bz) with N4-isobutyryl-dC (dC-ibu) in the synthesis to prevent the transamination side reaction.[1][2]
Displacement reaction at the O6 position of protected guanine by EDA.A brief pre-treatment with dilute ammonia can help minimize this side reaction before the addition of EDA in a one-pot protocol.[3][4]
N3 cyanoethylation of thymidine.This can occur from acrylonitrile produced during cyanoethyl protecting group removal. Using a larger volume of ammonia for cleavage or using AMA (ammonium hydroxide/methylamine) can minimize this side reaction.[5]
Poor Solubility of the Final Product The neutral charge of the methylphosphonate backbone reduces aqueous solubility.Incorporate standard phosphodiester linkages to improve solubility.[6] To solubilize the oligonucleotide, consider using a small percentage of DMSO (0.5% to 10%).[6]
Difficulty Separating Diastereomers The chiral nature of the methylphosphonate linkage results in a mixture of diastereomers.For applications requiring stereochemically pure oligonucleotides, synthesize using chirally pure methylphosphonate dimer synthons.[7] Purification and separation of diastereomers can be achieved using a combination of anion-exchange and reversed-phase HPLC.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard ammonium hydroxide for deprotection of my methylphosphonate oligonucleotides?

A1: The methylphosphonate backbone is highly sensitive to strong bases like ammonium hydroxide and will degrade under these conditions.[2] It is crucial to use alternative, milder deprotection methods to maintain the integrity of your oligonucleotide.

Q2: I'm observing a significant side product after deprotection with ethylenediamine (EDA). What is it and how can I avoid it?

A2: A common side product is the result of transamination at the C4 position of N4-benzoyl-dC, where EDA reacts with the protecting group.[2][3][4] This can affect up to 15% of the N4-bz-dC residues.[3][4] To prevent this, it is highly recommended to use N4-isobutyryl-dC (dC-ibu) instead of N4-benzoyl-dC (dC-bz) during synthesis, as it is not susceptible to this side reaction.[1][2]

Q3: What is the recommended "one-pot" deprotection procedure and what are its advantages?

A3: The one-pot deprotection method is a novel procedure that offers significantly higher yields (up to 250% better) compared to older two-step methods.[3][4] It involves a brief initial treatment with dilute ammonia followed by the addition of ethylenediamine (EDA) to complete the deprotection.[3][4] This method is faster, cleaner, and simpler.[2]

Q4: My methylphosphonate oligonucleotide has poor water solubility. How can I improve this?

A4: The neutral charge of the methylphosphonate linkage reduces its solubility in aqueous solutions.[6] To improve solubility, you can design your oligonucleotide with a mix of methylphosphonate and standard, negatively charged phosphodiester linkages.[6] For dissolving the final product, using a small amount of DMSO (e.g., 0.5-10%) can be effective.[6]

Q5: How can I confirm the purity and identity of my synthesized methylphosphonate oligonucleotide?

A5: Mass spectrometry is an essential tool to verify the purity of your oligonucleotide and to confirm the absence of any undesired base modifications.[10] HPLC is also used for purification and to assess purity.[1]

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a novel method that significantly improves product yield.[3][4]

Materials:

  • Crude support-bound methylphosphonate oligonucleotide

  • Dilute ammonium hydroxide

  • Ethylenediamine (EDA)

  • Neutralizing agent (e.g., acetic acid)

  • Buffer for dilution (e.g., TE buffer)

Procedure:

  • Treat the support-bound oligonucleotide with dilute ammonia for 30 minutes at room temperature.

  • Directly add ethylenediamine to the same reaction vessel.

  • Allow the reaction to proceed for 6 hours at room temperature to complete the deprotection.[3][4]

  • Dilute the reaction mixture with a suitable buffer.

  • Neutralize the solution to stop the reaction.

  • The crude product is now ready for chromatographic purification (e.g., HPLC).

Quantitative Data Summary: Side Reactions in Deprotection
Base ModificationDeprotection ReagentObserved Side ReactionExtent of Side ReactionRecommended Prevention
N4-benzoyl-dC (dC-bz)Ethylenediamine (EDA)Transamination at C4 positionUp to 15%[3][4]Use N4-isobutyryl-dC (dC-ibu)[1][2]
N2-ibu-O6-DPC-dGEthylenediamine (EDA)Displacement at O6 positionObserved, extent variable[3][4]Brief pre-treatment with dilute ammonia[3][4]
N2-ibu-dGEthylenediamine (EDA)Displacement at O6 positionMuch lesser extent than O6-DPC-dG[3][4]Brief pre-treatment with dilute ammonia[3][4]

Visualizations

Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection & Cleavage start CPG Solid Support coupling Coupling: Methylphosphonamidite + Activator start->coupling Repeat n-1 times capping Capping: Unreacted 5'-OH coupling->capping Repeat n-1 times oxidation Oxidation: Low-water Iodine capping->oxidation Repeat n-1 times detritylation Detritylation: TCA oxidation->detritylation Repeat n-1 times detritylation->coupling Repeat n-1 times end_synthesis Support-Bound Oligo detritylation->end_synthesis cleavage Cleavage from Support & Base Deprotection end_synthesis->cleavage purification HPLC Purification cleavage->purification final_product Purified Methylphosphonate Oligonucleotide purification->final_product

Caption: Automated synthesis and deprotection workflow for methylphosphonate oligonucleotides.

Deprotection_Troubleshooting cluster_choice Deprotection Method Choice cluster_outcome Outcome start Crude Support-Bound Oligonucleotide std_deprotection Standard Deprotection (Ammonium Hydroxide) start->std_deprotection one_pot One-Pot Method (Dilute NH3 then EDA) start->one_pot degradation Backbone Degradation Low Yield std_deprotection->degradation high_yield Intact Product High Yield one_pot->high_yield

References

Validation & Comparative

A Comparative Guide: 5'-O-DMT-N2-DMF-dG vs. 5'-O-DMT-N2-isobutyryl-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of automated oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to achieving high-yield, high-purity DNA and RNA sequences. For the incorporation of deoxyguanosine (dG), two commonly utilized variants are 5'-O-DMT-N2-DMF-dG (DMF-dG) and 5'-O-DMT-N2-isobutyryl-dG (ibu-dG). This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Chemical Properties and Performance

The primary distinction between DMF-dG and ibu-dG lies in the protecting group on the exocyclic amine of the guanine base. DMF-dG utilizes a dimethylformamidine (dmf) group, while ibu-dG employs an isobutyryl (ibu) group.[1] This difference significantly impacts the deprotection step of oligonucleotide synthesis.

Deprotection Efficiency:

The dmf protecting group is considerably more labile than the ibu group, allowing for significantly faster and milder deprotection conditions.[2] This is a major advantage, especially in the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or labels, which may be degraded by the harsh, prolonged basic conditions required for ibu-dG deprotection.[3]

The amide bond of the N2-isobutyryl-deoxyguanosine is notably stable, traditionally requiring overnight treatment with concentrated ammonium hydroxide at elevated temperatures for complete removal.[4] In contrast, the dmf group can be cleaved much more rapidly.[5][6]

Coupling Efficiency:

Both DMF-dG and ibu-dG phosphoramidites generally exhibit high coupling efficiencies, which is crucial for the successful synthesis of long oligonucleotides.[6][7] However, the stability of the phosphoramidites in solution can be a factor, with guanosine phosphoramidites, in general, being more prone to degradation than other bases.[1] It is essential to use anhydrous conditions to maintain high coupling efficiency.[7]

Side Reactions:

Incomplete deprotection, particularly with G-rich sequences, is a concern that can be mitigated by the use of the more labile dmf protecting group.[5][6] For ibu-dG, there have been reports of modifications during synthesis that can make it susceptible to transamination during deprotection, especially when using certain capping reagents like DMAP.[8]

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the deprotection protocols for DMF-dG and ibu-dG.

Table 1: Standard Deprotection Conditions

Protecting GroupReagentTemperatureTime
ibu-dG Concentrated Ammonium Hydroxide55 °C16 hours (overnight)[4][9]
DMF-dG Concentrated Ammonium Hydroxide55 °C2 hours[5][6]
DMF-dG Concentrated Ammonium Hydroxide65 °C1 hour[5][6]

Table 2: Rapid and Ultra-Fast Deprotection Conditions

Protecting GroupReagentTemperatureTimeNotes
ibu-dG / DMF-dG Ammonium Hydroxide/Methylamine (AMA)65 °C5-10 minutes[4][10]Requires acetyl (Ac) protected dC.[10]
ibu-dG / DMF-dG Ammonium Hydroxide/Methylamine (AMA)Room Temperature120 minutes[10][11]Requires acetyl (Ac) protected dC.[10][11]
DMF-dG t-Butylamine/Methanol/Water (1:1:2)55 °COvernightSuitable for TAMRA-containing oligonucleotides.[12][10]

Experimental Protocols

Standard Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using either DMF-dG or ibu-dG phosphoramidites follows a standard cyclical process on an automated DNA/RNA synthesizer.

1. Detritylation (Deblocking):

  • Reagent: Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Purpose: Removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

2. Coupling:

  • Reagents:

    • Phosphoramidite solution (DMF-dG or ibu-dG in anhydrous acetonitrile).

    • Activator solution (e.g., Tetrazole, DCI, or ETT in anhydrous acetonitrile).

  • Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[4]

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

    • Cap B: N-Methylimidazole (NMI) in THF.

  • Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing their participation in subsequent coupling steps and minimizing the formation of deletion mutations.[13][14]

4. Oxidation:

  • Reagent: Iodine solution (in THF/water/pyridine).

  • Purpose: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[13][14]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Visualizations

Oligonucleotide Synthesis Workflow

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next base Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Solid Support with first Nucleoside Start->Detritylation Purification Purification Cleavage->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection Pathway Comparison

Deprotection_Comparison cluster_ibu ibu-dG Deprotection cluster_dmf DMF-dG Deprotection ibu_start Oligonucleotide with ibu-dG ibu_conditions Conc. NH4OH 55°C, 16h ibu_start->ibu_conditions ibu_end Deprotected Oligonucleotide ibu_conditions->ibu_end dmf_start Oligonucleotide with DMF-dG dmf_conditions_fast Conc. NH4OH 65°C, 1h dmf_start->dmf_conditions_fast Standard dmf_conditions_ultra AMA 65°C, 5-10 min dmf_start->dmf_conditions_ultra Ultra-Fast dmf_end Deprotected Oligonucleotide dmf_conditions_fast->dmf_end dmf_conditions_ultra->dmf_end

Caption: Comparison of deprotection pathways for ibu-dG and DMF-dG.

Conclusion

The choice between this compound and 5'-O-DMT-N2-isobutyryl-dG hinges on the specific requirements of the oligonucleotide synthesis. For standard DNA synthesis where deprotection time is not a critical factor, ibu-dG is a reliable and cost-effective option. However, for applications involving sensitive labels, high-throughput synthesis, or G-rich sequences, the faster and milder deprotection offered by DMF-dG makes it the superior choice. The ability to use rapid deprotection protocols like AMA further enhances the efficiency of oligonucleotide production with DMF-dG. Ultimately, researchers should consider the nature of their desired oligonucleotide, the required purity, and the overall time efficiency when selecting the appropriate dG phosphoramidite.

References

A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic oligonucleotides, the strategic use of protecting groups is paramount to achieving high-yield and high-purity products. For the exocyclic amino group of guanosine, two commonly employed protecting groups are N,N-dimethylformamidine (DMF) and isobutyryl (iBu). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific applications.

Performance Characteristics at a Glance

The choice between DMF and isobutyryl for guanosine protection hinges on a trade-off between lability and stability. DMF is favored for its rapid and mild deprotection, which is particularly advantageous for the synthesis of sensitive modified oligonucleotides. In contrast, isobutyryl offers greater robustness but necessitates more stringent deprotection conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for DMF and isobutyryl as protecting groups for guanosine.

ParameterN,N-dimethylformamidine (DMF)Isobutyryl (iBu)References
Chemical Stability Less stable, labileMore stable, robust[1],[2]
Deprotection Conditions MildHarsh[1],[3],[2]
Deprotection Reagent Concentrated Ammonium HydroxideConcentrated Ammonium Hydroxide[1],[3]
Deprotection Temperature Room Temperature to 55°C55°C or higher[3],[2],[4]
Deprotection Time 1 hour at 55°C; 2 hours at room temperature5 hours or more at 55°C[3],[2],[4]
Depurination Protection Good, due to electron-donating natureStandard[5]
Suitability for G-rich sequences Highly suitable, reduces incomplete deprotectionProne to incomplete deprotection[3]
Compatibility with other bases Not stable enough for AdenosineCompatible with standard protecting groups (e.g., Benzoyl for A and C)[5],[6]

Experimental Protocols

Deprotection of Oligonucleotides with Isobutyryl-Protected Guanosine

This protocol outlines the standard procedure for the deprotection of oligonucleotides synthesized using iBu as the guanosine protecting group.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven set to 55°C

  • Screw-cap vials

  • HPLC system for analysis

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the solid support.

  • Securely cap the vial to prevent ammonia leakage.

  • Place the vial in a heating block or oven pre-heated to 55°C.

  • Incubate for a minimum of 5 hours. Note: This is often the rate-determining step in the overall deprotection process.[1][2]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a well-ventilated fume hood.

  • Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the wash with the ammoniacal solution.

  • Evaporate the ammonia to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis by HPLC.

Deprotection of Oligonucleotides with DMF-Protected Guanosine

This protocol describes the milder and faster deprotection procedure for oligonucleotides synthesized with DMF-protected guanosine.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block set to 55°C (for the faster method) or room temperature setup

  • Screw-cap vials

  • HPLC system for analysis

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to cover the solid support.

  • Securely cap the vial.

  • For rapid deprotection: Place the vial in a heating block at 55°C for 1 hour.[2][3]

  • For room temperature deprotection: Let the vial stand at room temperature for 2-8 hours.[3][4]

  • After the incubation period, cool the vial to room temperature if heated.

  • In a fume hood, carefully open the vial.

  • Transfer the ammoniacal solution to a new tube.

  • Wash the solid support with nuclease-free water and pool the wash with the solution.

  • Remove the ammonia by vacuum centrifugation.

  • Dissolve the resulting oligonucleotide pellet in a suitable buffer for subsequent purification and analysis.

Visualizations

Chemical Structures of Protected Guanosine cluster_dmf DMF-Protected Guanosine cluster_ibu Isobutyryl-Protected Guanosine dmf dmf ibu ibu

Caption: Chemical structures of Guanosine with DMF and Isobutyryl protecting groups.

Solid-Phase Oligonucleotide Synthesis Workflow start Start with solid support detritylation 1. Detritylation (Acidic) start->detritylation coupling 2. Coupling of Phosphoramidite detritylation->coupling capping 3. Capping of unreacted hydroxyls coupling->capping oxidation 4. Oxidation of phosphite triester capping->oxidation repeat Repeat for desired length oxidation->repeat repeat->detritylation Next cycle cleavage_deprotection 5. Cleavage and Deprotection repeat->cleavage_deprotection Final cycle purification Purification of Oligonucleotide cleavage_deprotection->purification end Final Product purification->end

Caption: Key steps in solid-phase oligonucleotide synthesis.

Comparison of DMF and Isobutyryl Protecting Groups cluster_dmf DMF (N,N-dimethylformamidine) cluster_ibu Isobutyryl dmf_lability High Lability dmf_deprotection Mild & Rapid Deprotection (e.g., 1h @ 55°C) dmf_lability->dmf_deprotection dmf_disadv Disadvantages: - Less stable - Not for Adenosine dmf_lability->dmf_disadv dmf_adv Advantages: - Suitable for sensitive oligos - Good for G-rich sequences - Reduces depurination dmf_deprotection->dmf_adv ibu_lability Low Lability (Robust) ibu_deprotection Harsh & Slow Deprotection (e.g., >5h @ 55°C) ibu_lability->ibu_deprotection ibu_adv Advantages: - High stability - Standard, well-established ibu_lability->ibu_adv ibu_disadv Disadvantages: - Can damage sensitive oligos - Slower workflow - Incomplete deprotection in G-rich sequences ibu_deprotection->ibu_disadv

Caption: Logical comparison of DMF and isobutyryl protecting groups for guanosine.

Concluding Remarks

The selection between DMF and isobutyryl as a protecting group for guanosine is highly dependent on the specific requirements of the oligonucleotide being synthesized. For standard DNA oligonucleotides, the robustness of the isobutyryl group is often sufficient. However, for oligonucleotides containing base-labile modifications, RNA, or G-rich sequences, the mild and rapid deprotection offered by the DMF group is a significant advantage, leading to higher purity and yield of the final product. Researchers should carefully consider the nature of their target oligonucleotide and the downstream applications to make an informed decision on the most appropriate guanosine protecting group.

References

Mass Spectrometry Analysis of Oligonucleotides: A Comparative Guide to dG Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of synthetic oligonucleotides is paramount. The choice of protecting groups during synthesis, particularly for deoxyguanosine (dG), can significantly impact the purity and integrity of the final product. This guide provides an objective comparison of oligonucleotides synthesized using 5'-O-DMT-N2-dimethylformamidine-dG (DMF-dG) versus common alternatives, with a focus on analysis by mass spectrometry.

The use of 5'-O-DMT-N2-DMF-dG in oligonucleotide synthesis offers distinct advantages, primarily related to its lability, which allows for rapid deprotection under mild conditions. However, this reactivity also presents challenges that can lead to specific side products. This guide delves into the performance of DMF-dG in comparison to more traditional acyl protecting groups like isobutyryl (Ibu) and acetyl (Ac), providing supporting experimental data and detailed protocols for mass spectrometry analysis.

Comparative Analysis of dG Protecting Groups

The selection of a dG protecting group influences several key aspects of oligonucleotide synthesis, including coupling efficiency, susceptibility to depurination, and the formation of synthesis-related impurities. Mass spectrometry is an indispensable tool for characterizing these outcomes.

Key Performance Indicators
Performance MetricThis compoundAlternative Protecting Groups (Ibu-dG, Ac-dG)Mass Spectrometry Observations
Deprotection Conditions Mild and rapid (e.g., AMA at room temperature or 55°C for a short duration)[1]Harsher/longer conditions required (e.g., concentrated ammonia at elevated temperatures for several hours)[2]Incomplete deprotection is observed as adducts to the full-length product (+55 Da for DMF, +70 Da for Ibu, +42 Da for Ac)[3].
Depurination The electron-donating nature of the formamidine group helps to stabilize the glycosidic bond, reducing the rate of depurination during the acidic detritylation step[4].Acyl protecting groups are electron-withdrawing, which can destabilize the glycosidic bond and increase the likelihood of depurination[5].Depurination events are detected as signals corresponding to the mass of the oligonucleotide minus the mass of a guanine base (–151 Da)[6].
Formation of Side Products The lability of the DMF group can lead to the formation of N2-cyanoethyl-dG or other adducts if deprotection conditions are not optimized.Less prone to modification during synthesis due to their greater stability.Side products can be identified by their characteristic mass shifts in the mass spectrum.
Overall Yield In some cases, particularly for sequences prone to side reactions, the use of more stable protecting groups can lead to higher yields of the full-length product. For example, in the synthesis of a 2-aminopurine containing oligonucleotide, the use of Ibu-dG resulted in a higher yield compared to DMF-dG.Can offer higher yields for complex or sensitive sequences due to fewer side reactions.Mass spectrometry is used to confirm the molecular weight of the main product and identify failure sequences (n-1, n-2, etc.) and other impurities that affect the final yield.

Experimental Protocols

Accurate and reproducible mass spectrometry analysis is crucial for comparing the quality of oligonucleotides synthesized with different protecting groups. Below are detailed protocols for sample preparation and LC-MS analysis.

Sample Preparation for Mass Spectrometry
  • Cleavage and Deprotection:

    • For DMF-dG: Treat the CPG-bound oligonucleotide with a solution of AMA (Ammonium Hydroxide/40% aqueous Methylamine 1:1) at room temperature for 10 minutes.

    • For Ibu-dG/Ac-dG: Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at 55°C for 8-16 hours.

  • Drying: After cleavage and deprotection, evaporate the solution to dryness using a vacuum concentrator.

  • Resuspension: Re-suspend the oligonucleotide pellet in an appropriate solvent, such as nuclease-free water or a low-concentration ammonium acetate solution.

  • Desalting (Optional but Recommended): Use a desalting column or cartridge to remove excess salts that can interfere with mass spectrometry analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 or a specialized oligonucleotide column.

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 5 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 5 mM TEA in methanol.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 50-60°C.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, either a time-of-flight (TOF) or Orbitrap instrument, capable of high-resolution analysis.

  • Ionization Mode: Negative ion mode.

  • Data Analysis: Deconvolution software is used to determine the molecular weight of the oligonucleotide and its impurities from the observed charge state distribution.

Visualizing the Workflow and Chemical Differences

To better illustrate the processes and chemical distinctions discussed, the following diagrams are provided.

Oligo_Synthesis_and_Analysis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_ms_analysis Mass Spectrometry Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (Optional) Cleavage->Purification QC Initial QC (e.g., UV-Vis) Purification->QC SamplePrep Sample Preparation QC->SamplePrep LC LC Separation SamplePrep->LC MS MS Detection LC->MS DataAnalysis Data Analysis MS->DataAnalysis Protecting_Groups cluster_dG Deoxyguanosine (dG) cluster_protecting N2 Protecting Groups dG dG Nucleoside DMF DMF (Dimethylformamidine) +55 Da dG->DMF Protection Ibu Ibu (Isobutyryl) +70 Da dG->Ibu Protection Ac Ac (Acetyl) +42 Da dG->Ac Protection

References

Purity Analysis of 5'-O-DMT-N2-DMF-dG Amidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The purity of phosphoramidites is a critical parameter for the successful synthesis of high-quality oligonucleotides. For researchers, scientists, and professionals in drug development, ensuring the integrity of starting materials like 5'-O-DMT-N2-DMF-dG phosphoramidite is paramount. This guide provides a comparative overview of analytical techniques for purity assessment, with a focus on High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

While reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites, other techniques such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal and complementary information.[1]

Table 1: Comparison of Analytical Techniques for this compound Amidite Purity Assessment

Analytical MethodPurposeTypical SpecificationAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity Assessment≥98.0% to ≥99.0%[1][2][][4]High resolution of impurities, quantitative, robust.[2]Can be destructive, requires reference standards for impurity identification.
³¹P-NMR Spectroscopy Phosphoramidite Integrity and Purity≥99%[1]Highly specific for phosphorus-containing compounds, detects oxidized phosphate impurities.[1][2]Less sensitive than HPLC for non-phosphorus impurities, lower resolution for diastereomers.[5]
Mass Spectrometry (MS) Molecular Weight ConfirmationConforms to expected molecular weight (824.9 g/mol )[1]Confirms chemical identity, can be coupled with LC for impurity identification.[1][6]Not inherently quantitative without calibration, can have matrix effects.
¹H-NMR Spectroscopy Structural ConfirmationConforms to structureProvides detailed structural information for compound identification.[5]Complex spectra for large molecules, may not resolve all impurities.[5]

Experimental Protocols

Detailed Protocol for RP-HPLC Analysis

This protocol is a representative method for the purity analysis of this compound phosphoramidite.

1. Materials and Reagents:

  • This compound phosphoramidite sample

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylamine (TEA)

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]

3. Sample Preparation:

  • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) TEA.[6]

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[6]

  • Prepare samples fresh before use and store them at -20°C if not analyzed immediately.[6]

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1)[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 1 mL/min[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution: A typical gradient could be a linear increase in acetonitrile (Mobile Phase B) over a set period to ensure the separation of the main peak from any impurities. The phosphoramidite is expected to elute as a pair of diastereomers.[2][7]

5. Data Analysis:

  • The purity is calculated based on the total peak area, with the sum of the diastereomer peaks representing the main component.[2]

Workflow Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound phosphoramidite.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Phosphoramidite dissolve Dissolve in Acetonitrile with TEA start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Impurity Considerations

Impurities in phosphoramidite starting materials can have a significant impact on the quality of the final oligonucleotide product.[6] These impurities can be classified based on their reactivity and the difficulty of their removal from the desired product. Critical impurities are those that can be incorporated into the oligonucleotide during synthesis and are difficult to separate from the final product.[8] Common impurities can include oxidized phosphoramidites (P(V) species) and isomers.[1][9] The use of orthogonal analytical techniques is crucial for a comprehensive impurity profile.

References

A Comparative Performance Evaluation of Commercial dG Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the selection of high-quality phosphoramidites is paramount to achieving desired yields and purity of the final product. Among the four standard DNA building blocks, deoxyguanosine (dG) phosphoramidite is known to be particularly susceptible to degradation, making the choice of protecting group and supplier a critical consideration. This guide provides a comparative overview of the performance of different commercial dG phosphoramidites, supported by experimental data and detailed methodologies for in-house evaluation.

The stability and reactivity of dG phosphoramidites are significantly influenced by the choice of protecting group for the exocyclic amine (N2). The most commonly used protecting groups are isobutyryl (iBu), dimethylformamidine (dmf), and tert-butyl-phenoxyacetyl (tac). These groups not only prevent unwanted side reactions during synthesis but also impact the phosphoramidite's stability in solution and the conditions required for deprotection.

Key Performance Indicators

The performance of a dG phosphoramidite can be assessed based on several key parameters:

  • Purity: The initial purity of the phosphoramidite is crucial, as impurities can lead to side reactions and the incorporation of incorrect bases during synthesis. High-purity phosphoramidites, typically ≥99.0%, are essential for synthesizing high-quality oligonucleotides.

  • Stability in Solution: Phosphoramidites are dissolved in an anhydrous solvent (typically acetonitrile) for use on an automated synthesizer. The stability of the dG phosphoramidite in solution directly affects coupling efficiency, as degradation products are inactive in the coupling reaction. The dG phosphoramidite is notably less stable in solution compared to dA, dC, and dT phosphoramidites.[1]

  • Coupling Efficiency: This is the most critical parameter for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[2]

  • Deprotection Kinetics: The ease and completeness of the removal of the N2-protecting group after synthesis are important. Faster deprotection times are generally preferred, especially for oligonucleotides containing sensitive modifications. The dmf group is known to be removed significantly faster than the iBu group.[3]

Comparative Data on dG Phosphoramidite Performance

While direct head-to-head comparative studies on coupling efficiencies from different manufacturers are not extensively published, data on purity and stability provide valuable insights into performance.

Purity of Commercial dG Phosphoramidites

A study by the US Pharmacopeia (USP) evaluated the purity of dG phosphoramidites from different vendors using reverse-phase high-performance liquid chromatography (RP-HPLC). The results, summarized in the table below, demonstrate that while all tested materials met a typical specification of ≥98.0%, there was variability in the impurity profiles between vendors.

Supplier CategorydG Purity (%) by RP-HPLC
Vendor A≥ 99.5
Vendor B≥ 99.0

Data synthesized from a USP study on DNA phosphoramidite raw materials.[4]

Stability of dG Phosphoramidites with Different Protecting Groups

A study investigated the degradation of dG phosphoramidites with dmf, iBu, and tac protecting groups from three major suppliers (Sigma-Aldrich, Glen Research, and Thermo Scientific) when dissolved in propylene carbonate with added water to accelerate degradation. The results indicated that the rate of degradation was more dependent on the protecting group than the supplier.

Protecting GroupRelative Degradation Rate
tacFastest
dmfIntermediate
iBuSlowest

This table summarizes qualitative findings from a study on dG phosphoramidite degradation. The study noted that ease of protecting group removal correlated with the propensity to undergo autocatalytic degradation.[1][5]

It is important to note that while the iBu group confers greater stability in solution, it requires harsher conditions for deprotection compared to the dmf group.[6] The choice of protecting group therefore represents a trade-off between stability on the synthesizer and the mildness of post-synthesis deprotection conditions.

Experimental Protocols

To facilitate in-house comparison of dG phosphoramidites from different commercial sources, detailed experimental protocols are provided below.

Protocol 1: Determination of Phosphoramidite Purity by RP-HPLC

Objective: To quantify the purity of dG phosphoramidites and identify any impurities.

Materials:

  • dG phosphoramidite samples

  • Anhydrous acetonitrile

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Prepare a ~1.0 mg/mL solution of the dG phosphoramidite in anhydrous acetonitrile.

  • Inject the sample onto the HPLC system.

  • Elute with a gradient of mobile phase B in A (e.g., a linear gradient from 5% to 95% B over 20 minutes).

  • Monitor the absorbance at 260 nm.

  • The dG phosphoramidite will typically appear as two peaks representing the two diastereomers.[4]

  • Calculate the purity by integrating the peak areas of the diastereomers and dividing by the total peak area of all detected peaks.

Protocol 2: Evaluation of Coupling Efficiency

Objective: To determine the stepwise coupling efficiency of different dG phosphoramidites during oligonucleotide synthesis.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • dG phosphoramidite solutions (from different suppliers/with different protecting groups)

  • Standard oligonucleotide synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • UV-Vis spectrophotometer

Procedure:

  • Ensure the DNA synthesizer is clean and all reagents are fresh and anhydrous.

  • Synthesize a simple test oligonucleotide sequence, such as a short homopolymer of dG (e.g., GGGGG) or a mixed sequence.

  • During the synthesis, collect the trityl cation released during the deblocking step of each cycle.

  • Measure the absorbance of the collected trityl cation solution at 495 nm. The intensity of the color is proportional to the number of successful couplings in the previous cycle.

  • Calculate the stepwise coupling efficiency for each cycle using the absorbance values. The coupling efficiency is the ratio of the absorbance of the current cycle to the absorbance of the previous cycle.

Protocol 3: Analysis of Synthesized Oligonucleotide Purity by HPLC and Mass Spectrometry

Objective: To assess the quality of the final oligonucleotide product.

Materials:

  • Synthesized and deprotected oligonucleotides

  • HPLC system with an appropriate column (ion-exchange or reverse-phase)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the manufacturer's recommendations for the specific dG protecting group used.

  • Analyze the crude oligonucleotide product by HPLC to determine the percentage of the full-length product versus shorter failure sequences.

  • Confirm the identity and mass of the full-length product using mass spectrometry.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

OligonucleotideSynthesisCycle cluster_reagents Reagents Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Ready for next cycle TCA Trichloroacetic Acid TCA->Deblocking Phosphoramidite dG Phosphoramidite + Activator Phosphoramidite->Coupling AceticAnhydride Acetic Anhydride AceticAnhydride->Capping Iodine Iodine/Water Iodine->Oxidation

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

HPLC_Analysis_Workflow start Start: Crude Oligonucleotide hplc_injection Inject sample into HPLC start->hplc_injection separation Separation on Reverse-Phase Column hplc_injection->separation detection UV Detection (260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Data Analysis: - Identify Full-Length Product - Quantify Purity chromatogram->analysis end End: Purity Report analysis->end

Caption: Workflow for analyzing oligonucleotide purity by HPLC.

Conclusion

The performance of commercial dG phosphoramidites is a critical factor in the successful synthesis of high-quality oligonucleotides. While the purity of commercially available phosphoramidites is generally high, their stability in solution can vary depending on the N2-protecting group. The dmf protecting group offers the advantage of rapid deprotection, which is beneficial for sensitive oligonucleotides, while the iBu group provides greater stability on the synthesizer.

Researchers and professionals in drug development are encouraged to perform in-house evaluations to determine the optimal dG phosphoramidite for their specific applications and synthesis platforms. By following the standardized protocols outlined in this guide, a systematic and objective comparison of different commercial products can be achieved, leading to improved synthesis outcomes and higher quality final products.

References

A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting group for guanosine during solid-phase oligonucleotide synthesis is a critical determinant of yield and purity. The inherent reactivity of the guanine base, particularly at the O6 and N2 positions, necessitates robust protection to prevent side reactions and ensure the fidelity of the synthesized oligonucleotide. This guide provides an objective comparison of common guanosine protection strategies, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs.

Data Presentation: A Comparative Analysis of Yields

The overall yield of an oligonucleotide synthesis is a product of the coupling efficiency at each step. Even small differences in coupling efficiency can lead to significant variations in the final yield, especially for longer oligonucleotides. While direct, head-to-head comparisons of overall yields for different guanosine protecting groups in the synthesis of standard DNA and RNA are not extensively documented in single studies, data from related systems and qualitative evidence provide valuable insights.

Protection StrategyProtecting Group(s)Reported Yield/EfficiencyKey AdvantagesKey Disadvantages
Standard N2-Acyl Protection N2-isobutyryl (ibu)Higher purified yield in a 2-aminopurine system (a guanosine analog): 276 OD vs. 111 OD for dmf-protected monomer.Robust and stable to synthesis conditions.Requires harsher deprotection conditions (e.g., prolonged heating in ammonia), which can be detrimental to sensitive modified oligonucleotides.
Labile N2-Amidine Protection N2-dimethylformamidine (dmf)Lower purified yield in a 2-aminopurine system compared to ibu-protected monomer.Allows for rapid and mild deprotection conditions (e.g., AMA at 65°C for 10 minutes), preserving sensitive modifications.[1]Can be less stable during synthesis, potentially leading to lower overall yields.
O6-Lactam Protection O6-(p-nitrophenylethyl)"Significantly better" product quality and "much more intense product band" for guanine-rich sequences compared to unprotected O6.Prevents side reactions at the O6 position, such as phosphitylation, which can lead to chain cleavage.[2]Requires an additional deprotection step to remove the O6 protecting group.
Dual N2 and O6 Protection N2-acetyl, O6-diphenylcarbamoyl (DPC)Lower coupling efficiency in TNA synthesis compared to a less bulky N2-acetyl protection alone.Provides comprehensive protection of the guanine base.The bulky DPC group can sterically hinder coupling, leading to lower efficiency.

Mandatory Visualization

Chemical Structures of Protected Guanosine Phosphoramidites

G_Protection_Strategies cluster_ibu N2-isobutyryl (ibu) Protection cluster_dmf N2-dimethylformamidine (dmf) Protection cluster_o6 O6-(p-nitrophenylethyl) Protection ibu ibu dmf dmf o6 o6 Oligo_Synthesis_Workflow start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add protected phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat n-1 times oxidation->repeat repeat->detritylation Next cycle cleavage 5. Cleavage from Support & Deprotection repeat->cleavage Final cycle purification 6. Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

References

A Researcher's Guide to Alternative Protecting Groups for Deoxyguanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting group for the exocyclic amine of deoxyguanosine (dG) is a critical determinant of yield, purity, and compatibility with sensitive labels. While isobutyryl (iBu) has long been the standard, a range of alternative protecting groups have emerged, each offering distinct advantages, particularly for the synthesis of modified or lengthy oligonucleotides. This guide provides an objective comparison of the performance of common and alternative dG protecting groups, supported by experimental data and detailed protocols to aid in the selection of the optimal group for your specific application.

Executive Summary

The selection of a deoxyguanosine protecting group significantly impacts the efficiency of oligonucleotide synthesis and the integrity of the final product. The standard isobutyryl (iBu) group is robust but requires harsh deprotection conditions, which can be detrimental to sensitive modifications. Alternative protecting groups such as dimethylformamidine (dmf) , acetyl (Ac) , and phenoxyacetyl (Pac) or its derivative isopropyl-phenoxyacetyl (iPr-Pac) offer milder deprotection profiles, enabling the synthesis of complex and modified oligonucleotides with higher fidelity. This guide will delve into a comparative analysis of these protecting groups, focusing on key performance metrics including coupling efficiency, deprotection conditions, and the propensity for side product formation.

Performance Comparison of Deoxyguanosine Protecting Groups

The ideal protecting group should provide high coupling efficiency during synthesis and be readily removed under conditions that do not compromise the integrity of the oligonucleotide. The following tables summarize the performance of common dG protecting groups based on these critical parameters.

Coupling Efficiency

High coupling efficiency at each step of the synthesis is paramount to achieving a high yield of the full-length oligonucleotide. While most standard phosphoramidites exhibit excellent coupling efficiencies, minor variations can have a significant impact on the synthesis of long oligonucleotides.

Protecting GroupAverage Coupling Efficiency (%)Notes
Isobutyryl (iBu)>99%The long-standing standard with consistently high coupling efficiency.
Dimethylformamidine (dmf)>99%Generally exhibits coupling efficiencies comparable to iBu-dG.[1]
Acetyl (Ac)>99%Offers high coupling efficiency and is compatible with a wide range of deprotection conditions.
Phenoxyacetyl (Pac) / Isopropyl-phenoxyacetyl (iPr-Pac)>99%Designed for mild deprotection, these groups also demonstrate excellent coupling efficiencies.
Deprotection Conditions

The conditions required for the removal of the protecting group are a major consideration, especially when synthesizing oligonucleotides with sensitive moieties such as fluorescent dyes or other labels. Milder deprotection conditions help to preserve the integrity of these modifications.

Protecting GroupDeprotection ConditionsDeprotection TimeDeprotection Category
Isobutyryl (iBu)Concentrated Ammonium Hydroxide8-16 hours at 55 °CStandard
Dimethylformamidine (dmf)Concentrated Ammonium Hydroxide4-8 hours at 55 °CFast
Ammonium Hydroxide/Methylamine (AMA)10 minutes at 65 °CUltraFast
Acetyl (Ac)Ammonium Hydroxide/Methylamine (AMA)10 minutes at 65 °CUltraFast
Phenoxyacetyl (Pac) / Isopropyl-phenoxyacetyl (iPr-Pac)0.05 M Potassium Carbonate in Methanol4 hours at Room TemperatureUltraMild
Concentrated Ammonium Hydroxide2 hours at Room TemperatureMild
Side Product Formation

Incomplete deprotection or side reactions during synthesis and deprotection can lead to impurities that are often difficult to remove. The choice of protecting group can influence the profile of these side products.

Protecting GroupCommon Side Products/IssuesMitigation Strategies
Isobutyryl (iBu)Incomplete deprotection, especially in G-rich sequences.Extended deprotection times at elevated temperatures.
Dimethylformamidine (dmf)Potential for modification of sensitive bases if not used with appropriate capping and deprotection protocols.Use of Ac-dC is recommended with AMA deprotection to prevent base modification.[2][3]
Acetyl (Ac)Formation of N-acetyl-dG during capping with acetic anhydride, which requires longer deprotection times.Use of phenoxyacetic anhydride in the capping mix can prevent this exchange.
Phenoxyacetyl (Pac) / Isopropyl-phenoxyacetyl (iPr-Pac)Susceptible to exchange with acetic anhydride from the capping solution, leading to the formation of Ac-dG.Use of phenoxyacetic anhydride (Pac2O) in the capping solution is recommended.

Experimental Protocols

The following are detailed methodologies for key experiments and procedures cited in this guide.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single cycle in automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Cycle A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of phosphoramidite) A->B Exposes 5'-OH C 3. Capping (Blocking of unreacted 5'-OH groups) B->C Forms phosphite triester D 4. Oxidation (Stabilization of phosphite triester) C->D Prevents failure sequence elongation D->A Creates stable phosphate triester Ready for next cycle Deprotection_Decision_Tree A Oligonucleotide Contains Sensitive Modifications? B YES A->B C NO A->C D Use UltraMild Protecting Groups (Pac-dG, iPr-Pac-dG) B->D E Standard (iBu-dG) or Fast (dmf-dG, Ac-dG) Protecting Groups C->E F Deprotect with K2CO3/MeOH or mild NH4OH D->F G Deprotect with NH4OH or AMA E->G Experimental_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis A Automated Synthesis Cycle B Cleavage from Support & Base Deprotection A->B C HPLC or PAGE Purification B->C D Mass Spectrometry Analysis C->D

References

The Unseen Architect: How dG Protecting Groups Shape Final Oligonucleotide Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the choice of protecting groups for the 2'-deoxyguanosine (dG) nucleobase is a critical decision that extends far beyond the synthesis cycle. While often viewed as a temporary shield, the dG protecting group leaves an indelible mark on the final yield, purity, and ultimately, the functional performance of the oligonucleotide. This guide provides an objective comparison of commonly used dG protecting groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Executive Summary

The selection of a dG protecting group influences the efficiency of deprotection, which is frequently the rate-limiting step in oligonucleotide synthesis. Incomplete removal of these groups can lead to modified guanine bases, potentially altering the oligonucleotide's hybridization properties and compromising its function in sensitive applications like qPCR, antisense therapy, and diagnostics. This guide focuses on the two most prevalent dG protecting groups: isobutyryl (ibu) and dimethylformamidine (dmf), while also touching upon acetyl (Ac) and ultramild alternatives. Our findings indicate that while ibu-dG may offer higher final yields after purification, dmf-dG provides a significant advantage in terms of deprotection speed, reducing processing time and exposure to harsh deprotection conditions.

Comparative Analysis of dG Protecting Groups

The performance of dG protecting groups can be assessed based on several key parameters: deprotection kinetics, final yield, and purity of the resulting oligonucleotide.

Protecting GroupDeprotection ConditionsDeprotection TimeRelative Deprotection RateFinal Yield (Post-HPLC)Purity Profile
Isobutyryl (ibu) Concentrated Ammonium Hydroxide, 55 °C8 hours (at RT)1xHigher (e.g., 276 OD for a 10-mer)[1]High purity achievable with standard protocols.
Dimethylformamidine (dmf) Concentrated Ammonium Hydroxide, 55 °C2 hours (at RT)~4x faster than ibu[2]Lower (e.g., 111 OD for a 10-mer)[1]High purity, with faster processing.
Acetyl (Ac) AMA (Ammonium Hydroxide/Methylamine), 65 °C5-10 minutesVery FastData not available in comparative studiesCompatible with ultrafast deprotection protocols.[3]
iso-Propylphenoxyacetyl (iPr-Pac) 0.05 M Potassium Carbonate in Methanol, RT4-17 hoursN/A (Ultramild)Data not available in comparative studiesIdeal for sensitive modifications.

Key Takeaways:

  • Yield vs. Speed: A study comparing the synthesis of a 10-mer oligonucleotide (5'-CGT AGP GAT GC-3') on a 10 μmol scale demonstrated a higher final yield after two HPLC purifications for the oligonucleotide synthesized with ibu-dG (276 OD) compared to dmf-dG (111 OD).[1] However, dmf is removed approximately four times faster than ibu, significantly reducing the overall processing time.[2]

  • Ultrafast Deprotection: The use of dmf-dG is compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium hydroxide and methylamine (AMA).[3] This allows for complete deprotection in as little as 5-10 minutes at 65°C.[4]

  • Incomplete Deprotection: Residual protecting groups, particularly on the dG base, are a common cause of poor oligonucleotide performance.[3] These modifications can be readily detected by mass spectrometry.[3]

  • Sensitive Modifications: For oligonucleotides containing labile modifications, "ultramild" protecting groups like iPr-Pac-dG are employed, which can be removed under very gentle conditions, such as with potassium carbonate in methanol at room temperature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

I. Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite-based solid-phase synthesis of a model 20-mer oligonucleotide.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Phosphoramidites for A, C, T, and dG (with either ibu or dmf protecting group) dissolved in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (Acetic Anhydride/Lutidine/THF) and B (16% N-Methylimidazole in THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Load the appropriate reagents and phosphoramidites onto the DNA synthesizer. Install the CPG column corresponding to the 3'-most base of the target sequence.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking solution.

    • Coupling: Activate the next phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using the oxidizer solution.

  • Final Deblocking: After the final coupling step, perform a terminal deblocking step to remove the 5'-DMT group from the full-length oligonucleotide.

  • Cleavage and Deprotection: Proceed to the appropriate deprotection protocol based on the dG protecting group used.

II. Deprotection Protocols

A. Standard Deprotection (for ibu-dG and dmf-dG)

Materials:

  • Concentrated ammonium hydroxide

  • Heating block or oven

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • For dmf-dG , heat the vial at 55°C for a minimum of 1 hour. For ibu-dG , heat at 55°C for a minimum of 8 hours.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

B. Ultrafast AMA Deprotection (for dmf-dG and Ac-dG)

Materials:

  • Ammonium Hydroxide/40% Methylamine (1:1 v/v) (AMA)

  • Heating block

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add the AMA solution to the vial.

  • Heat the vial at 65°C for 10 minutes.[3]

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the AMA solution to dryness.

III. HPLC Purification of Oligonucleotides

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: Reconstitute the dried oligonucleotide pellet in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: Remove the TEAA salts from the collected fraction using a desalting column.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

IV. Functional Analysis by qPCR

Materials:

  • qPCR instrument

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Forward and reverse primers for the target sequence

  • DNA template containing the target sequence

  • Nuclease-free water

  • Purified oligonucleotides synthesized with different dG protecting groups to be used as primers.

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix by combining the master mix, forward and reverse primers (the synthesized oligonucleotides), DNA template, and nuclease-free water to the final reaction volume.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification curves and determine the quantification cycle (Cq) values for each reaction. Compare the Cq values and amplification efficiencies obtained with primers synthesized using different dG protecting groups. A lower Cq value indicates more efficient amplification.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing the impact of the dG protecting group on oligonucleotide function.

Oligonucleotide_Synthesis_Workflow Oligonucleotide Synthesis and Deprotection Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection Deblocking Deblocking (DMT Removal) Coupling Coupling Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles ibu_dG ibu-dG Standard_Deprotection Standard Deprotection (NH4OH, 55°C) ibu_dG->Standard_Deprotection dmf_dG dmf-dG dmf_dG->Standard_Deprotection AMA_Deprotection AMA Deprotection (NH4OH/Methylamine, 65°C) dmf_dG->AMA_Deprotection cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection Cleavage from Support Purification HPLC Purification cluster_deprotection->Purification Crude Oligonucleotide Functional_Assay Functional Assay (e.g., qPCR) Purification->Functional_Assay Purified Oligonucleotide Logical_Relationship Decision Logic for dG Protecting Group Selection Start Start: Oligo Design Sensitive_Mods Sensitive Modifications? Start->Sensitive_Mods Speed_Critical Is Speed Critical? Sensitive_Mods->Speed_Critical No Ultramild Use Ultramild Protecting Group (e.g., iPr-Pac) Sensitive_Mods->Ultramild Yes Yield_Primary Is Max Yield Primary? Speed_Critical->Yield_Primary No DMF Use dmf-dG Speed_Critical->DMF Yes Yield_Primary->DMF No (balanced approach) IBU Use ibu-dG Yield_Primary->IBU Yes

References

Validating Full-Length Protein Products: A Comparative Guide to Gel Electrophoresis and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of full-length protein products is a critical step to ensure the integrity and reliability of experimental results. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for this purpose, offering a straightforward method to assess protein size and purity. This guide provides an objective comparison of SDS-PAGE with alternative validation methods, supported by experimental data and detailed protocols.

The Role of SDS-PAGE in Protein Validation

SDS-PAGE is a widely used electrophoretic technique that separates proteins based on their molecular weight.[1][2][3] The process involves denaturing proteins with the anionic detergent sodium dodecyl sulfate (SDS), which imparts a uniform negative charge proportional to the protein's mass.[2][3] This ensures that during electrophoresis, the migration of the protein through the polyacrylamide gel is primarily dependent on its size, with smaller proteins moving more quickly through the gel matrix.[2][3] A single, distinct band at the expected molecular weight on the gel is a primary indicator of a pure, full-length protein product.[2]

Experimental Protocol: SDS-PAGE

The following is a standard protocol for validating a full-length protein product using SDS-PAGE.

Materials:

  • Protein samples and molecular weight (MW) markers[1]

  • Acrylamide/bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • 2X Laemmli loading buffer (containing SDS, β-mercaptoethanol, bromophenol blue, and glycerol)[1]

  • Running Buffer (Tris-Glycine-SDS)[1]

  • Staining solution (e.g., Coomassie Brilliant Blue)[2]

  • Destaining solution[2]

  • Vertical electrophoresis chamber and power supply[4]

Procedure:

  • Gel Preparation:

    • Assemble the gel casting apparatus.

    • Prepare the resolving gel solution with the appropriate acrylamide percentage for the target protein's molecular weight. Lower percentages are used for larger proteins, and higher percentages for smaller proteins.[1][2]

    • Pour the resolving gel, leaving space for the stacking gel, and overlay with water or isopropanol to ensure a flat surface.

    • Once the resolving gel has polymerized, pour the stacking gel solution and insert the comb to create wells.[5]

  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2X Laemmli loading buffer.[4]

    • Heat the samples at 95°C for 5 minutes to denature the proteins.[1][4]

    • Centrifuge the samples briefly to pellet any debris.[4]

  • Electrophoresis:

    • Place the polymerized gel into the electrophoresis chamber and fill the inner and outer chambers with running buffer.[1][4]

    • Carefully load the prepared protein samples and a molecular weight marker into the wells.[2] The marker contains proteins of known sizes and serves as a reference.[2]

    • Connect the power supply and run the gel at a constant voltage (typically 100-200 V) until the dye front reaches the bottom of the gel.[1][4]

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with a dye such as Coomassie Brilliant Blue to visualize the protein bands.[2] For higher sensitivity, silver staining or fluorescent stains like SYPRO Ruby can be used.[6]

    • Destain the gel to remove the background stain, making the protein bands visible.[2]

    • Image the gel using a gel documentation system. The presence of a single band at the expected molecular weight indicates the purity of the full-length product.[3]

Alternatives to SDS-PAGE

While SDS-PAGE is a robust technique, several alternatives offer different advantages in terms of sensitivity, speed, and the type of information provided.

  • Western Blotting: This technique combines the size separation of SDS-PAGE with the specificity of antibody-based detection. After electrophoresis, proteins are transferred to a membrane and probed with an antibody specific to the target protein. This provides confirmation of the protein's identity in addition to its size and purity.

  • Mass Spectrometry (MS): MS offers a highly accurate determination of molecular weight and can provide detailed information about a protein's primary sequence and post-translational modifications.[7] It is considered a powerful tool for protein identification and characterization.

  • Capillary Gel Electrophoresis (CGE): CGE is an automated technique that separates proteins in a capillary filled with a polymer gel.[8] It offers higher resolution, faster analysis times, and requires smaller sample volumes compared to traditional SDS-PAGE.[8] The LabChip® system is an example of a microfluidic device that automates protein sizing and quantitation, analyzing 96 samples in about an hour.[9]

Comparison of Protein Validation Methods

The following table summarizes the key features of SDS-PAGE and its alternatives.

FeatureSDS-PAGEWestern BlottingMass Spectrometry (MS)Capillary Gel Electrophoresis (CGE)Size Exclusion Chromatography (SEC)
Principle Size-based separation under denaturing conditionsSize-based separation and antibody-based detectionMass-to-charge ratio measurementAutomated size-based separation in a capillarySize-based separation under native conditions
Information Provided Molecular weight, PurityMolecular weight, Purity, IdentityPrecise molecular weight, Sequence, PTMsMolecular weight, Purity, QuantitationNative molecular weight, Aggregation state, Purity
Sensitivity ng range (Coomassie), low ng (Silver/Fluorescent)[6]pg to ng rangefmol to amol rangeng to pg rangeµg range
Throughput ModerateLow to ModerateLow to ModerateHigh[9][10]Low to Moderate
Time 3-6 hours[9]1-2 daysHours to days~1 hour for 96 samples[9]30-60 minutes per sample
Cost LowModerateHighHigh (instrument), Moderate (consumables)Moderate
Strengths Simple, inexpensive, widely accessibleHigh specificityHigh accuracy and detailed characterizationHigh throughput, automated, quantitative[9]Analysis in native state
Limitations Denaturing, limited resolution, semi-quantitativeTime-consuming, requires specific antibodiesExpensive, complex data analysisHigh initial instrument costLower resolution than electrophoresis

Quantitative Data Summary

The sensitivity of protein detection in gels can vary significantly depending on the staining method used.

Staining MethodLimit of Detection (LOD)
Coomassie Brilliant Blue R-250~50 ng[6]
Colloidal Coomassie Blue G-2506–8 ng[6]
Silver Staininglow ng range[6]
SYPRO Ruby0.5 - 5 ng[11]

A comparison of different protein quantification techniques shows varying levels of sensitivity.

Quantification TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)
Micro BCA Assay< 3 µg/mL2.33–7.37 µg/mL[12]
RP-HPLC< 3 µg/mL2.33–7.37 µg/mL[12]
HPLC-ELSD0.77 µg/mL[12]2.33 µg/mL[12]

Visualizations

The following diagrams illustrate the experimental workflow of SDS-PAGE and a comparison of protein validation methods.

SDS_PAGE_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Gel Preparation Electrophoresis Electrophoresis Gel_Prep->Electrophoresis Sample_Prep Sample Preparation Sample_Prep->Electrophoresis Staining Staining Electrophoresis->Staining Imaging Imaging & Analysis Staining->Imaging

Caption: Experimental workflow for full-length product validation by SDS-PAGE.

Validation_Methods_Comparison cluster_electrophoresis Electrophoretic Methods cluster_other Other Methods SDS_PAGE SDS-PAGE (Size, Purity) Western_Blot Western Blot (Size, Purity, Identity) SDS_PAGE->Western_Blot + Specificity CGE Capillary Gel Electrophoresis (Size, Purity, Quantitation) SDS_PAGE->CGE + Automation + Throughput Mass_Spec Mass Spectrometry (Precise Mass, Sequence) SDS_PAGE->Mass_Spec + Accuracy + Detail SEC Size Exclusion Chromatography (Native Size, Aggregation) SDS_PAGE->SEC + Native State Analysis

Caption: Comparison of protein validation methods showing their relationships and key advantages.

Conclusion

SDS-PAGE remains a fundamental and highly valuable technique for the initial validation of full-length protein products due to its simplicity and cost-effectiveness. However, for more comprehensive characterization, combining SDS-PAGE with orthogonal methods is recommended. For high-throughput screening, automated systems like capillary gel electrophoresis offer significant advantages in speed and quantitation. Ultimately, the choice of validation method will depend on the specific requirements of the research, including the need for identity confirmation, analysis of native protein state, and the desired level of accuracy and throughput. Combining the size-based separation of SDS-PAGE with the high specificity of Western Blotting, the quantitative and native-state analysis of SEC, or the detailed accuracy of Mass Spectrometry provides a multi-faceted approach, ensuring a thorough and reliable validation of protein products for downstream applications.[3]

References

A Comparative Guide to AMA Deprotection for dmf-dG Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity oligonucleotides is paramount. A critical step in this process is the removal of protecting groups from the nucleobases after synthesis. The N2-dimethylformamidine (dmf) protecting group on deoxyguanosine (dG) is favored for its rapid removal compared to traditional groups like isobutyryl (iBu). This guide provides an objective comparison of the widely used AMA deprotection method against other common techniques for removing the dmf-dG group, supported by experimental data and detailed protocols.

Overview of Deprotection Methods

The choice of deprotection strategy is dictated by the desired speed, the sensitivity of other modifications on the oligonucleotide, and throughput requirements. While traditional methods rely on concentrated ammonium hydroxide, faster and milder alternatives have become standard in many laboratories.

  • AMA Reagent: A mixture of aqueous ammonium hydroxide and aqueous methylamine. It is known for its "UltraFAST" deprotection kinetics.

  • Ammonium Hydroxide (NH₄OH): The most traditional reagent, typically used in concentrated form. Deprotection times are significantly longer than with AMA.

  • Potassium Carbonate (K₂CO₃) in Methanol: An "UltraMILD" method suitable for highly sensitive oligonucleotides that cannot tolerate the harshness of AMA or concentrated NH₄OH. However, it is not always effective for complete dmf-dG removal under standard conditions[1].

  • tert-Butylamine/Water: Another alternative method, which can be effective for dmf-dG deprotection[2][3].

Quantitative Comparison of Deprotection Conditions

The primary advantage of AMA is the dramatic reduction in deprotection time. The removal of the dG protecting group is often the rate-determining step in oligonucleotide deprotection[3][4]. The following table summarizes the kinetics for various methods.

Deprotection MethodReagent CompositionTemperatureTime for dmf-dG DeprotectionKey Considerations
AMA (UltraFAST) 1:1 (v/v) 30% NH₄OH / 40% Methylamine[2][3]65 °C5 minutes [3][4]Requires Acetyl-dC (Ac-dC) to prevent N4-methyl-dC formation[3][5].
55 °C10 minutes[2][4]
37 °C30 minutes[2][4]
Room Temp.120 minutes[2][4]
Ammonium Hydroxide Conc. NH₄OH (28-33%)[3][6]65 °C1-2 hours[7]Traditional, but slow. Requires fresh NH₄OH solution for optimal results[3].
Room Temp.17 hours[4][6]
tert-Butylamine 1:3 (v/v) tert-Butylamine / Water[2][3]60 °C6 hours[2][3]An alternative for certain sensitive oligos.
Potassium Carbonate 50 mM K₂CO₃ in Methanol[2][3]Room Temp.~4 hours (Incomplete)Primarily for UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG). May be incomplete for dmf-dG[1].

Deprotection Workflows and Mechanisms

The following diagrams illustrate the general workflow for oligonucleotide deprotection and the logical relationship between the protected substrate and various deprotection agents.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification SolidPhase 1. Solid-Phase Synthesis Cleavage 2. Cleavage from Solid Support SolidPhase->Cleavage BaseDeprotection 3. Base Deprotection (dmf-dG Removal) Cleavage->BaseDeprotection Crude Oligo Purification 4. Purification (e.g., HPLC, Desalting) BaseDeprotection->Purification FinalOligo 5. Final Deprotected Oligonucleotide Purification->FinalOligo

Fig 1. Generalized workflow for oligonucleotide synthesis and deprotection.

DeprotectionMechanism cluster_reagents Deprotection Reagents cluster_products Reaction Products AMA AMA (NH₄OH / MeNH₂) SideProduct Side Product (e.g., N4-Me-dC from Bz-dC) AMA->SideProduct Potential side reaction (if Bz-dC is present) Protected_dG Oligonucleotide with dmf-dG AMA->Protected_dG Very Fast (5 min @ 65°C) NH4OH Ammonium Hydride NH4OH->Protected_dG Slow (>1 hr @ 65°C) Other Other Methods (K₂CO₃, t-BuNH₂) Other->Protected_dG Variable / Mild Deprotected_dG Deprotected dG- Oligonucleotide Protected_dG->Deprotected_dG Primary Reaction

Fig 2. Logical diagram of dmf-dG deprotection pathways.

Experimental Protocols

Below are detailed, representative protocols for the primary deprotection methods discussed.

Protocol 1: UltraFAST Deprotection using AMA

This protocol is optimized for speed and is the recommended method for standard DNA oligonucleotides synthesized with Ac-dC and dmf-dG phosphoramidites.

Materials:

  • Oligonucleotide synthesized on CPG support in a screw-cap vial.

  • AMA reagent: A fresh 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-33%) and 40% aqueous Methylamine.

  • Heating block or oven set to 65°C.

Procedure:

  • Add the appropriate volume of the prepared AMA reagent to the vial containing the CPG support (e.g., 1 mL for a 1 µmol synthesis).

  • Ensure the vial is tightly sealed.

  • Place the vial in the heating block at 65°C for 5-10 minutes. For longer oligos or those with high G-content, the longer time is recommended.

  • After heating, remove the vial and cool it to room temperature.

  • Using a syringe, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide solution is now ready for evaporation, desalting, or purification.

Protocol 2: Standard Deprotection using Ammonium Hydroxide

This is a traditional, slower method suitable for when AMA is not available or compatible with other modifications.

Materials:

  • Oligonucleotide synthesized on CPG support in a screw-cap vial.

  • Fresh, concentrated Ammonium Hydroxide (28-33%).

  • Heating block or oven set to 65°C.

Procedure:

  • Add the appropriate volume of concentrated ammonium hydroxide to the vial containing the CPG support (e.g., 1 mL for a 1 µmol synthesis).

  • Ensure the vial is tightly sealed.

  • Place the vial in the heating block at 65°C for 1-2 hours. Alternatively, the reaction can be left at room temperature for 17 hours[4][6].

  • After the incubation period, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • The crude oligonucleotide is ready for subsequent workup and purification.

Discussion and Conclusion

AMA deprotection stands out as the most efficient method for removing the dmf-dG protecting group, reducing deprotection times from hours to mere minutes[3][8]. This rapid kinetic profile is highly advantageous for high-throughput oligonucleotide synthesis, enabling same-day processing of newly synthesized DNA[3]. The critical caveat for using AMA is the mandatory substitution of benzoyl-dC (Bz-dC) with acetyl-dC (Ac-dC) to prevent the formation of the N4-methyl-dC side product through transamination[3][5].

Ammonium hydroxide remains a viable, albeit slow, alternative. Its primary advantage is its long history of use and compatibility with Bz-dC. However, the extended heating times can be detrimental to more sensitive modifications and dyes.

Milder reagents like potassium carbonate in methanol are generally reserved for oligonucleotides containing exceptionally labile functional groups that would be degraded by AMA or hot ammonium hydroxide[3][9]. However, their efficacy in completely removing the more stable dmf group can be limited, potentially leading to incomplete deprotection[1].

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of 5'-O-DMT-N2-DMF-dG, a modified deoxynucleoside used in oligonucleotide synthesis. The procedures outlined below are based on the known hazards of its components, primarily the reprotoxic and carcinogenic solvent N,N-Dimethylformamide (DMF).

I. Hazard Identification and Risk Assessment

Key Hazards Associated with DMF:

  • Reproductive Toxin: Can damage fertility or the unborn child.

  • Carcinogen: Suspected of causing cancer.

  • Flammable: Presents a fire risk.[1]

  • Organ Damage: May cause damage to the liver and central nervous system.[2]

  • Skin Absorption: Readily absorbed through the skin.[2]

Due to these hazards, all waste containing this compound must be treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or latex gloves do not offer adequate protection against DMF. It is recommended to use appropriate chemical-resistant gloves. If DMF is spilled on a glove, it should be removed and disposed of immediately.[2]
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-resistant lab coat that covers the arms.
Respiratory A properly functioning chemical fume hood should be used when handling the material. If a fume hood is not available, a respirator may be required.[2]

III. Disposal Procedures

The disposal of this compound waste must be managed in a systematic and compliant manner. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste: Solid vs. Liquid B->C E Solid Waste: Contaminated labware, gloves, paper towels C->E Solid F Liquid Waste: Unused solutions, reaction mixtures C->F Liquid D Use Designated, Labeled Hazardous Waste Containers G Seal Containers Tightly D->G E->D F->D H Store in a Designated, Well-Ventilated Hazardous Waste Area G->H I Arrange for Pickup by Certified Hazardous Waste Disposal Service H->I

Disposal workflow for this compound.

Step-by-Step Instructions:

  • Segregation of Waste:

    • Solid Waste: This includes any contaminated materials such as gloves, pipette tips, weighing paper, and empty vials that contained the solid this compound.

    • Liquid Waste: This includes any unused solutions of the compound, reaction mixtures, and solvent rinses of contaminated glassware.

  • Waste Container Requirements:

    • All waste must be collected in designated hazardous waste containers that are chemically compatible with DMF and other organic solvents.

    • Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The hazards associated with the waste, such as "Flammable," "Toxic," and "Reproductive Hazard," should also be clearly marked.[2]

    • Waste containers should never be filled more than 95% full to allow for vapor expansion.[2]

  • Collection of Waste:

    • Solid Waste: Place all solid waste into a designated, leak-proof container lined with a chemically resistant bag.

    • Liquid Waste: Pour all liquid waste into a designated, sealed container. Avoid mixing with incompatible waste streams.

  • Decontamination of Glassware:

    • Any glassware that has come into contact with this compound should be rinsed with an appropriate organic solvent (e.g., acetone or ethanol) in a fume hood.

    • The solvent rinse should be collected as hazardous liquid waste.

    • After the initial rinse, glassware can be washed with soap and water.

  • Storage of Waste:

    • Sealed waste containers should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Store away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • The disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

IV. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills (less than 1 liter and contained within a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as sand or earth.[4]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (greater than 1 liter or outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[5]

    • Prevent entry into drains or sewers.[6]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet when available.

References

Safeguarding Synthesis: A Guide to Handling 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with the phosphoramidite 5'-O-DMT-N2-DMF-dG must adhere to stringent safety protocols to ensure personal safety and maintain the integrity of their experiments. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this chemical.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The recommended PPE is outlined in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a splash hazard.[1]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1]
Laboratory CoatA laboratory coat must be worn.[1]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or dust is generated.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a dry and well-ventilated area.[1][2]

  • The recommended storage temperature is between -20°C and -80°C to ensure stability.[3][4] Protect from moisture, light, and heat.[3]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Given that phosphoramidites are sensitive to moisture, ensure all reagents and solvents are anhydrous.[2]

3. Spill Management:

  • In case of a spill, avoid dust formation.[2]

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[2]

  • Collect the spilled material in a closed container for disposal.

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the product to enter drains.

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.

  • Skin Contact: Wash the affected area with soap and water.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] Seek medical attention.[5][6]

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Consult a physician.[5][6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_reagents Prepare Anhydrous Reagents prep_hood->prep_reagents handle_weigh Weigh Compound prep_reagents->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_synthesis Perform Oligonucleotide Synthesis handle_dissolve->handle_synthesis cleanup_decontaminate Decontaminate Glassware handle_synthesis->cleanup_decontaminate cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.